molecular formula C4H8O3 B1332091 Ethyl methyl carbonate CAS No. 623-53-0

Ethyl methyl carbonate

Numéro de catalogue: B1332091
Numéro CAS: 623-53-0
Poids moléculaire: 104.1 g/mol
Clé InChI: JBTWLSYIZRCDFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl methyl carbonate is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl methyl carbonate
Source PubChem
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InChI

InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWLSYIZRCDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074592
Record name Carbonic acid, ethyl methyl ester
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Carbonic acid, ethyl methyl ester
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CAS No.

623-53-0
Record name Ethyl methyl carbonate
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Record name Ethyl methyl carbonate
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Record name Carbonic acid, ethyl methyl ester
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Record name Carbonic acid, ethyl methyl ester
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Record name Carbonic acid, ethyl methyl ester
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Record name Carbonic acid, ethyl methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL METHYL CARBONATE
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Foundational & Exploratory

Ethyl methyl carbonate fundamental properties for battery research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) has emerged as a critical component in the advancement of lithium-ion battery technology. Its unique combination of properties makes it an indispensable co-solvent in modern electrolyte formulations, directly impacting battery performance, longevity, and safety. This technical guide provides an in-depth overview of the fundamental properties of EMC, detailed experimental protocols for their characterization, and a visual representation of its role in key battery processes.

Core Physicochemical Properties

EMC is an asymmetric aliphatic carbonate that offers a favorable balance between the properties of dimethyl carbonate (DMC) and diethyl carbonate (DEC). Its primary role in lithium-ion battery electrolytes is to reduce viscosity and enhance ionic conductivity, particularly at low temperatures.[1][2] The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
Appearance Colorless, transparent liquid[3]
Density 1.006 - 1.015 g/mL at 25 °C[4][5]
Boiling Point 101 - 107 °C[3][4][5]
Melting Point -14 to -55 °C[3][5]
Flash Point 23 - 27 °C[3][6]
Refractive Index 1.378 at 20 °C[5]
Solubility Insoluble in water; soluble in alcohol, ether[7]

Electrochemical and Thermal Properties

The electrochemical and thermal characteristics of EMC are paramount to its function and safety in lithium-ion batteries. Its electrochemical stability window determines the operational voltage range of the battery, while its thermal behavior is crucial for preventing thermal runaway.

PropertyValue/DescriptionReference(s)
Primary Application Co-solvent in non-aqueous electrolytes for lithium-ion batteries.
Key Functions Enhances energy density, discharge capacity, and low-temperature performance. Reduces electrolyte viscosity and improves ionic conductivity.[1][2]
Electrochemical Stability Decomposes on anode and cathode surfaces at high and low potentials, contributing to the formation of the Solid Electrolyte Interphase (SEI).[8][9]
Thermal Stability Thermal decomposition is catalyzed by the presence of LiPF6 salt.[9]
Battery Grade Purity >99.9% assay, with water and acid content typically below 10 ppm.[10]

Experimental Protocols for Property Characterization

Accurate and reproducible characterization of EMC and its corresponding electrolytes is essential for battery research and development. The following sections outline the methodologies for key experiments.

Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Methodology: A simple and efficient GC-MS method is employed for the analysis of battery-grade EMC.[11][12]

  • Sample Preparation: The EMC sample is diluted with a suitable solvent, such as dichloromethane (B109758) or 1,4-dioxane.[13] A series of dilutions may be prepared to bring the analyte concentration within the linear range of the instrument.[13]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A capillary column suitable for the separation of volatile organic compounds, such as a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) column (e.g., SPB®-624), is recommended.

  • GC Parameters:

    • Injection: Split injection is typically used to handle the high concentration of the main component.[14]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp is programmed to ensure the separation of EMC from potential impurities with different boiling points. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).[13]

  • MS Parameters:

    • Ionization: Electron Impact (EI) is commonly used.

    • Acquisition Mode: Full scan mode is used to identify unknown impurities, while selected ion monitoring (SIM) can be used for higher sensitivity in quantifying known impurities.[13]

  • Data Analysis: The purity of EMC is determined by the area percentage of its corresponding peak in the chromatogram. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[12]

Viscosity and Ionic Conductivity Measurements

Objective: To measure the viscosity and ionic conductivity of EMC-based electrolytes, which are critical for understanding ion transport.

Methodology:

  • Sample Preparation: Electrolytes are prepared by dissolving a lithium salt (e.g., LiPF6) in a mixture of solvents including EMC, typically inside an argon-filled glovebox to prevent moisture contamination.[1]

  • Viscosity Measurement:

    • Instrumentation: A micro-viscometer (e.g., VROC viscometer) is recommended for accurate measurements of low-viscosity and volatile samples in a closed system.[15][16]

    • Procedure: The viscosity of the electrolyte is measured at various temperatures to understand its temperature dependence.[16]

  • Ionic Conductivity Measurement:

    • Instrumentation: A conductivity meter with a suitable probe is used.[1]

    • Procedure: The measurement is performed under an inert atmosphere. The conductivity of the electrolyte is measured across a range of temperatures.[1]

Thermal Analysis: DSC and TGA

Objective: To evaluate the thermal stability and decomposition behavior of EMC-containing electrolytes.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Instrumentation: A DSC instrument is used to measure heat flow as a function of temperature.[17]

    • Procedure: A small, hermetically sealed sample of the electrolyte is subjected to a controlled temperature program (heating and cooling cycles) to observe phase transitions such as melting and crystallization.[17] This helps in determining the operating temperature range of the electrolyte.

  • Thermogravimetric Analysis (TGA):

    • Instrumentation: A TGA instrument measures the change in mass of a sample as a function of temperature.

    • Procedure: The electrolyte sample is heated in a controlled atmosphere (e.g., nitrogen or air) to determine its decomposition temperature and to analyze the volatile decomposition products, often by coupling the TGA to a mass spectrometer or an FTIR spectrometer.

Spectroscopic Analysis: FTIR, Raman, and NMR

Objective: To investigate the molecular interactions, solvation of lithium ions, and the composition of the SEI layer.

Methodology:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of electrodes.[18][19]

    • Procedure: Ex-situ analysis involves cycling a battery to a specific state of charge, disassembling it in a glovebox, rinsing the electrode with a solvent like DMC, and then analyzing the surface.[1] In-situ and operando setups allow for the monitoring of the electrode-electrolyte interface during battery operation.[5]

  • Raman Spectroscopy:

    • Technique: In-situ and operando Raman spectroscopy can provide real-time information about the structural changes in the electrolyte and at the electrode surfaces during cycling.[20][21][22][23][24]

    • Procedure: A specialized electrochemical cell with a Raman-transparent window is used. The laser is focused on the electrode surface to monitor changes in the vibrational modes of EMC and other electrolyte components as a function of the applied potential.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: Both liquid-state and solid-state NMR can be used. Operando NMR provides insights into the dynamic processes occurring within the battery during operation.[25][26][27]

    • Procedure: Specialized NMR-compatible battery cells are required for in-situ and operando studies. 7Li and 19F NMR are commonly used to track the lithium ions and the decomposition of the LiPF6 salt, respectively.[25]

Electrochemical Characterization: CV and EIS

Objective: To determine the electrochemical stability window of the electrolyte and to study the properties of the SEI layer.

Methodology:

  • Cyclic Voltammetry (CV):

    • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, counter electrode, and reference electrode) is used.[2][28][29][30][31]

    • Procedure: The potential of the working electrode is swept linearly between two set potential limits, and the resulting current is measured. This allows for the determination of the oxidation and reduction potentials of the electrolyte.[2][28] The scan rate is an important parameter that can be varied to study the kinetics of the electrochemical reactions.[31]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Instrumentation: A potentiostat with a frequency response analyzer is required.

    • Procedure: A small amplitude AC voltage is applied to the cell over a wide range of frequencies, and the resulting current is measured. The impedance data can be modeled with an equivalent circuit to extract information about the resistance of the electrolyte, the charge transfer resistance, and the properties of the SEI layer.

Role of EMC in Battery Chemistry: Visualized Pathways

The following diagrams, generated using the DOT language, illustrate the key roles and reaction pathways of this compound in a lithium-ion battery.

Lithium-Ion Solvation and Transport

EMC, as a low-viscosity co-solvent, facilitates the movement of solvated lithium ions through the electrolyte to the electrode surfaces.

G cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface Li+ Li⁺ EMC EMC Li+->EMC Solvation EC EC (High Dielectric) Li+->EC Anode Anode Li+->Anode Desolvation & Intercalation PF6- PF₆⁻

Figure 1: Simplified representation of Li⁺ solvation in an EC/EMC electrolyte.
SEI Formation on the Anode

EMC participates in the reductive decomposition on the anode surface during the initial charging cycles, contributing to the formation of a stable Solid Electrolyte Interphase (SEI).

G EMC_Electrolyte EMC in Electrolyte Reduction Reductive Decomposition (First Cycle) EMC_Electrolyte->Reduction Anode_Surface Graphite Anode Surface Anode_Surface->Reduction SEI_Layer Solid Electrolyte Interphase (SEI) Reduction->SEI_Layer Organic_Components Organic Components (e.g., Lithium Alkyl Carbonates) SEI_Layer->Organic_Components Inorganic_Components Inorganic Components (from salt reduction, e.g., LiF, Li₂CO₃) SEI_Layer->Inorganic_Components

Figure 2: Logical workflow of EMC's contribution to SEI formation.
Oxidation on the Cathode at High Voltage

At high potentials, EMC can be oxidized on the cathode surface, a process that can impact the long-term stability and performance of the battery.

G EMC_Electrolyte EMC in Electrolyte Oxidation Oxidative Decomposition (High Voltage) EMC_Electrolyte->Oxidation Cathode_Surface High-Voltage Cathode Surface Cathode_Surface->Oxidation Decomposition_Products Decomposition Products (e.g., CO₂, H₂O, etc.) Oxidation->Decomposition_Products CEI_Formation Cathode Electrolyte Interphase (CEI) Formation/Modification Oxidation->CEI_Formation

Figure 3: EMC oxidation pathway at the cathode interface.

Conclusion

This compound is a cornerstone of modern lithium-ion battery electrolytes, offering a unique set of properties that enhance performance and enable operation under a wide range of conditions. A thorough understanding of its fundamental characteristics, coupled with rigorous experimental evaluation, is crucial for the continued development of next-generation energy storage solutions. This guide provides a foundational framework for researchers and scientists working to unlock the full potential of EMC in advanced battery chemistries.

References

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Carbonate via Transesterification of Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl methyl carbonate (EMC) through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695). EMC is a crucial component in the electrolyte solutions of lithium-ion batteries and a versatile, environmentally benign solvent and reagent in organic synthesis. This document details the core aspects of this chemical process, including a comparative analysis of catalytic systems, detailed experimental protocols, and a mechanistic understanding of the reaction.

Introduction

The transesterification of dimethyl carbonate with ethanol presents a green and efficient pathway to this compound, avoiding the use of toxic reagents like phosgene.[1] The reaction is a reversible equilibrium process, typically requiring a catalyst to achieve commercially viable conversion rates and selectivity. The overall reaction is as follows:

DMC + Ethanol ⇌ EMC + Methanol

A subsequent transesterification can also occur, leading to the formation of diethyl carbonate (DEC):

EMC + Ethanol ⇌ DEC + Methanol

The choice of catalyst and optimization of reaction conditions are paramount to maximizing the yield and selectivity of the desired EMC product. This guide will explore both homogeneous and heterogeneous catalytic systems, providing the necessary data and protocols for their implementation.

Catalytic Systems: A Comparative Analysis

The selection of an appropriate catalyst is critical for the efficient synthesis of EMC. Catalysts for this transesterification can be broadly categorized as homogeneous and heterogeneous.[2][3][4][5][6]

Homogeneous Catalysts: These catalysts are soluble in the reaction mixture, leading to high activity and selectivity due to the absence of mass transfer limitations.[2][4] However, their separation from the product mixture can be challenging and costly.[3][4]

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. They offer significant advantages in terms of easy separation from the product, reusability, and suitability for continuous flow processes.[3][5][7] Their primary drawback can be lower activity compared to their homogeneous counterparts due to mass transfer limitations.[2][5]

The following tables summarize the performance of various catalysts under different experimental conditions.

Table 1: Performance of Homogeneous Catalysts for EMC Synthesis

CatalystTemperature (°C)DMC:Ethanol Molar RatioCatalyst Conc. (wt%)Time (h)DMC Conversion (%)EMC Selectivity (%)Reference
Sodium Methoxide801:23.64 kg (relative to reactants)1--[8]
Sodium EthoxideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified--[9]
Lanthanum NitrateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified--[10]

Note: Quantitative performance data for some homogeneous catalysts were not explicitly available in the reviewed literature under comparable conditions.

Table 2: Performance of Heterogeneous Catalysts for EMC Synthesis

CatalystTemperature (°C)DMC:Ethanol Molar RatioCatalyst Conc. (wt%)Time (h)DMC Conversion (%)EMC Selectivity (%)Reference
Molecular Sieves & ZIF-8Mild Conditions----Yield: 50.3% -> 84.7%[11]
K₂CO₃/Al₂O₃801:100.1 g (for 10 mmol DMC)888DEC Sel: 91%[12]
K₂CO₃/Al₂O₃804:10.1 g (for 10 mmol DMC)8-99[12][13]
MgO/HZSM-5--2.3-99.4 (Ethanol Conv.)98.1[1]
γ-Al₂O₃ (modified)1002.28:1 (DMC:DEC)~73-Yield: ~66.3%[14]
Solid Superbase (Na-NaOH/MgO)1002:1 (DMC:DEC)~1.31-Yield: 50%[15]

Note: Some studies use diethyl carbonate (DEC) as a co-reactant with DMC. Conversion and selectivity are reported as found in the source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of EMC, covering both batch and continuous flow setups.

Catalyst Preparation (Example: K₂CO₃/Al₂O₃)
  • Support Preparation: γ-Al₂O₃ is calcined at a high temperature (e.g., 500 °C) for several hours to remove moisture and organic impurities.

  • Impregnation: An aqueous solution of K₂CO₃ of a desired concentration is prepared. The calcined γ-Al₂O₃ is then added to this solution.

  • Drying: The mixture is stirred for a specified time, followed by evaporation of the water under reduced pressure or in an oven at a moderate temperature (e.g., 110 °C).

  • Calcination: The dried solid is calcined in a furnace at a specific temperature (e.g., 400-500 °C) for several hours to obtain the final catalyst.

Batch Reactor Synthesis
  • Reactor Setup: A glass reactor equipped with a magnetic stirrer, a reflux condenser, and a temperature controller is assembled.

  • Charging Reactants: The reactor is charged with dimethyl carbonate, ethanol, and the catalyst in the desired molar and weight ratios.

  • Reaction: The mixture is heated to the desired reaction temperature under constant stirring. The reaction is allowed to proceed for a predetermined duration.

  • Sampling and Analysis: Aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by gas chromatography (GC) to monitor the progress of the reaction.[14]

  • Product Separation: After the reaction is complete, the catalyst is separated by filtration (for heterogeneous catalysts). The liquid product mixture is then subjected to distillation to separate EMC from unreacted starting materials, methanol, and any byproducts.[16]

Continuous Flow Synthesis
  • System Assembly: A continuous flow system is assembled using pumps (e.g., HPLC or syringe pumps), a packed-bed reactor containing the heterogeneous catalyst, a back-pressure regulator, and collection vessels.[17]

  • Reactant Feed: Solutions of dimethyl carbonate and ethanol are pumped at specific flow rates through the packed-bed reactor, which is maintained at the desired reaction temperature.[12]

  • Reaction and Collection: The reactants pass through the catalyst bed where the transesterification reaction occurs. The product stream exiting the reactor is cooled and collected.

  • Steady State and Analysis: The system is allowed to reach a steady state, after which the product stream is analyzed by GC to determine the conversion and selectivity.

  • Purification: The collected product mixture is purified by continuous distillation.

Reaction Mechanism and Experimental Workflow Visualization

Base-Catalyzed Transesterification Pathway

The transesterification of DMC with ethanol is commonly catalyzed by a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Transesterification_Pathway DMC Dimethyl Carbonate (DMC) Intermediate Tetrahedral Intermediate DMC->Intermediate Nucleophilic Attack Ethanol Ethanol Ethoxide Ethoxide Ion (CH3CH2O-) Ethanol->Ethoxide Deprotonation Base Base Catalyst (B:) Base->Ethoxide BH Protonated Base (BH) Ethoxide->Intermediate EMC This compound (EMC) Intermediate->EMC Elimination of Methoxide Methanol Methanol Intermediate->Methanol Protonation BH->Methanol Experimental_Workflow start Start prep Catalyst Preparation (e.g., Calcination, Impregnation) start->prep reactants DMC + Ethanol start->reactants catalyst Catalyst prep->catalyst reaction Transesterification Reaction (Batch or Continuous Flow) filtration Catalyst Separation (Filtration/Centrifugation) reaction->filtration distillation Product Purification (Fractional Distillation) filtration->distillation Crude Product filtration->catalyst Recycle Catalyst analysis Product Analysis (GC, NMR, etc.) distillation->analysis end Pure EMC analysis->end reactants->reaction catalyst->reaction

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Carbamate (CAS 623-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl carbamate (B1207046) (CAS 623-53-0). The information is presented to support research, development, and safety protocols involving this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Chemical Identity and Structure

Methyl carbamate, also known as methylurethane or urethylane, is the simplest ester of carbamic acid.

IdentifierValue
CAS Number 623-53-0
Molecular Formula C₂H₅NO₂
Molecular Weight 75.07 g/mol [1]
IUPAC Name methyl carbamate[1]
Synonyms Methylurethane, Urethylane, Carbamic acid methyl ester[1]
SMILES COC(=O)N[1]
InChI InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)[1]

Physical Properties

Methyl carbamate is a white crystalline solid at room temperature.[1] It is known to sublime at room temperature.[1][2]

PropertyValueSource
Melting Point 52-58 °C (126-136 °F)[2][3]
Boiling Point 176-177 °C (349-351 °F) at 760 mmHg
Density 1.136 g/cm³ at 56 °C[3]
Vapor Pressure 0.56 mmHg at 25 °C[1]
Water Solubility ≥ 100 mg/mL at 19 °C; 700 g/L at 20 °C[1][4]
Solubility in Organic Solvents Freely soluble in ethanol (B145695) and diethyl ether.[5] Also soluble in acetone.[6]
logP (Octanol-Water Partition Coefficient) -0.66[1]
Refractive Index 1.4125 at 56 °C[1]

Chemical Properties and Reactivity

Methyl carbamate is a carbamate ester and exhibits reactivity typical of this functional group. It is incompatible with strong acids, strong bases, and strong reducing agents.[7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2][7]

Thermal Decomposition

The thermal decomposition of methyl carbamate is a significant chemical property, particularly in the context of polyurethane recycling, as it can yield isocyanates. The process involves the elimination of methanol (B129727) to form methyl isocyanate.

ThermalDecomposition MethylCarbamate Methyl Carbamate (C₂H₅NO₂) TransitionState Four-centered Transition State MethylCarbamate->TransitionState Heat (Δ) MethylIsocyanate Methyl Isocyanate (CH₃NCO) TransitionState->MethylIsocyanate Decomposition Methanol Methanol (CH₃OH) TransitionState->Methanol

Thermal Decomposition Pathway of Methyl Carbamate

Experimental Protocols

Synthesis of Methyl Carbamate from Urea (B33335) and Methanol

This protocol describes a common laboratory-scale synthesis of methyl carbamate.

Materials:

  • Urea

  • Methanol

  • Zinc oxide (ZnO) catalyst (or other suitable metal oxide)

  • High-pressure reactor with magnetic stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the high-pressure reactor with urea, methanol (in a molar excess), and the catalyst (e.g., a 1:8.2 molar ratio of urea to methanol).[8]

  • Seal the reactor and flush with an inert gas, such as nitrogen.

  • Heat the reactor to a temperature between 120-200 °C while stirring.[8] The reaction is typically carried out under autogenous pressure or a set pressure (e.g., 0.1-3.0 MPa).[8]

  • Maintain the reaction for a specified period (e.g., 4-6 hours).[3][8] During the reaction, ammonia (B1221849) is generated as a byproduct and may be vented periodically to drive the reaction forward.[3]

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.[3]

  • The filtrate, containing methyl carbamate and excess methanol, is then subjected to distillation or rotary evaporation to remove the methanol.[3]

  • The resulting crude solid is methyl carbamate, which can be further purified by recrystallization from a suitable solvent (e.g., ether) to yield a product with >98% purity.[3]

SynthesisWorkflow cluster_reactants Reactants Urea Urea Reactor High-Pressure Reactor (120-200 °C, 0.1-3.0 MPa) Urea->Reactor Methanol Methanol Methanol->Reactor Catalyst Catalyst (e.g., ZnO) Catalyst->Reactor Filtration Filtration Reactor->Filtration Cool and Depressurize Evaporation Evaporation of Methanol Filtration->Evaporation Filtrate Recrystallization Recrystallization (e.g., from Ether) Evaporation->Recrystallization Crude Product Product Pure Methyl Carbamate Recrystallization->Product

Experimental Workflow for Methyl Carbamate Synthesis
Determination of Melting Point (Capillary Method)

This protocol is adapted from the ASTM E324 standard test method for determining the melting point of organic chemicals.[1][7][9]

Apparatus:

  • Melting point apparatus with a heating block or oil bath

  • Calibrated thermometer or temperature sensor

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the methyl carbamate sample is dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[10]

  • Pack the capillary tube with the powdered sample to a height of 1-2 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point of 52-58 °C.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal melts (final melting point). The range between these two temperatures is the melting range.

  • Perform the determination in duplicate to ensure reproducibility.

Determination of Boiling Point

This protocol is based on the principles outlined in the OECD Guideline 103 for the testing of chemicals.[4][6][11][12]

Apparatus:

  • Distillation apparatus or a Thiele tube setup

  • Calibrated thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure (Distillation Method):

  • Place a small volume of methyl carbamate (e.g., 5-10 mL) and a few boiling chips into a distillation flask.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Heat the flask gently.

  • Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point.

Spectroscopic Data

Spectrum TypeKey Peaks / Data
¹H NMR Spectrum available in various databases.[1]
¹³C NMR Data available in chemical databases.
IR IR: 607 (Sadtler Research Laboratories IR Grating Collection).[1]
Mass Spec m/z Top Peak: 44; m/z 2nd Highest: 46; m/z 3rd Highest: 75.[1]

Analytical Methods

The quantification of methyl carbamate in various matrices is often performed using chromatographic techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

An established method for the determination of methyl carbamate in samples like wine involves extraction followed by GC-FID analysis.[2][13]

AnalyticalWorkflow Sample Sample (e.g., Wine) Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Preconcentration Solid-Phase Extraction (SPE, C18) Extraction->Preconcentration GCFID GC-FID Analysis Preconcentration->GCFID Inject 1 µL Quantification Quantification GCFID->Quantification Chromatogram

Analytical Workflow for Methyl Carbamate by GC-FID

Safety and Handling

Methyl carbamate is suspected of causing cancer and causes serious eye irritation.[9][13] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[9] Do not handle until all safety precautions have been read and understood.[9][13] Store in a cool, dry place away from incompatible materials.

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or formal laboratory safety training.

References

Ethyl Methyl Carbonate: A Versatile and Eco-Friendly Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) is an asymmetric aliphatic carbonate that has garnered significant attention in organic synthesis due to its favorable safety profile and versatile reactivity. As a green alternative to traditional hazardous reagents, EMC serves as an effective methylating and ethylating agent, a carbonyl source, and a benign solvent. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its adoption in research and development.

EMC as a Methylating Agent

This compound can act as a selective methylating agent for a variety of nucleophiles, including phenols, anilines, and carboxylic acids. Its use circumvents the need for toxic and corrosive reagents like dimethyl sulfate (B86663) and methyl halides.

The O-methylation of phenols using alkyl methyl carbonates is a highly chemoselective process. The reaction typically proceeds at elevated temperatures in the presence of a base, such as potassium carbonate. The polarity of the solvent plays a crucial role in the reaction's selectivity, with polar aprotic solvents like DMF and triglyme (B29127) being optimal.[1]

Table 1: O-Alkylation of Phenol (B47542) with Various Alkyl Methyl Carbonates [1]

EntryAlkyl Methyl Carbonate (R in ROCOOMe)Time (h)Products (%) PhOCH₃Products (%) PhOR
1Methyl2090-
2n-Propyl10955
3Isopropyl247525
4n-Butyl8973
52-(2-Methoxyethoxy)ethyl4.5>99<1

Reaction Conditions: Phenol (3.2 mmol), K₂CO₃ (4.5 mmol), Alkyl Methyl Carbonate (16 mmol), DMF (30 mL), 120-150 °C.

Experimental Protocol: General Procedure for O-Alkylation of Phenol [1]

A 25 mL flask equipped with a reflux condenser, rubber septum, thermometer, and nitrogen inlet is charged with phenol (0.30 g, 3.2 mmol), potassium carbonate (0.6 g, 4.5 mmol), the asymmetric organic carbonate (16 mmol), and DMF (30 mL). n-Tetradecane can be added as an internal standard. The mixture is stirred under a nitrogen atmosphere at the desired temperature (120-150 °C) until complete conversion of the phenol is observed by GLC monitoring.

O_Methylation_of_Phenol Phenol Phenol Anisole Anisole (Methylated Phenol) Phenol->Anisole Methylation Base Base (e.g., K₂CO₃) Base->Phenol Deprotonation EMC This compound (EMC) EMC->Anisole Methyl Source Solvent Polar Aprotic Solvent (e.g., DMF, Triglyme) Solvent->Phenol Reaction Medium Heat Heat (120-150 °C) Heat->Phenol Energy Input Byproducts Byproducts (Ethanol, CO₂) Anisole->Byproducts Formation of

Workflow for the O-Methylation of Phenols using EMC.

The selective mono-N-methylation of primary anilines can be achieved using dialkyl carbonates like dimethyl carbonate (DMC), and by extension, EMC. These reactions often require high temperatures and the use of a catalyst, such as a zeolite, to achieve high selectivity and yield.[2][3][4] Continuous flow systems can be employed to safely handle the high temperatures and pressures required.[2]

Table 2: N-Monomethylation of 4-Chloroaniline with Dimethyl Carbonate in Continuous Flow [2]

EntryTemperature (°C)Residence Time (min)Yield of N-methyl-4-chloroaniline (%)
190120
215012Trace
320012Some formation
42501288
5250875
62502082 (trace N,N-dimethylaniline)

Reaction Conditions: 4-Chloroaniline (2M in NMP), DMC (3 equiv., 6M in NMP), DBU (1.5 equiv., 3M in NMP).

Experimental Protocol: General Procedure for N-Monomethylation of Anilines in Continuous Flow [2]

Stock solutions of the aniline, dimethyl carbonate (or this compound), and a base (e.g., DBU) in a high-boiling solvent like NMP are prepared. The solutions are pumped into a continuous flow system equipped with a high-temperature tube reactor. After mixing, the solution passes through the heated reactor coil. The reaction stream is then cooled and passes through a back-pressure regulator. The product can be isolated using standard workup and purification techniques.

N_Methylation_of_Aniline Aniline Primary Aniline Methylaniline N-Methylaniline Aniline->Methylaniline N-Methylation EMC This compound (EMC) EMC->Methylaniline Methyl Source Catalyst Catalyst (e.g., Zeolite, DBU) Catalyst->Aniline Activation HighTemp High Temperature (e.g., 250 °C) HighTemp->Aniline Energy Input FlowSystem Continuous Flow System FlowSystem->Methylaniline Process Control Byproducts Byproducts (Ethanol, CO₂) Methylaniline->Byproducts Formation of

Process flow for the N-Methylation of Anilines.

The esterification of carboxylic acids can be performed using dialkyl carbonates in the presence of a base catalyst. This method offers a green alternative to traditional esterification methods that often require harsh acidic conditions or toxic alkylating agents.[5][6][7] The reaction with EMC would be expected to produce a mixture of methyl and ethyl esters, with the selectivity potentially influenced by the reaction conditions.

Experimental Protocol: General Procedure for the Methylation of Carboxylic Acids with Dimethyl Carbonate [7]

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, the carboxylic acid, a solvent (e.g., DMSO), and an excess of dimethyl carbonate are added. A catalytic amount of a base, such as potassium carbonate, is then added. The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for several hours until completion. The product is isolated by extraction and purified by standard methods.

EMC as an Ethylating Agent

The asymmetric nature of this compound allows it to also function as an ethylating agent, although this is generally less favored than methylation due to the greater steric hindrance of the ethyl group. The selectivity between methylation and ethylation can be influenced by the substrate, catalyst, and reaction conditions.

While less common than methylation, the O-ethylation of phenols can be achieved using diethyl carbonate (DEC), and similar reactivity would be expected with EMC, leading to a mixture of methylated and ethylated products. The reaction is typically catalyzed by a base.[8]

Table 3: O-Ethylation of Phenol with Diethyl Carbonate [8]

CatalystTemperature (°C)Time (min)Phenol Conversion (%)Selectivity to Phenetole (%)
20% KOH/AC13015099.698.2

Reaction Conditions: Catalyst dosage 5%, n(DEC) : n(phenol) = 2:1.

EMC in Carbonylation Reactions

This compound can be synthesized via oxidative carbonylation of methanol (B129727) and ethanol, highlighting the utility of carbonylation chemistry in its own production.[9][10] While less explored, EMC itself can potentially serve as a carbonylating agent for the synthesis of other carbonates, carbamates, and ureas, offering a safer alternative to phosgene (B1210022) and its derivatives.

Synthesis of Carbamates and Ureas

Dialkyl carbonates are valuable reagents for the synthesis of carbamates and ureas from amines.[11][12][13][14][15] The reaction of an amine with this compound would be expected to yield a mixture of methyl and ethyl carbamates. Further reaction with another amine can lead to the formation of ureas.

Experimental Protocol: General Procedure for the Synthesis of Carbamates from Amines and Dimethyl Carbonate [11]

A solution of the primary amine in an excess of dimethyl carbonate is heated in a stainless-steel autoclave in the presence of carbon dioxide at a specified pressure and temperature (e.g., 130 °C). The reaction is monitored, and upon completion, the product is isolated and purified.

Carbamate_Synthesis Amine Primary Amine Carbamate (B1207046) Methyl/Ethyl Carbamate Amine->Carbamate Carboxylation EMC This compound (EMC) EMC->Carbamate Carbonyl Source HeatPressure Heat & Pressure HeatPressure->Amine Reaction Conditions Byproducts Methanol/Ethanol Carbamate->Byproducts Formation of

General workflow for carbamate synthesis using EMC.

Alkylation of Active Methylene (B1212753) Compounds

Active methylene compounds can be alkylated using various electrophiles. While typically performed with alkyl halides, the use of dialkyl carbonates as "green" alkylating agents is an attractive alternative.[16][17][18] this compound could potentially be used for the methylation or ethylation of active methylene compounds, with selectivity being a key consideration.

Experimental Protocol: General Procedure for the Alkylation of Diethyl Malonate [16]

To a stirred suspension of a base (e.g., potassium carbonate) in a suitable solvent under an inert atmosphere, the active methylene compound is added. The alkylating agent (in this case, this compound) is then added, and the mixture is heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Conclusion

This compound is a promising and versatile reagent in organic synthesis, offering a safer and more environmentally friendly alternative to many traditional reagents. Its applications in methylation, ethylation, and carbonylation reactions, as well as in the synthesis of valuable carbamates and ureas, make it a valuable tool for the modern organic chemist. Further research into the selective reactivity of EMC and the development of optimized reaction protocols will undoubtedly expand its utility in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of Ethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl carbonate (EMC) is an asymmetric organic carbonate that has garnered significant attention for its versatile applications, most notably as a crucial component in the electrolytes of lithium-ion batteries and as a green reagent in organic synthesis. Its unique molecular structure, possessing both a methyl and an ethyl group, imparts a favorable combination of physical and chemical properties. This guide provides a comprehensive overview of the molecular structure, reactivity, and synthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in academia and industry.

Molecular Structure

This compound (EMC) is a colorless, transparent liquid with the chemical formula C₄H₈O₃ and a molecular weight of 104.10 g/mol .[1][2] Its structure features a central carbonate group bonded to a methyl and an ethyl group, leading to its asymmetric nature.[3] This asymmetry is key to its desirable properties as a solvent, particularly its low melting point and wide liquid range.

Conformational Analysis

Computational studies have shown that this compound can exist in several conformations due to rotation around the C-O bonds. The most stable conformer is predicted to have a cis-cis arrangement of the methyl and ethyl groups with respect to the carbonyl group, where the C-O-C=O dihedral angles are close to 0°. This planar structure is stabilized by dipole-dipole interactions.

Bond Lengths and Angles

Precise molecular geometry parameters for this compound have been determined through computational modeling. The following table summarizes key bond lengths and angles for the most stable conformer.

BondLength (Å)AngleAngle (°)
C=O1.205O-C-O (ester)108.5
C-O (methyl)1.334C-O-C (ether, methyl)115.8
C-O (ethyl)1.336C-O-C (ether, ethyl)116.2
O-CH₃1.438O=C-O (methyl)125.9
O-CH₂1.448O=C-O (ethyl)125.6
C-C (ethyl)1.518H-C-H (methyl)108.9
C-H (methyl)1.092H-C-H (ethyl, CH₂)109.1
C-H (ethyl)1.094H-C-C (ethyl)110.2

Data obtained from computational chemistry studies.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl and ethyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.31Triplet3H-O-CH₂-CH₃
3.77Singlet3H-O-CH₃
4.22Quartet2H-O-CH₂ -CH₃

Solvent: CDCl₃. Coupling constant (J) for the ethyl group is approximately 7.1 Hz.

¹³C NMR: The carbon-13 NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
14.2-O-CH₂-C H₃
54.9-O-C H₃
64.3-O-C H₂-CH₃
155.5C =O

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl stretch. Other characteristic peaks correspond to C-O and C-H vibrations.

Wavenumber (cm⁻¹)Vibrational Mode
2985C-H asymmetric stretching (ethyl)
2960C-H asymmetric stretching (methyl)
2910C-H symmetric stretching (ethyl)
2855C-H symmetric stretching (methyl)
1750C=O stretching
1450C-H bending (scissoring)
1270C-O-C asymmetric stretching
1015C-O-C symmetric stretching
890O-C-O bending
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

m/zFragment IonProposed Structure
104[C₄H₈O₃]⁺•Molecular Ion
75[C₂H₃O₃]⁺[CH₃OCO₂]⁺
59[CH₃O₂]⁺[CH₃OCO]⁺
45[C₂H₅O]⁺[CH₃CH₂O]⁺
43[C₂H₃O]⁺[CH₃CO]⁺
31[CH₃O]⁺[CH₃O]⁺
29[C₂H₅]⁺[CH₃CH₂]⁺

Reactivity and Reaction Mechanisms

The reactivity of this compound is centered around the electrophilic carbonyl carbon and the alkyl groups, which can act as electrophiles in substitution reactions.

Synthesis via Transesterification

The most common and industrially viable method for synthesizing this compound is through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695) or the disproportionation of DMC and diethyl carbonate (DEC).[4] This reaction is typically catalyzed by a base.

Base-Catalyzed Transesterification Mechanism:

Base-catalyzed transesterification of DMC with ethanol.
Methylation and Ethylation Reactions

This compound can act as a "green" methylating and ethylating agent, offering a safer alternative to traditional reagents like methyl iodide or dimethyl sulfate. The reaction typically proceeds via a nucleophilic attack on the methyl or ethyl group, with the carbonate portion acting as a leaving group.

Methylation of a Phenol (B47542):

methylation_mechanism cluster_step1 Step 1: Deprotonation of phenol cluster_step2 Step 2: Nucleophilic attack on EMC cluster_step3 Step 3: Decomposition of leaving group Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base⁻ BH Base-H Base->BH Phenoxide_2 Ar-O⁻ EMC CH₃-O(C=O)OCH₂CH₃ Anisole Ar-O-CH₃ EMC->Anisole LeavingGroup ⁻O(C=O)OCH₂CH₃ EMC->LeavingGroup Leaving group departure Phenoxide_2->EMC SN2 attack LeavingGroup_2 ⁻O(C=O)OCH₂CH₃ CO2 CO₂ LeavingGroup_2->CO2 EtO- CH₃CH₂O⁻ LeavingGroup_2->EtO-

Methylation of a phenol using this compound.

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol describes the laboratory-scale synthesis of this compound from dimethyl carbonate and ethanol using a solid base catalyst.

Materials:

  • Dimethyl carbonate (DMC)

  • Anhydrous ethanol (EtOH)

  • MgO/HZSM-5 catalyst (or other suitable solid base)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Activate the MgO/HZSM-5 catalyst by heating at 400°C for 4 hours under a nitrogen atmosphere. Allow to cool to room temperature in a desiccator.

  • To a 250 mL round-bottom flask, add dimethyl carbonate (e.g., 90.0 g, 1.0 mol) and anhydrous ethanol (e.g., 46.1 g, 1.0 mol).

  • Add the activated catalyst (e.g., 2.0 g) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots periodically and analyzing by gas chromatography (GC).

  • After the reaction has reached the desired conversion (typically 4-6 hours), cool the mixture to room temperature.

  • Separate the catalyst from the liquid mixture by filtration.

  • The resulting liquid contains this compound, unreacted starting materials, and methanol (B129727) as a byproduct.

  • Purify the this compound by fractional distillation. Collect the fraction boiling at 107-109°C.

Experimental Workflow:

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mix DMC, EtOH, and Catalyst Reaction Heat to Reflux (4-6 h) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Crude_Product Crude Product Mixture Filtration->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_EMC Pure this compound Distillation->Pure_EMC GC_MS GC-MS Analysis Pure_EMC->GC_MS NMR NMR Spectroscopy Pure_EMC->NMR FTIR FTIR Spectroscopy Pure_EMC->FTIR

Experimental workflow for the synthesis of EMC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of the reaction mixture from the synthesis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Split Ratio: 50:1

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 20-200

  • Solvent Delay: 2 minutes

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or acetone).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the components by comparing their retention times and mass spectra with those of authentic standards or with library data.

  • Quantify the components using an internal or external standard method.

Applications in Drug Development and Research

The favorable properties of this compound make it a valuable tool in the pharmaceutical industry and related research fields.

  • Green Solvent: Its low toxicity and biodegradability make it an attractive alternative to more hazardous solvents in organic reactions and formulations.[5]

  • Reactant in Synthesis: EMC serves as a versatile reagent for methylation and ethylation, enabling the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Its selectivity can be advantageous in complex syntheses.

  • Electrolyte for Electrochemical Applications: While its primary application is in batteries, the understanding of its electrochemical properties can be relevant in the development of electrochemical sensors and other devices used in pharmaceutical analysis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6][7]

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

  • Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area.

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its well-defined molecular structure and predictable reactivity make it a valuable component in a range of applications, from energy storage to pharmaceutical synthesis. This guide has provided a detailed overview of its core properties, including quantitative structural and spectroscopic data, reaction mechanisms, and practical experimental protocols. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this compound in research and development.

References

Ethyl Methyl Carbonate: A Comprehensive Technical Guide on its Discovery, History, and Application as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl carbonate (EMC), a colorless, volatile ester, has emerged as a critical solvent in various industrial and scientific applications, most notably as a key component in the electrolytes of modern lithium-ion batteries. This technical guide provides an in-depth exploration of the discovery and history of EMC, detailing its synthesis, physical and chemical properties, and the evolution of its use as a solvent. The document presents a thorough review of historical and contemporary synthetic methodologies, complete with detailed experimental protocols. Quantitative data are systematically organized into tables for comparative analysis, and key chemical pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this versatile solvent.

Introduction

This compound (CAS No. 623-53-0), with the chemical formula C₄H₈O₃, is an asymmetric organic carbonate that has garnered significant attention for its favorable physicochemical properties.[1][2] Its low viscosity, suitable dielectric constant, and wide liquid range have made it an indispensable component in high-performance electrolyte formulations for lithium-ion batteries, contributing to enhanced ion mobility and overall battery performance.[3][4] Beyond its role in energy storage, EMC finds applications as a 'green' methylating agent and a solvent in various organic syntheses and industrial processes.[1] This guide traces the scientific journey of EMC, from its early synthesis to its current status as a high-purity solvent in demanding technological applications.

History and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, the development of organic carbonates is intrinsically linked to the advancements in organic synthesis during the 19th century. The traditional and historically significant route to organic carbonates was the phosgene (B1210022) method.[2][5] Phosgene (COCl₂) itself was first synthesized in 1812 by John Davy.[6] The reaction of phosgene with alcohols to produce carbonate esters became a fundamental method in organic chemistry.[7] It is highly probable that this compound was first synthesized via this route, likely in a laboratory setting exploring the reactivity of phosgene with a mixture of ethanol (B145695) and methanol (B129727), or through the reaction of a chloroformate with an alcohol. The synthesis of various carbonate esters was explored throughout the 19th and early 20th centuries, though the focus was often on symmetrical carbonates or those with more direct applications at the time.

The widespread industrial production and application of EMC are a more recent development, largely driven by the burgeoning lithium-ion battery market since the late 20th century. The demand for safer and more efficient energy storage solutions propelled the investigation into various organic carbonates as electrolyte solvents, with EMC emerging as a key co-solvent due to its balanced properties.

Synthesis of this compound

The synthesis of this compound has evolved from hazardous historical methods to more environmentally benign and efficient industrial processes. The primary methods for its preparation include the phosgene route and, more commonly today, various transesterification processes.

Phosgene Method (Historical)

The phosgene method, while effective, is now largely obsolete for industrial production due to the extreme toxicity of phosgene gas.[3][5] This method involves the reaction of phosgene with a mixture of ethanol and methanol. The reaction proceeds through the formation of chloroformate intermediates.

Experimental Protocol:

  • Reaction Setup: A three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for unreacted phosgene is required. The reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions for handling phosgene.

  • Reagents: Phosgene (gas), anhydrous ethanol, anhydrous methanol, and a base (e.g., pyridine) to neutralize the HCl byproduct.

  • Procedure:

    • A solution of anhydrous ethanol and anhydrous methanol in a suitable inert solvent (e.g., toluene) is prepared in the reaction flask and cooled in an ice bath.

    • Phosgene gas is slowly bubbled through the alcohol solution with vigorous stirring. The temperature is maintained below 10 °C.

    • A base, such as pyridine, is added dropwise to neutralize the hydrochloric acid formed during the reaction.

    • After the addition of phosgene is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction mixture is then washed with water to remove the pyridinium (B92312) hydrochloride and any unreacted alcohols.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and fractionally distilled to isolate the this compound.

// Reactants Phosgene [label="Phosgene (COCl₂)"]; Ethanol [label="Ethanol (C₂H₅OH)"]; Methanol [label="Methanol (CH₃OH)"];

// Intermediates EtChloroformate [label="Ethyl Chloroformate\n(C₂H₅OCOCl)"]; MeChloroformate [label="Methyl Chloroformate\n(CH₃OCOCl)"];

// Product EMC [label="this compound\n(C₂H₅OCOOCH₃)"]; HCl [label="HCl"];

// Pathway {rank=same; Phosgene; Ethanol; Methanol;} Phosgene -> EtChloroformate [label="+ Ethanol"]; Phosgene -> MeChloroformate [label="+ Methanol"]; EtChloroformate -> EMC [label="+ Methanol"]; MeChloroformate -> EMC [label="+ Ethanol"];

// Byproduct {rank=same; EMC; HCl;} EtChloroformate -> HCl; MeChloroformate -> HCl; } dot

Phosgene synthesis pathway for this compound.
Transesterification Methods

Transesterification is the most common and industrially viable method for producing high-purity this compound today.[1][2] This method avoids the use of phosgene and is more environmentally friendly. There are two primary transesterification routes:

This process involves the reaction of dimethyl carbonate with ethanol in the presence of a catalyst to produce this compound and methanol.[1] The reaction is reversible, and the removal of methanol can drive the equilibrium towards the products.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, a heating mantle, and a distillation column to separate the methanol byproduct.

  • Reagents: Dimethyl carbonate (DMC), ethanol, and a catalyst (e.g., sodium methoxide, potassium carbonate, or a solid base catalyst like MgO).[1]

  • Procedure:

    • Dimethyl carbonate and ethanol are charged into the reactor in a specific molar ratio (e.g., 1:2).

    • The catalyst is added to the mixture.

    • The mixture is heated to the reaction temperature (typically 60-120 °C) with constant stirring.[4]

    • The methanol formed during the reaction is continuously removed by distillation to shift the equilibrium.

    • After the reaction is complete (monitored by gas chromatography), the catalyst is removed (by filtration for solid catalysts or neutralization for homogeneous catalysts).

    • The resulting mixture is then purified by fractional distillation to obtain high-purity this compound.

// Reactants DMC [label="Dimethyl Carbonate (DMC)"]; Ethanol [label="Ethanol"];

// Catalyst Catalyst [shape=ellipse, label="Catalyst", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Products EMC [label="this compound (EMC)"]; Methanol [label="Methanol"];

// Pathway {rank=same; DMC; Ethanol;} DMC -> EMC [label="+ Ethanol"]; Ethanol -> EMC; EMC -> Methanol [label="+ Byproduct"]; DMC -> Catalyst [style=invis]; Ethanol -> Catalyst [style=invis]; Catalyst -> EMC [style=dashed]; } dot

Transesterification of DMC and Ethanol.

This method involves the reaction of dimethyl carbonate and diethyl carbonate to produce this compound.[5] This is an equilibrium reaction that results in a mixture of all three carbonates.

Experimental Protocol:

  • Reaction Setup: A sealed reaction vessel with a stirrer and temperature control.

  • Reagents: Dimethyl carbonate (DMC), diethyl carbonate (DEC), and a catalyst (e.g., an alumina-based catalyst).[5]

  • Procedure:

    • Dimethyl carbonate and diethyl carbonate are mixed in a specific molar ratio (e.g., 1:1 to 5:1).[5]

    • The catalyst is added to the mixture.

    • The mixture is heated to the reaction temperature (e.g., 90-105 °C) and stirred for a set period (e.g., 2-4 hours).[5]

    • After the reaction reaches equilibrium, the catalyst is removed by filtration.

    • The resulting mixture of DMC, DEC, and EMC is then separated by fractional distillation.

// Reactants DMC [label="Dimethyl Carbonate (DMC)"]; DEC [label="Diethyl Carbonate (DEC)"];

// Catalyst Catalyst [shape=ellipse, label="Catalyst", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Product EMC [label="this compound (EMC)"];

// Pathway {rank=same; DMC; DEC;} DMC -> EMC; DEC -> EMC; DMC -> Catalyst [style=invis]; DEC -> Catalyst [style=invis]; Catalyst -> EMC [style=dashed]; } dot

Transesterification of DMC and DEC.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application as a solvent. The following tables summarize key quantitative data, compiled and averaged from various reliable sources to address inconsistencies in the literature.

Physical Properties
PropertyValueReferences
Molecular Formula C₄H₈O₃[1][2]
Molecular Weight 104.10 g/mol [1][8]
Appearance Colorless liquid[1][9]
Odor Slightly sweet, fruity[1]
Melting Point -14.5 to -55 °C[2][9][10][11]
Boiling Point 101 - 109 °C[6][7][9][10][11][12]
Density 1.006 - 1.015 g/cm³ at 20-25 °C[2][6][10][13]
Viscosity 0.65 mPa·s at 25 °C[13]
Flash Point 23 - 27 °C[2][7][9]
Refractive Index (n²⁰/D) 1.378[1][10]
Chemical Properties
PropertyValue/DescriptionReferences
Solubility in Water 46.8 - 47.1 g/L at 20 °C[6][11]
Solubility in Organic Solvents Miscible with alcohols, ethers, ketones, and esters[1][2][4][6][7]
Dielectric Constant 2.99 - 3.5[14][15]
Stability Stable under normal conditions.[4]
Reactivity Can undergo transesterification. Reacts with strong acids and bases.[7]

Applications as a Solvent

The primary application of this compound is as a co-solvent in the non-aqueous electrolytes of lithium-ion batteries.[1][3] Its unique combination of properties makes it highly suitable for this purpose.

Lithium-Ion Battery Electrolytes

In lithium-ion battery electrolytes, EMC is typically blended with a high-dielectric-constant solvent like ethylene (B1197577) carbonate (EC) and a lithium salt (e.g., LiPF₆).

  • Low Viscosity: The low viscosity of EMC enhances the mobility of lithium ions within the electrolyte, leading to higher ionic conductivity and better battery performance, especially at low temperatures.[4]

  • Wide Liquid Range: Its low melting point and relatively high boiling point contribute to a wide operating temperature range for the battery.

  • Good Solubility: EMC is a good solvent for lithium salts, ensuring a high concentration of charge carriers in the electrolyte.[3]

  • SEI Layer Formation: While not its primary role, EMC can participate in the formation of the solid electrolyte interphase (SEI) on the anode, which is crucial for battery stability and longevity.

The use of asymmetric carbonates like EMC has been shown to confer specific benefits in terms of low-temperature performance and overall cell efficiency.[1]

Other Solvent Applications

Beyond batteries, this compound is utilized in various other applications:

  • Organic Synthesis: It serves as a reaction medium and a reagent in organic synthesis. Its polar nature makes it suitable for a range of reactions.[1]

  • Coatings and Adhesives: EMC is used as a solvent in the formulation of coatings, paints, and adhesives due to its good solvency and volatility.[16]

  • Cleaning Agents: Its effectiveness in dissolving a variety of organic compounds makes it a component in some industrial cleaning agents.[1]

  • 'Green' Chemistry: EMC is considered a more environmentally friendly alternative to some traditional solvents and reagents, such as phosgene and dimethyl sulfate, for methylation reactions.[1]

Conclusion

This compound has transitioned from a laboratory chemical, likely first prepared via the hazardous phosgene route, to a high-purity, industrially significant solvent. The development of efficient and green transesterification synthesis methods has been pivotal in its widespread adoption. Its well-balanced physical and chemical properties, particularly its low viscosity and good solvating power, have made it an indispensable component in the electrolytes of modern lithium-ion batteries, thereby playing a crucial role in the advancement of portable electronics and electric vehicles. As research continues to focus on developing safer and more sustainable chemical processes, the importance and applications of this compound are expected to grow further. This technical guide provides a foundational understanding of this key solvent for professionals in research, development, and various scientific fields.

References

Ethyl Methyl Carbonate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) is a flammable liquid commonly utilized as a solvent in laboratory settings and various industrial applications. This guide provides an in-depth overview of its safety data and outlines essential precautions for its handling and storage to ensure a safe working environment.

Core Safety and Physical Data

This section summarizes the key quantitative data for this compound, providing a clear reference for its physical, chemical, and toxicological properties.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.11 g/mol [1]
Appearance Colorless liquid[1]
Odor Ether-like[2]
Melting Point -55 °C[2]
Boiling Point 107 °C[2]
Density 1.006 g/mL at 25 °C[1]
Flash Point 23.9 °C[1]
Vapor Pressure 43 hPa at 25 °C[1]
Water Solubility 46.8 g/L at 20 °C[1]
Toxicological Data
EndpointSpeciesRouteValueReference(s)
LD50 RatOral> 5,000 mg/kg[3]
LC50 RatInhalation> 17.6 mg/L (4 h)[3]
Skin Corrosion/Irritation RabbitDermalNot classified as an irritant[3]
Serious Eye Damage/Irritation RabbitOcularNot classified as an irritant[3]
Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., TWA, STEL) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Institute for Occupational Safety and Health (NIOSH).[3][4][5] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific handling procedure should be conducted to determine the appropriate level of personal protective equipment. The following table outlines general PPE recommendations.

Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[6]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber), and a lab coat or flame-retardant, anti-static protective clothing.[6][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or for emergency situations.[6][8]
Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] This is a flammable liquid.

  • Static Discharge: Take precautionary measures against static discharge.[2] Ground and bond containers and receiving equipment.[2]

  • Tools: Use non-sparking tools when handling.[2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Storage Conditions
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[3]

  • Temperature: Store at ambient temperature.

Emergency Response Procedures

In the event of an emergency, prompt and appropriate action is critical. The following sections detail the recommended protocols for fires and accidental spills.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][6] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[3] Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area.[8] Remove all sources of ignition.[6] Ensure adequate ventilation.[8] Wear appropriate personal protective equipment as outlined in the PPE section.[8]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[9]

  • Containment and Cleanup: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[3][9] Collect the absorbed material and place it in a suitable, labeled container for disposal.[9] For large spills, dike the area to contain the spill and contact emergency services.

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships for handling and emergency response.

handle_storage cluster_handling Handling Precautions cluster_storage Storage Precautions ventilation Use in Well-Ventilated Area / Fume Hood ignition Keep Away from Ignition Sources static Prevent Static Discharge (Grounding) tools Use Non-Sparking Tools ppe Wear Appropriate PPE hygiene Practice Good Personal Hygiene container Tightly Closed Container location Cool, Dry, Well-Ventilated Area incompatible Store Away from Incompatibles emc Ethyl Methyl Carbonate emc->ventilation emc->ignition emc->static emc->tools emc->ppe emc->hygiene emc->container emc->location emc->incompatible

Figure 1: Logical relationships for handling and storage precautions.

emergency_response cluster_spill_response Spill Response Protocol cluster_fire_response Fire Response Protocol spill Accidental Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill ignite_off_spill Remove Ignition Sources evacuate_spill->ignite_off_spill ventilate_spill Ensure Ventilation ignite_off_spill->ventilate_spill ppe_spill Don Appropriate PPE ventilate_spill->ppe_spill contain_spill Contain Spill with Inert Material ppe_spill->contain_spill cleanup_spill Collect and Dispose of Waste contain_spill->cleanup_spill fire Fire Occurs evacuate_fire Evacuate Area fire->evacuate_fire extinguish Use Appropriate Extinguishing Media evacuate_fire->extinguish cool_containers Cool Nearby Containers extinguish->cool_containers scba Wear SCBA and Full Protective Gear extinguish->scba

Figure 2: Emergency response workflow for spills and fires.

References

An In-depth Technical Guide on the Core Principles of Ethyl Methyl Carbonate in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of ethyl methyl carbonate (EMC), a key solvent in non-aqueous electrolytes, particularly for lithium-ion batteries. It covers its fundamental physicochemical properties, its role as a co-solvent, and the experimental protocols used to characterize its performance.

Introduction to this compound (EMC)

This compound (EMC) is an asymmetric aliphatic carbonate solvent that has become indispensable in the formulation of electrolytes for high-performance lithium-ion batteries.[1][2][3] Its primary role is to serve as a co-solvent, typically in combination with a high-dielectric-constant solvent like ethylene (B1197577) carbonate (EC), and often other linear carbonates such as dimethyl carbonate (DMC) or diethyl carbonate (DEC).[4][5] The unique properties of EMC help to create an electrolyte with a desirable balance of viscosity, conductivity, and electrochemical stability, which is crucial for enhancing battery performance, cycle life, and safety.[4][6]

The main advantages of incorporating EMC into an electrolyte formulation include:

  • Low Viscosity: EMC's low viscosity helps to decrease the overall viscosity of the electrolyte, which in turn enhances ion mobility and improves ionic conductivity.[1][6][7] This is especially critical for improving performance at low temperatures.[1]

  • Wide Liquid Range: With a melting point of -55°C and a boiling point of 101-107°C, EMC has a wide liquid range that is beneficial for battery operation across various temperatures.[8]

  • SEI Formation: EMC participates in the formation of a stable solid electrolyte interphase (SEI) on the anode (typically graphite). A well-formed SEI is essential for preventing ongoing electrolyte decomposition and ensuring the longevity of the battery. The ratio of EC to EMC can significantly influence the composition and effectiveness of the SEI layer.[9][10]

Physicochemical Properties of EMC and Related Solvents

The performance of an electrolyte is fundamentally governed by the physical and chemical properties of its constituent solvents. The table below summarizes key properties for EMC and other common carbonate solvents used in lithium-ion batteries.

PropertyThis compound (EMC)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)
Molecular Formula C4H8O3C3H4O3C3H6O3C5H10O3
Molar Mass ( g/mol ) 104.1088.0690.08118.13
Melting Point (°C) -5536.42-4-74.3
Boiling Point (°C) 101-107[8]24890127
Density (g/mL at 25°C) 1.006[6]1.3211.0690.975
Viscosity (mPa·s at 25°C) 0.65[7]1.90 (at 40°C)[11]0.58[7]0.75
Dielectric Constant (ε) 2.9689.78 (at 40°C)3.122.82
Flash Point (°C) 23[4]1431733

Note: Values are compiled from various sources and may vary slightly based on measurement conditions.

Role of EMC in Electrolyte Formulations

In commercial lithium-ion batteries, electrolytes are complex mixtures designed to optimize performance. A typical formulation consists of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF6), dissolved in a blend of carbonate solvents. EMC's role is best understood in the context of this mixture.

Ethylene carbonate (EC) is used for its high dielectric constant, which is excellent for dissolving the lithium salt and promoting ion pair dissociation.[11][12] However, EC has high viscosity and a high melting point. This is where low-viscosity linear carbonates like EMC are crucial.[1] By blending EC with EMC, it is possible to create an electrolyte that benefits from both high ionic conductivity and good mobility.[4] The ratio of EC to EMC is a critical parameter that is often optimized to balance properties like SEI formation, conductivity, and low-temperature performance.[9] For example, a common mixture is 1 M LiPF6 in EC:EMC (3:7 by weight).[13][14]

ElectrolyteComposition cluster_0 Electrolyte Components cluster_1 Solvent Blend Composition cluster_2 Linear Carbonates LiSalt Lithium Salt (e.g., LiPF6) Electrolyte Final Electrolyte LiSalt->Electrolyte Dissolves in SolventBlend Solvent Blend SolventBlend->Electrolyte Forms Additive Additive (e.g., VC, FEC) Additive->Electrolyte Improves SEI EC High Dielectric Solvent (Ethylene Carbonate - EC) EC->SolventBlend Provides High ε LinearCarbonates Low Viscosity Co-Solvents LinearCarbonates->SolventBlend Provides Low η EMC This compound (EMC) EMC->LinearCarbonates DMC Dimethyl Carbonate (DMC) DMC->LinearCarbonates DEC Diethyl Carbonate (DEC) DEC->LinearCarbonates

Experimental Protocols for Electrochemical Characterization

To evaluate the performance of an EMC-based electrolyte, several standard electrochemical techniques are employed. These tests provide insights into the electrolyte's stability, conductivity, and its interaction with the electrodes.

Cyclic voltammetry is used to investigate the electrochemical stability window of the electrolyte and to study the redox processes occurring at the electrode surfaces, such as SEI formation.[15][16]

Objective: To determine the potential range over which the electrolyte is stable and to observe the electrochemical reactions (e.g., SEI formation, intercalation) at the electrode surface.

Methodology:

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., graphite (B72142) or lithium titanate), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[17][18] The cell is assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • Instrumentation: Connect the cell to a potentiostat.[19]

  • Parameters:

    • Potential Range: Set a wide potential window (e.g., 0.01 V to 4.5 V vs. Li/Li+) to observe both reductive and oxidative decomposition of the electrolyte.

    • Scan Rate: A slow scan rate (e.g., 0.1 mV/s to 1 mV/s) is typically used to allow for the observation of diffusion-controlled processes.[16][20]

    • Cycles: Perform 3-5 initial cycles to observe the formation and stabilization of the SEI layer.

  • Procedure: The potentiostat applies a linearly sweeping potential between the set vertices to the working electrode.[16] The resulting current is measured between the working and counter electrodes.

  • Data Analysis: The resulting plot of current vs. potential (a voltammogram) is analyzed. Peaks in the curve correspond to specific redox reactions. For example, a reduction peak in the first cathodic scan on a graphite anode typically indicates the decomposition of the electrolyte to form the SEI. The absence of significant current at the potential limits indicates the electrochemical stability window.

EIS is a non-destructive technique used to probe the various resistive and capacitive elements within a battery, such as the electrolyte resistance, charge transfer resistance, and SEI layer properties.[21][22][23]

Objective: To measure the ionic conductivity of the electrolyte and characterize the impedance of the electrode-electrolyte interface.

Methodology:

  • Cell Assembly: A symmetric cell (e.g., Li/electrolyte/Li) or a full cell can be used. For measuring bulk electrolyte conductivity, a cell with blocking electrodes (e.g., stainless steel) of a known geometry is used.

  • Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.[22]

  • Parameters:

    • Frequency Range: A wide range is scanned, typically from 100 kHz down to 0.1 Hz or lower.[21]

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to ensure a linear response.[23]

    • DC Bias: The measurement is performed at a specific DC voltage, often the open-circuit voltage of the cell.

  • Procedure: The instrument applies the sinusoidal voltage and measures the resulting AC current response, detecting both the amplitude and phase shift across the specified frequency range.[19][24]

  • Data Analysis: The data is typically plotted on a Nyquist plot (imaginary impedance vs. real impedance).[19]

    • The high-frequency intercept with the real axis corresponds to the bulk electrolyte resistance (R_e). Ionic conductivity (σ) can be calculated from this value if the cell geometry is known.

    • Semicircles in the mid-to-high frequency range relate to the SEI layer and charge transfer processes at the electrode interfaces.[16]

    • A sloping line in the low-frequency region is characteristic of diffusion processes (Warburg impedance).[16]

ExperimentalWorkflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis E_Prep Electrolyte Preparation (Li Salt + EC/EMC Blend) C_Assembly Cell Assembly (e.g., Coin Cell in Glovebox) E_Prep->C_Assembly Formation Formation Cycling (Low C-rate) C_Assembly->Formation CV_Test Cyclic Voltammetry (CV) (Stability Window, SEI) Formation->CV_Test EIS_Test Impedance Spectroscopy (EIS) (Conductivity, Interfacial Resistance) CV_Test->EIS_Test Cycling Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) EIS_Test->Cycling Data_Analysis Data Analysis & Interpretation Cycling->Data_Analysis Post_Mortem Post-Mortem Analysis (Optional: SEM, XPS) Data_Analysis->Post_Mortem

Conclusion

This compound is a fundamentally important co-solvent in the formulation of modern lithium-ion battery electrolytes. Its low viscosity and wide liquid range are essential for achieving high ionic conductivity and superior low-temperature performance. By carefully balancing its concentration with high-dielectric solvents like ethylene carbonate, researchers can tailor electrolyte properties to meet the demanding requirements of various electrochemical applications. The experimental protocols of cyclic voltammetry and electrochemical impedance spectroscopy are critical tools for characterizing these electrolytes, providing the necessary data to understand stability, conductivity, and interfacial phenomena, thereby guiding the development of safer and more efficient energy storage devices.

References

Theoretical Insights into the Solvation Properties of Ethyl Methyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl carbonate (EMC) is a versatile organic solvent with significant applications ranging from lithium-ion batteries to pharmaceutical formulations. Its solvation properties play a pivotal role in determining solute solubility, reaction kinetics, and the overall performance of electrochemical and biological systems. This technical guide provides an in-depth exploration of the theoretical and computational approaches used to elucidate the solvation characteristics of EMC. By leveraging molecular dynamics simulations and quantum chemical calculations, researchers have gained profound insights into the molecular interactions that govern the behavior of EMC in solution. This document summarizes key quantitative data, details the underlying experimental and computational protocols, and presents visual representations of the theoretical frameworks, offering a comprehensive resource for professionals in chemistry, materials science, and drug development.

Introduction to this compound and its Solvation Properties

This compound is an asymmetric organic carbonate that has garnered considerable attention due to its favorable physicochemical properties, including a wide liquid range, low viscosity, and a relatively high dielectric constant.[1][2] These attributes make it an excellent solvent component, particularly in the field of energy storage, where it is a key ingredient in the electrolytes of lithium-ion batteries.[1][3] The performance of such devices is intrinsically linked to the solvation of lithium ions and the formation of a stable solid electrolyte interphase (SEI), both of which are governed by the molecular-level interactions between the salt and the solvent molecules.[3][4]

In the context of drug development, understanding the solvation properties of a solvent like EMC is crucial for predicting the solubility of active pharmaceutical ingredients (APIs), designing stable formulations, and comprehending drug delivery mechanisms. The solvation free energy, which quantifies the energetic cost of transferring a solute from the gas phase to the solvent, is a critical parameter in this regard.[5][6]

Theoretical studies, primarily through computational chemistry, provide a powerful lens to investigate these phenomena at the atomic level. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations offer a means to explore the structure of the solvent around a solute, the energetics of these interactions, and the dynamic properties of the solution.[3][7]

Theoretical and Computational Methodologies

The theoretical investigation of EMC's solvation properties predominantly relies on two complementary computational techniques: molecular dynamics simulations and quantum chemical calculations.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method for studying the time evolution of a system of atoms and molecules.[3] By solving Newton's equations of motion for a collection of particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of liquids and solutions.

Experimental Protocol: A Typical MD Simulation of EMC Solvation

  • System Setup: A simulation box is constructed containing a defined number of EMC molecules and, if applicable, solute molecules (e.g., Li+ ions, a drug molecule). The initial positions of the molecules are often arranged in a lattice or randomly.

  • Force Field Selection: A crucial step is the choice of a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For organic carbonates like EMC, commonly used force fields include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and APPLE&P (Atomistic Polarizable Potential for Liquids, Electrolytes, and Polymers).[8] These force fields define the parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes and to bring the system to a local potential energy minimum.

  • Equilibration: The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) or constant temperature and volume (NVT ensemble). This allows the system to reach a stable, equilibrium state.

  • Production Run: Once equilibrated, the production simulation is run for a significant period (nanoseconds to microseconds) to generate trajectories of the atoms and molecules.

  • Analysis: The generated trajectories are analyzed to calculate various properties of interest, such as radial distribution functions (RDFs), coordination numbers, diffusion coefficients, and solvation free energies.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energetics of molecules.[7] These methods are often used to calculate properties that are difficult to obtain from classical MD simulations, such as reaction energies and electronic properties. Density Functional Theory (DFT) is a widely used quantum chemical method for studying condensed-phase systems.[4][9]

Experimental Protocol: A Typical DFT Calculation for Solvation Energy

  • Molecular Geometry Optimization: The geometry of the EMC molecule and the solute molecule are optimized in the gas phase to find their lowest energy conformations. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

  • Solvation Model: To account for the effect of the solvent, an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often employed.[10] These models represent the solvent as a continuous dielectric medium.

  • Solvated Geometry Optimization: The geometry of the solute is then re-optimized in the presence of the implicit solvent model.

  • Energy Calculation: Single-point energy calculations are performed for the optimized geometries in both the gas phase and in the solvated state.

  • Solvation Free Energy Calculation: The solvation free energy is then calculated as the difference between the energy of the molecule in the solvent and its energy in the gas phase.

Quantitative Data on EMC Solvation Properties

Theoretical studies have generated a wealth of quantitative data on the solvation properties of EMC. The following tables summarize some of the key findings from the literature.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueComputational MethodReference
Density (g/cm³) at 298 K~1.005MD with OPLS-AA[11]
Dielectric Constant (ε)~3.1DFT with PCM[9][10]

Table 2: Solvation Properties of Li+ in EMC and EC/EMC Mixtures

PropertyValueSystemComputational MethodReference
Li+-O (carbonyl) distance (Å)~1.9 - 2.1LiPF6 in EC/EMCAIMD, Classical MD[3][12]
Li+ Coordination Number~4LiPF6 in EC/EMCMD Simulations[3]
Li+ Self-Diffusion Coefficient (cm²/s)~0.44 x 10⁻⁵1.2 M LiPF6 in EC/EMCMD Simulations[3]

Visualizing Theoretical Concepts

To better illustrate the concepts and workflows involved in the theoretical study of EMC solvation, the following diagrams are provided.

Theoretical_Study_Workflow Workflow for Theoretical Studies of Solvation cluster_MD Molecular Dynamics Simulation cluster_QM Quantum Chemical Calculation cluster_Properties Calculated Properties MD_Setup System Setup MD_FF Force Field Selection MD_Setup->MD_FF MD_Min Energy Minimization MD_FF->MD_Min MD_Eq Equilibration MD_Min->MD_Eq MD_Prod Production Run MD_Eq->MD_Prod MD_Analysis Trajectory Analysis MD_Prod->MD_Analysis Prop_Struct Structural Properties (RDF, CN) MD_Analysis->Prop_Struct Prop_Dyn Dynamic Properties (Diffusion) MD_Analysis->Prop_Dyn Prop_Thermo Thermodynamic Properties (SFE) MD_Analysis->Prop_Thermo QM_Opt_Gas Gas Phase Optimization QM_Solv Implicit Solvation Model QM_Opt_Gas->QM_Solv QM_Opt_Solv Solvated Optimization QM_Solv->QM_Opt_Solv QM_Energy Energy Calculation QM_Opt_Solv->QM_Energy QM_SFE Solvation Free Energy QM_Energy->QM_SFE QM_SFE->Prop_Thermo

Caption: Workflow of theoretical solvation studies.

Solvation_Shell Schematic of a Solute's Solvation Shell in EMC cluster_FirstShell First Solvation Shell cluster_Bulk Bulk Solvent Solute Solute EMC1 EMC Solute->EMC1 Primary Interaction EMC2 EMC Solute->EMC2 Primary Interaction EMC3 EMC Solute->EMC3 Primary Interaction EMC4 EMC Solute->EMC4 Primary Interaction EMC5 EMC EMC1->EMC5 Solvent-Solvent Interaction EMC6 EMC EMC1->EMC6 Solvent-Solvent Interaction EMC7 EMC EMC1->EMC7 Solvent-Solvent Interaction EMC2->EMC5 Solvent-Solvent Interaction EMC2->EMC6 Solvent-Solvent Interaction EMC2->EMC7 Solvent-Solvent Interaction EMC3->EMC5 Solvent-Solvent Interaction EMC3->EMC6 Solvent-Solvent Interaction EMC3->EMC7 Solvent-Solvent Interaction EMC4->EMC5 Solvent-Solvent Interaction EMC4->EMC6 Solvent-Solvent Interaction EMC4->EMC7 Solvent-Solvent Interaction

References

Ethyl Methyl Carbonate: A Comprehensive Technical Guide to a Greener Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous pursuit of sustainable practices within the chemical and pharmaceutical industries, the selection of solvents plays a pivotal role. Traditional solvents often pose significant environmental, health, and safety risks. This has spurred the exploration and adoption of "green solvents," which are characterized by their reduced environmental impact, lower toxicity, and improved safety profiles. Ethyl methyl carbonate (EMC), an asymmetric aliphatic organic carbonate, has emerged as a promising green solvent with a wide range of applications.[1][2]

EMC is a colorless, transparent liquid with a low viscosity that is gaining traction as a sustainable alternative to conventional solvents.[2] Its utility extends across various sectors, including as a key component in electrolytes for lithium-ion batteries, a solvent in coatings and adhesives, and an intermediate in organic synthesis.[1] In the pharmaceutical industry, its low toxicity and effective solvency make it a suitable medium for drug formulation and the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of this compound, focusing on its properties, synthesis, applications, and green credentials, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

The utility of a solvent is largely determined by its physical and chemical properties. This compound possesses a favorable combination of characteristics that make it an attractive option for various applications. A comparative summary of its key properties against other common organic solvents is presented below.

PropertyThis compound (EMC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)AcetonitrileEthanolToluene
CAS Number 623-53-0616-38-6105-58-875-05-864-17-5108-88-3
Molecular Formula C4H8O3C3H6O3C5H10O3C2H3NC2H6OC7H8
Molecular Weight ( g/mol ) 104.1090.08[3]118.13[4]41.0546.0792.14
Boiling Point (°C) 107-109[2]90[3]125.9[5]81.678.5110.6
Melting Point (°C) -14.5 to -55[1][2]3[3]-74.3[5]-45.7-114.1-95
Density (g/mL at 20°C) 1.0151.069[3]0.9750.7860.7890.867
Viscosity (cP at 20°C) ~0.65~0.63~0.750.361.200.59
Flash Point (°C) 23[1]1833[5]2134
Solubility in Water Insoluble[1]SolubleInsoluble[5]MiscibleMiscibleInsoluble

Green Chemistry Metrics for this compound Synthesis

The "greenness" of a chemical process can be quantitatively assessed using various metrics. Among the most common are Atom Economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-factor provides a more practical measure of the waste generated in a process. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

For the transesterification synthesis of this compound from Dimethyl Carbonate and Diethyl Carbonate:

Reaction: DMC + DEC ⇌ 2 EMC

  • Atom Economy:

    • Molecular Weight of DMC = 90.08 g/mol

    • Molecular Weight of DEC = 118.13 g/mol

    • Molecular Weight of EMC = 104.10 g/mol

    • Atom Economy = (2 * 104.10) / (90.08 + 118.13) * 100 = 100%

This reaction has a theoretical atom economy of 100%, meaning that in an ideal scenario, all atoms from the reactants are incorporated into the desired product.

  • E-factor (Example Calculation): Assuming a lab-scale synthesis using 90.08 g of DMC and 118.13 g of DEC, with a 90% yield of EMC (187.38 g), and the use of 200 g of a solvent for purification that is not recycled.

    • Total input = 90.08 g (DMC) + 118.13 g (DEC) + 200 g (solvent) = 408.21 g

    • Mass of product = 187.38 g

    • Mass of waste = Total input - Mass of product = 408.21 g - 187.38 g = 220.83 g

    • E-factor = 220.83 g / 187.38 g = 1.18

An E-factor of 1.18 indicates that for every kilogram of EMC produced, 1.18 kilograms of waste are generated in this specific hypothetical scenario. The goal in green chemistry is to minimize the E-factor, ideally bringing it close to zero.[6]

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is based on the transesterification of dimethyl carbonate and diethyl carbonate, a common method for producing EMC.[7]

Materials:

  • Dimethyl carbonate (DMC)

  • Diethyl carbonate (DEC)

  • Solid base catalyst (e.g., γ-Al2O3)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a 100 mL single-necked round-bottom flask, add dimethyl carbonate (e.g., 2.7 g) and diethyl carbonate (e.g., 1.18 g).

  • Add the γ-Al2O3 catalyst (e.g., 0.26 g).

  • Place a magnetic stir bar in the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 100°C using a heating mantle, with continuous magnetic stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Separate the solid catalyst from the liquid mixture by filtration.

  • The resulting liquid is a mixture of DMC, DEC, and EMC.

  • Purify the this compound from the reaction mixture by fractional distillation.[8] The different boiling points of the components (DMC: 90°C, EMC: 107-109°C, DEC: 126°C) allow for their separation. Collect the fraction corresponding to the boiling point of EMC.

Amide Synthesis using this compound as a Solvent

This protocol provides a general procedure for the synthesis of an amide from an acyl chloride and an amine, using EMC as a greener solvent alternative.

Materials:

  • Acyl chloride (e.g., benzoyl chloride)

  • Amine (e.g., aniline)

  • This compound (EMC)

  • Tertiary amine base (e.g., triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1 equivalent) and the tertiary amine base (1.1 equivalents) in this compound.

  • Cool the solution in an ice bath.

  • Dissolve the acyl chloride (1 equivalent) in a small amount of EMC and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualizations

experimental_workflow cluster_synthesis EMC Synthesis cluster_purification Purification reactants Mix DMC, DEC, and Catalyst reaction Heat at 100°C for 3 hours reactants->reaction cool Cool to Room Temp reaction->cool filter Filter to Remove Catalyst cool->filter distill Fractional Distillation filter->distill product Pure EMC distill->product

Caption: Workflow for the synthesis and purification of this compound.

green_solvent_selection define_req Define Process Requirements initial_screen Initial Screening (Physical Properties) define_req->initial_screen ehs_assess EHS Assessment (Toxicity, Flammability) initial_screen->ehs_assess green_metrics Green Metrics Evaluation (LCA, E-factor) ehs_assess->green_metrics performance_test Performance Testing (Solubility, Reactivity) green_metrics->performance_test selection Final Solvent Selection performance_test->selection

References

Methodological & Application

Application Note and Protocol: Preparation of Ethyl Methyl Carbonate (EMC)-Based Electrolytes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrolyte is a critical component in lithium-ion batteries (LIBs), facilitating the transport of lithium ions between the cathode and anode during charge and discharge cycles. The composition and purity of the electrolyte significantly influence the battery's performance, safety, and lifespan. Ethyl methyl carbonate (EMC) is a widely used linear carbonate solvent in LIB electrolytes due to its low viscosity, low melting point, and good electrochemical stability. It is often blended with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), which has a high dielectric constant, to ensure adequate salt dissolution and ionic conductivity. This document provides a detailed protocol for the preparation of EMC-based electrolytes for research and development purposes.

Safety Precautions

The preparation of lithium-ion battery electrolytes involves hazardous materials that require strict safety protocols.

  • Chemical Hazards:

    • Lithium Hexafluorophosphate (B91526) (LiPF₆): Highly toxic and corrosive. It reacts with moisture to produce hydrofluoric acid (HF), which is extremely corrosive and toxic.

    • Organic Carbonate Solvents (EMC, EC, DMC, DEC): Flammable liquids and vapors. They can cause skin and eye irritation.

    • Additives (e.g., Vinylene Carbonate - VC, Fluoroethylene Carbonate - FEC): May be toxic and have other associated hazards.

  • Required Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety glasses or goggles

    • Flame-retardant lab coat

    • Closed-toe shoes

  • Handling Environment:

    • All procedures must be performed in an inert atmosphere, such as an argon-filled glovebox, with moisture and oxygen levels below 1 ppm. This is crucial to prevent the decomposition of LiPF₆ and to ensure the purity of the electrolyte.

    • A chemical fume hood should be used if any handling of solvents occurs outside the glovebox.

Materials and Equipment

  • Materials:

    • Battery-grade lithium hexafluorophosphate (LiPF₆) (≥99.9% purity)

    • Battery-grade this compound (EMC) (≥99.9% purity, H₂O < 10 ppm)

    • Battery-grade ethylene carbonate (EC) (≥99.9% purity, H₂O < 10 ppm)

    • Other co-solvents (e.g., dimethyl carbonate (DMC), diethyl carbonate (DEC)) as required (battery-grade)

    • Additives (e.g., vinylene carbonate (VC), fluoroethylene carbonate (FEC)) as required

    • Activated 3A molecular sieves

  • Equipment:

    • Argon-filled glovebox

    • Magnetic stirrer with stir bars

    • Precision balance (readable to 0.1 mg)

    • Volumetric flasks and graduated cylinders (glassware should be thoroughly dried in an oven at 120°C for at least 4 hours and brought into the glovebox antechamber while still warm)

    • Pipettes and pipette controller

    • Inert, airtight storage bottles (e.g., polypropylene, polyethylene, or aluminum)[1]

    • Karl Fischer titrator for moisture analysis

Experimental Protocols

Precursor Purification (if not using pre-purified battery-grade reagents)

The purity of the electrolyte components is paramount for optimal battery performance. Water content, in particular, must be minimized.

  • Solvent Drying:

    • Place activated 3A molecular sieves (approximately 10% of the solvent volume) into a dry flask inside the glovebox.

    • Add the organic solvent (e.g., EMC, EC) to the flask.

    • Seal the flask and allow the solvent to dry over the molecular sieves for at least 24 hours with occasional swirling.

    • Carefully decant or filter the dried solvent to remove the molecular sieves before use.

  • Lithium Salt Drying:

    • If the LiPF₆ powder has been exposed to any moisture, it can be dried under a dynamic vacuum at a moderately elevated temperature (e.g., 60-80°C) for several hours. This should be done with extreme caution due to the thermal sensitivity of LiPF₆.

Preparation of a Standard 1.2 M LiPF₆ in EC/EMC (3:7 w/w) Electrolyte

This protocol describes the preparation of 100 g of a common EMC-based electrolyte.

  • Environment Preparation:

    • Ensure the glovebox has a stable inert atmosphere (Ar, O₂ < 1 ppm, H₂O < 1 ppm).

    • Transfer all necessary dried glassware, equipment, and sealed chemical containers into the glovebox via the antechamber. Allow items to reach thermal equilibrium with the glovebox atmosphere.

  • Solvent Mixture Preparation:

    • On the precision balance, weigh 30.00 g of ethylene carbonate (EC) into a dry 250 mL beaker or flask. Note that EC is a solid at room temperature and may need to be gently warmed to ~40°C to melt before weighing and dispensing.[2][3]

    • Add 70.00 g of this compound (EMC) to the same beaker.

    • Place a magnetic stir bar into the beaker and stir the solvent mixture on a magnetic stirrer until a homogeneous solution is formed (approximately 15-30 minutes).

  • Salt Dissolution:

    • Calculate the required mass of LiPF₆ for a 1.2 M concentration in the 100 g solvent mixture. This step requires the density of the final solution. For practical lab purposes, often a molality-based calculation is used, or the salt is added to the solvent mixture to achieve a desired molarity based on the final volume. For this example, we will prepare a solution with a weight percentage that corresponds to approximately 1.2 M. A common formulation is around 13-15 wt% LiPF₆. Let's calculate for a 1.2 M solution in EC/EMC=30/70 (w/w), which is a standard commercial electrolyte. The density of such a solution is approximately 1.25 g/mL.

      • Total mass of solution to prepare: Let's assume a final volume of 100 mL (~125 g total mass).

      • Moles of LiPF₆ needed: 1.2 mol/L * 0.1 L = 0.12 mol

      • Mass of LiPF₆ needed: 0.12 mol * 151.905 g/mol = 18.23 g

      • Mass of solvent needed: 125 g - 18.23 g = 106.77 g

      • Mass of EC: 106.77 g * 0.30 = 32.03 g

      • Mass of EMC: 106.77 g * 0.70 = 74.74 g

    • Tare the beaker containing the solvent mixture. Slowly and incrementally, add the calculated mass of LiPF₆ (18.23 g) to the solvent mixture while it is stirring. Caution: Adding the salt too quickly can cause localized heating.

    • Continue stirring the solution until all the LiPF₆ has completely dissolved. This may take several hours. Gentle warming (to ~30-40°C) can expedite dissolution, but avoid excessive heat.

  • Addition of Additives (Optional):

    • If additives are required, calculate the necessary mass for the desired weight percentage. For example, for 2 wt% vinylene carbonate (VC) in the 125 g solution, add 2.5 g of VC.

    • Add the additive to the electrolyte solution while stirring. Ensure it is fully dissolved.

  • Final Steps and Storage:

    • Once the electrolyte is a clear, homogeneous solution, turn off the stirrer and allow any suspended particles (if any) to settle.

    • Carefully decant the electrolyte into a clean, dry, and labeled airtight storage bottle.

    • Seal the bottle tightly and store it inside the glovebox.

Quality Control
  • Moisture Content: Before use, it is highly recommended to measure the water content of the final electrolyte using a Karl Fischer titrator. The water content should ideally be below 20 ppm.[1]

  • Visual Inspection: The electrolyte should be a clear, colorless liquid, free of any precipitates or suspended particles.

Data Presentation: Common EMC-Based Electrolyte Formulations

The following tables summarize various EMC-based electrolyte formulations and their reported properties.

Electrolyte ID Lithium Salt Salt Conc. (M) Solvent System (by wt. or vol.) Additives (wt.%) Reference
E1LiPF₆1.0EC:EMC (3:7 by wt.)2% VCPNNL Report[4]
E2LiPF₆1.2EC:EMC (30:70 by w/w)NoneSigma-Aldrich[4]
E3LiPF₆1.0EC:DMC:EMC (25:30:45 by wt.)3% VCSafety Data Sheet[5]
E4LiPF₆1.0EC:DEC:EMC (1:1:1 by vol.)1% FEC, 1% PCSAsian J. Green Chem.[6]
E5LiPF₆1.3EC:EMC (3:7 by vol.)NoneAsian J. Green Chem.[6]
Electrolyte ID Ionic Conductivity (mS/cm at 25°C) Viscosity (mPa·s at 25°C) Reported Application/Performance Highlight Reference
E1~9-11~3-4Baseline for additive studies in Gr
E2~9.45~3.5Standard commercial formulation.Solvionic[7], ResearchGate[8]
E3Varies with exact compositionVaries with exact compositionCommercial formulation with VC additive.Safety Data Sheet[5]
E4Varies with exact compositionVaries with exact compositionEffective for SiOx-C/LNMO full-cells, showing 100.4% capacity retention after 100 cycles.Asian J. Green Chem.[6]
E5~8-10~3-4Used as a baseline for Si-based anode studies.Asian J. Green Chem.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an EMC-based electrolyte.

ElectrolytePreparationWorkflow Workflow for EMC-Based Electrolyte Preparation cluster_prep Pre-Preparation cluster_glovebox Glovebox Operations (Inert Atmosphere) cluster_qc Quality Control glassware_prep Dry Glassware (120°C, >4h) transfer Transfer Materials to Glovebox glassware_prep->transfer reagent_prep Procure/Purify Reagents (Battery Grade, H2O < 20 ppm) reagent_prep->transfer melt_ec Melt EC (~40°C) transfer->melt_ec weigh_solvents Weigh Solvents (EC, EMC, etc.) melt_ec->weigh_solvents mix_solvents Mix Solvents (Magnetic Stirring) weigh_solvents->mix_solvents dissolve_salt Slowly Add & Dissolve Salt in Solvent Mixture mix_solvents->dissolve_salt weigh_salt Weigh LiPF6 Salt weigh_salt->dissolve_salt add_additives Add Additives (e.g., VC, FEC) dissolve_salt->add_additives Optional final_mix Final Homogenization dissolve_salt->final_mix If no additives add_additives->final_mix storage Transfer to Airtight Bottle & Store final_mix->storage karl_fischer Moisture Analysis (Karl Fischer) storage->karl_fischer visual_insp Visual Inspection (Clear & Colorless) storage->visual_insp final_product Final Electrolyte (Ready for Use) karl_fischer->final_product visual_insp->final_product

Caption: Experimental workflow for preparing EMC-based electrolytes.

References

Ethyl Methyl Carbonate: A Versatile and Greener Methylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl methyl carbonate (EMC) is emerging as a promising reagent in organic synthesis, offering a safer and more environmentally friendly alternative to traditional methylating agents such as methyl halides and dimethyl sulfate. As an asymmetric dialkyl carbonate, EMC provides a valuable tool for the selective methylation of a variety of functional groups, including phenols, amines, and carboxylic acids. Its favorable toxicological profile and the generation of benign byproducts make it an attractive option in the development of sustainable chemical processes, a critical consideration in the pharmaceutical and fine chemical industries.

These application notes provide a comprehensive overview of the use of this compound as a methylating agent, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development settings.

O-Methylation of Phenols

The O-methylation of phenols is a fundamental transformation in organic synthesis, frequently employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. This compound, particularly in the form of its higher boiling point analogues like 2-(2-methoxyethoxy)this compound, offers an efficient and selective method for this reaction, avoiding the need for high-pressure apparatus often required when using dimethyl carbonate (DMC).[1]

Quantitative Data for O-Methylation of Phenols

The following table summarizes the reaction conditions and outcomes for the O-methylation of various phenolic substrates using an asymmetric alkyl methyl carbonate.

EntrySubstrate (Phenol)Product (Anisole)Temperature (°C)Time (h)Yield (%)
1Phenol (B47542)Anisole1504.581
2p-Cresolp-Methylanisole140579
3p-Chlorophenolp-Chloroanisole140660
42-Naphthol2-Methoxynaphthalene140483
5o-Acetylphenol/p-Acetylphenolo-Acetylanisole/p-Acetylanisole140581 (mixture)

Data sourced from reactions using 2-(2-methoxyethoxy)this compound as the methylating agent in the presence of K₂CO₃.[1]

Experimental Protocol: General Procedure for O-Methylation of Phenols

A mixture of the desired phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.1 eq.), and an asymmetric alkyl methyl carbonate such as 2-(2-methoxyethoxy)this compound (5.0 eq.) is dissolved in a suitable high-boiling solvent like triglyme (B29127). The reaction mixture is then heated to 140-150 °C under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water to remove the catalyst and any remaining solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]

Reaction Mechanism: O-Methylation of Phenol

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the methyl group of the this compound. The phenoxide is generated in situ by the reaction of the phenol with a base, typically potassium carbonate.

O_Methylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ Bicarbonate KHCO₃ Phenoxide2 Ar-O⁻ K⁺ EMC CH₃-O-C(=O)-OEt EthylCarbonate ⁻O-C(=O)-OEt Anisole Ar-O-CH₃ Phenoxide2->Anisole + CH₃-O-C(=O)-OEt

O-Methylation of Phenol with EMC

N-Methylation of Amines

The N-methylation of amines is a crucial reaction in the synthesis of many pharmaceuticals and other biologically active molecules. This compound provides a selective and efficient route to mono-N-methylated amines, a significant advantage over traditional methods that often lead to over-methylation. The use of zeolites as catalysts can further enhance the selectivity of this transformation.

Quantitative Data for N-Methylation of Primary Aromatic Amines

The following table presents data for the mono-N-methylation of aniline (B41778) using 2-(2-methoxyethoxy)this compound in the presence of a NaY faujasite catalyst.

| Entry | Substrate | Product | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Mono-N-methyl (%) | |---|---|---|---|---|---| | 1 | Aniline | N-Methylaniline | 130 | 6 | >95 | 95 |

Data illustrates the high selectivity achievable with asymmetric alkyl methyl carbonates for mono-N-methylation.

Experimental Protocol: General Procedure for N-Methylation of Primary Amines

A solution of the primary amine (1.0 eq.) and an asymmetric alkyl methyl carbonate (e.g., 2-(2-methoxyethoxy)this compound, 2.0-6.0 eq.) in a high-boiling solvent such as triglyme is prepared. A catalyst, for example, a Na-exchanged Y faujasite (NaY), is added to the mixture. The reaction is heated to around 130 °C under a nitrogen atmosphere and monitored for the disappearance of the starting amine. After completion, the catalyst is removed by filtration, and the solvent and excess reagent are removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Reaction Mechanism: N-Methylation of a Primary Amine

The proposed mechanism involves the activation of the amine by the catalyst, followed by nucleophilic attack on the methyl group of the this compound. An intermediate carbamate (B1207046) may be formed, which then undergoes decarboxylation to yield the methylated amine.

N_Methylation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation & Product Formation Amine R-NH₂ Intermediate [R-NH₂(⁺)-CH₃] [⁻O-C(=O)-OEt] Amine->Intermediate + CH₃-O-C(=O)-OEt EMC CH₃-O-C(=O)-OEt Intermediate2 [R-NH₂(⁺)-CH₃] [⁻O-C(=O)-OEt] MethylatedAmine R-NH-CH₃ Byproducts EtOH + CO₂ Intermediate2->MethylatedAmine - H⁺

N-Methylation of a Primary Amine with EMC

Methylation of Carboxylic Acids

The esterification of carboxylic acids is a common and important reaction. While the use of this compound for this transformation is less documented than for phenols and amines, the principles of base-catalyzed methylation with dialkyl carbonates can be applied. The reaction offers a mild and selective method for the formation of methyl esters.[2]

Quantitative Data for Methylation of Carboxylic Acids with Dimethyl Carbonate

While specific data for EMC is limited, the following table for dimethyl carbonate (DMC) provides a strong indication of the expected reactivity and yields. The reactions are catalyzed by potassium carbonate.

EntrySubstrate (Carboxylic Acid)Product (Methyl Ester)Temperature (°C)Time (h)Yield (%)
1Benzoic AcidMethyl Benzoate901495
2Phenylacetic AcidMethyl Phenylacetate901498
3Cinnamic AcidMethyl Cinnamate901496
43-(4-hydroxyphenyl)propanoic acidMethyl 3-(4-hydroxyphenyl)propanoate901488

Data sourced from base-catalyzed methylation reactions using dimethyl carbonate.[2]

Experimental Protocol: General Procedure for Methylation of Carboxylic Acids

To a solution of the carboxylic acid (1.0 eq.) in a solvent such as DMSO, dimethyl carbonate (DMC) or an analogous asymmetric carbonate is added in excess (e.g., 20 eq.). A catalytic amount of a base, such as potassium carbonate (0.4 eq.), is then added. The reaction mixture is heated to approximately 90 °C and stirred until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is then worked up by dilution with water and extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude methyl ester, which can be purified by standard methods.[2]

Reaction Mechanism: Methylation of a Carboxylic Acid

The reaction is initiated by the deprotonation of the carboxylic acid by the base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the methyl group of the carbonate in an SN2-type reaction to yield the methyl ester.

COOH_Methylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack CarboxylicAcid R-COOH Carboxylate R-COO⁻ K⁺ CarboxylicAcid->Carboxylate + K₂CO₃ Base K₂CO₃ Bicarbonate KHCO₃ Carboxylate2 R-COO⁻ K⁺ EMC CH₃-O-C(=O)-OEt EthylCarbonate ⁻O-C(=O)-OEt MethylEster R-COOCH₃ Carboxylate2->MethylEster + CH₃-O-C(=O)-OEt

Methylation of a Carboxylic Acid with EMC

Conclusion

This compound and its analogues are effective and selective methylating agents for a range of important organic transformations. Their use at or near atmospheric pressure, coupled with their lower toxicity compared to traditional reagents, positions them as valuable tools for the development of greener and safer chemical processes. The protocols and data presented herein provide a solid foundation for the implementation of this versatile reagent in both academic and industrial research. Further exploration into the full scope of its reactivity, particularly in the methylation of carboxylic acids and other functional groups, is warranted and expected to further solidify its role in modern organic synthesis.

References

Application of Ethyl Methyl Carbonate in High-Voltage Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl carbonate (EMC) is a key linear carbonate solvent utilized in the formulation of electrolytes for high-voltage lithium-ion batteries (LIBs). Its favorable physicochemical properties, including low viscosity, a low melting point, and a wide electrochemical stability window, make it an essential component for enabling high performance and stability in next-generation energy storage systems.[1][2] EMC is often used as a co-solvent with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), to create an electrolyte with balanced properties of high ionic conductivity and effective formation of a stable solid electrolyte interphase (SEI) on the anode.[2][3] This document provides detailed application notes on the use of EMC in high-voltage LIBs, summarizing key performance data and outlining experimental protocols for electrolyte preparation, cell assembly, and electrochemical testing.

Key Physicochemical Properties of EMC-Based Electrolytes

The performance of an electrolyte is largely dictated by its physical and chemical properties. The table below summarizes key quantitative data for common EMC-based electrolytes.

Electrolyte Composition (by vol. or wt.)Lithium Salt (Concentration)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Key FindingsReference
EC:EMC (3:7)1 M LiPF₆~3.0 (at 298 K)4.47 (at 298 K)Standard electrolyte formulation with balanced properties.[4]
EC:EMC (1:1)1 M LiPF₆Not specifiedNot specifiedA balanced ratio can facilitate a uniform distribution of Li₂CO₃ and LiF in the SEI.[2]
EC:EMC (1:3)1 M LiPF₆21.5Not specifiedPeak ionic conductivity observed at this ratio.[2]
Pure EMC1 M LiPF₆<4Not specifiedInferior conductivity due to low permittivity.[5]
EMC with 20 wt% FEC and 1 wt% LiTDI1.5 M LiPF₆HighLowEC-free electrolyte with high ionic conductivity and excellent Li passivation.[5]
EC:EMC:DMC:MP (varying ratios)1.2 M LiPF₆Varies with temp.Decreases with increasing MPMethyl propionate (B1217596) (MP) enhances conductivity below 30°C and significantly reduces viscosity.[6]

Performance of EMC-Based Electrolytes in High-Voltage Lithium-Ion Batteries

The cycling stability and capacity retention of high-voltage cathode materials are critically dependent on the electrolyte formulation. The following table presents a summary of the performance of various high-voltage cathodes in EMC-containing electrolytes.

Cathode MaterialElectrolyte CompositionCycling ConditionsCapacity RetentionKey FindingsReference
LiNi₀.₅Mn₁.₅O₄1 M LiPF₆ in EC:EMC (3:7 by vol.)500 cycles at 1C85%Modest substitution of Mg for Mn in the cathode significantly improves cycling stability.[7]
LiNi₀.₅Mn₁.₅O₄Fe-Ti doped LNMO with 1 wt% Li₃PO₄ additive in EC:DMC electrolyte1000 cycles>90%The use of a cathode additive drastically improves long-term cycling stability.[8][9][10]
LiNi₀.₄Mn₀.₄Co₀.₂O₂2% VC in 98% EMCCycled up to 4.4 VExcellentEC-free electrolyte with selected additives provides excellent performance and increases energy density.[11]
High-Nickel Layered Oxide1.5 M LiPF₆ in EMC with 20 wt% FEC and 1 wt% LiTDI500 cycles at 1.0 C80%EC-free electrolyte enables high capacity retention for high-nickel cathodes.[5]

Experimental Protocols

Protocol 1: Preparation of EMC-Based Electrolyte

This protocol describes the preparation of a standard high-voltage electrolyte composed of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and this compound (EMC).

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Ethylene carbonate (EC), anhydrous, battery grade

  • This compound (EMC), anhydrous, battery grade

  • Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Prepare the desired solvent mixture by accurately measuring the required volumes of EC and EMC. For a common formulation, use a 3:7 volume ratio of EC to EMC.

  • Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. A standard concentration is 1 M.[12]

  • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Protocol 2: Assembly of a 2032-Type Coin Cell

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing of the prepared electrolyte with a high-voltage cathode.

Materials:

  • High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄) coated on aluminum foil

  • Lithium metal foil as the anode

  • Celgard separator

  • Prepared EMC-based electrolyte

  • CR2032 coin cell components (case, gasket, spring, spacer disk)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Punch circular electrodes from the cathode sheet (e.g., 15 mm diameter) and the lithium metal foil (e.g., 16 mm diameter).

  • Punch a circular separator (e.g., 19 mm diameter).

  • Place the cathode at the center of the coin cell case.

  • Add a few drops of the electrolyte onto the cathode surface to ensure good wetting.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte onto the separator. The total electrolyte volume is typically around 20-40 µL for a CR2032 cell.

  • Place the lithium metal anode on top of the separator.

  • Place the spacer disk and spring on top of the anode.

  • Carefully place the gasket and the cap on top of the assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

Protocol 3: Electrochemical Testing of High-Voltage Coin Cells

This protocol describes a typical procedure for the electrochemical characterization of the assembled high-voltage coin cells.

Equipment:

  • Battery cycler (e.g., NEWARE, MACCOR)

  • Temperature-controlled chamber

Procedure:

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.5-4.9 V for LiNi₀.₅Mn₁.₅O₄). This helps in the formation of a stable SEI layer.

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current (e.g., 1C rate) between the specified voltage limits.

    • Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.[13]

    • Continue cycling for a predetermined number of cycles (e.g., 100, 500, or 1000 cycles) to assess long-term stability.

  • Rate Capability Test:

    • Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine its performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different states of charge to analyze the impedance of the cell, which can provide insights into the resistance of the electrolyte, SEI, and charge transfer processes.

  • Cyclic Voltammetry (CV):

    • Perform CV at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials of the cathode material and to study the electrochemical stability of the electrolyte.

Visualizations

cluster_prep Electrolyte Preparation cluster_assembly Coin Cell Assembly cluster_testing Electrochemical Testing Solvent Mixing Solvent Mixing Salt Dissolution Salt Dissolution Solvent Mixing->Salt Dissolution Additive Incorporation Additive Incorporation Salt Dissolution->Additive Incorporation Electrode Punching Electrode Punching Additive Incorporation->Electrode Punching Stacking Stacking Electrode Punching->Stacking Electrolyte Addition Electrolyte Addition Stacking->Electrolyte Addition Crimping Crimping Electrolyte Addition->Crimping Formation Cycles Formation Cycles Crimping->Formation Cycles Galvanostatic Cycling Galvanostatic Cycling Formation Cycles->Galvanostatic Cycling Rate Capability Rate Capability Galvanostatic Cycling->Rate Capability EIS/CV Analysis EIS/CV Analysis Rate Capability->EIS/CV Analysis

Caption: Experimental workflow for high-voltage lithium-ion battery testing.

cluster_solvents Solvents cluster_salt Lithium Salt cluster_additives Additives High-Voltage Electrolyte High-Voltage Electrolyte EMC EMC EMC->High-Voltage Electrolyte EC EC EC->High-Voltage Electrolyte DMC DMC DMC->High-Voltage Electrolyte DEC DEC DEC->High-Voltage Electrolyte LiPF6 LiPF6 LiPF6->High-Voltage Electrolyte VC VC VC->High-Voltage Electrolyte FEC FEC FEC->High-Voltage Electrolyte

Caption: Composition of a typical EMC-based high-voltage electrolyte.

References

Application Note: Quantification of Ethyl Methyl Carbonate Purity using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable gas chromatography-flame ionization detection (GC-FID) method for the quantitative determination of ethyl methyl carbonate (EMC) purity. EMC is a critical component in lithium-ion battery electrolytes, and its purity directly impacts battery performance and safety.[1][2][3] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the purity of EMC, identify potential impurities, and ensure the quality of their materials. The method is characterized by its high linearity, repeatability, and sensitivity.[1]

Introduction

This compound (EMC) is an asymmetric organic carbonate ester widely used as a co-solvent in the electrolyte of lithium-ion batteries.[4] The composition, proportion, and purity of the electrolyte components, including EMC, are crucial for the capacity, cycle life, stability, and safety of these batteries.[1] Impurities in the electrolyte can lead to undesirable side reactions, compromising battery performance and longevity. Therefore, a precise and accurate analytical method for quantifying the purity of EMC is essential for quality control and research and development in the battery industry and related fields.

Gas chromatography with flame ionization detection (GC-FID) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[5][6][7] Its high sensitivity to organic compounds, wide linear range, and robustness make it an ideal choice for the purity assessment of solvents like EMC.[7][8] This application note presents a detailed protocol for the determination of EMC purity by GC-FID, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound (EMC) sample for analysis

  • This compound (EMC), reference standard (≥99.9% purity)

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent[1][9][10]

  • Helium or Nitrogen, high purity (carrier gas)[1]

  • Hydrogen, high purity (FID fuel)

  • Air, zero grade (FID oxidizer)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes and tips

  • GC vials and caps

2. Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required. The following instrumental conditions have been shown to be effective for the analysis of EMC and related carbonates:[1][2]

Table 1: Gas Chromatography (GC) - Flame Ionization Detection (FID) Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 8860 GC system or equivalent[1]
Injector Split/Splitless
   ModeSplit[2]
   Ratio70:1[2]
   Temperature250 °C
Column Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or TraceGOLD TG-35MS (30 m x 0.25 mm, 0.25 µm)[1][2]
Carrier Gas Helium or Nitrogen[1]
   Flow Rate1.0 mL/min (constant flow)[2]
Oven Program Initial: 100 °C (hold 2.5 min), Ramp: 30 °C/min to 200 °C (hold 4 min)[2]
Detector Flame Ionization Detector (FID)
   Temperature300 °C
   Hydrogen Flow30 mL/min
   Air Flow300 mL/min
   Makeup Flow25 mL/min (Nitrogen)
Injection Volume 1 µL
Data System Agilent OpenLab CDS or equivalent[1]

3. Standard and Sample Preparation

  • Standard Stock Solution (10,000 mg/L): Accurately weigh approximately 1.0 g of EMC reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 10 mg/L to 500 mg/L.[1]

  • Sample Solution: Accurately weigh approximately 0.1 g of the EMC sample to be analyzed into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This creates a nominal concentration of 10,000 mg/L. Further dilution may be necessary to bring the concentration within the calibration range. For purity analysis, a 1:1000 dilution with dichloromethane is a common starting point.[1]

4. Analysis Procedure

  • Equilibrate the GC-FID system with the parameters outlined in Table 1.

  • Inject the calibration standards, starting with the lowest concentration, to establish the calibration curve.

  • Inject the prepared sample solution.

  • Perform replicate injections for both standards and samples to ensure reproducibility.

5. Data Analysis and Purity Calculation

  • Calibration Curve: Plot the peak area of the EMC standard against its concentration to generate a linear regression curve. The correlation coefficient (R²) should be >0.9995.[1]

  • Quantification of EMC in Sample: Determine the concentration of EMC in the sample solution using the calibration curve.

  • Purity Calculation: The purity of the EMC sample is calculated using the following formula:

    Purity (%) = (AreaEMC / ΣAreaall peaks) x 100

    Where:

    • AreaEMC is the peak area of this compound.

    • ΣAreaall peaks is the sum of the areas of all peaks in the chromatogram.

Quantitative Data Summary

The performance of the described GC-FID method for the analysis of this compound and related compounds is summarized in the following table. This data is compiled from various studies and demonstrates the method's reliability.

Table 2: Performance Data for GC-FID Analysis of Carbonate Esters

ParameterThis compound (EMC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Ethylene Carbonate (EC)
Linearity (R²) >0.9995[1]>0.9995[1]>0.9995[1]>0.9995[1]
Concentration Range (mg/L) 10 - 500[1]10 - 500[1]10 - 500[1]10 - 500[1]
Retention Time (min) Approx. 5-7Approx. 4-6Approx. 6-8Approx. 8-10
Repeatability (RSD%) < 1.5%[1]< 1.5%[1]< 1.5%[1]< 1.5%[1]
LOD (mg/L) < 0.5[1]< 0.5[1]< 0.5[1]< 0.5[1]
LOQ (mg/L) < 1.6[1]< 1.6[1]< 1.6[1]< 1.6[1]

Note: Retention times are approximate and can vary depending on the specific instrument and column conditions.

Workflow Diagram

The following diagram illustrates the logical workflow for the GC-FID analysis of this compound purity.

GC_EMC_Purity_Workflow A Sample and Standard Preparation C Calibration Curve Generation (Injection of Standards) A->C Standards D Sample Analysis (Injection of EMC Sample) A->D Sample B GC-FID System Setup (Parameters from Table 1) B->C B->D G Purity Calculation (% Area Normalization) C->G E Data Acquisition (Chromatogram Generation) D->E F Peak Integration and Identification E->F F->G H Final Report G->H

Caption: Workflow for EMC Purity Analysis by GC-FID.

The GC-FID method described in this application note provides a reliable and accurate means for determining the purity of this compound. The detailed protocol and performance data will aid researchers and quality control professionals in implementing this method for routine analysis. The high sensitivity and specificity of the technique allow for the detection and quantification of potential impurities, ensuring the quality of EMC used in critical applications such as lithium-ion battery electrolytes.

References

Application Notes & Protocols: Synthesis of Ethyl Methyl Carbonate (EMC) via Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl methyl carbonate (EMC) is a crucial component in the electrolyte solutions for lithium-ion batteries and also serves as a versatile and environmentally benign solvent and reagent in various chemical processes.[1] The development of efficient and sustainable synthesis routes for EMC is of significant interest. Heterogeneous catalysis offers numerous advantages over traditional homogeneous methods, including simplified catalyst separation and recycling, reduced waste generation, and often milder reaction conditions.[2][3] This document provides detailed protocols for the synthesis of EMC using different heterogeneous catalysts, primarily through the transesterification of dimethyl carbonate (DMC) with either ethanol (B145695) (EtOH) or diethyl carbonate (DEC).

Reaction Pathways

The synthesis of EMC via transesterification can proceed through two primary routes:

  • Transesterification of Dimethyl Carbonate (DMC) and Ethanol (EtOH): This is a two-step consecutive reaction. First, DMC reacts with ethanol to form EMC and methanol. Subsequently, EMC can react with another molecule of ethanol to produce diethyl carbonate (DEC) and methanol.[4][5]

  • Transesterification of Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC): This reaction involves the comproportionation of DMC and DEC to yield EMC.[6][7][8]

The choice of catalyst and reaction conditions can influence the selectivity towards EMC.[9][10][11]

Experimental Workflow

The general experimental workflow for the synthesis of this compound using a heterogeneous catalyst is depicted below.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_recycle Catalyst Recycling cat_synthesis Catalyst Synthesis (e.g., co-precipitation, calcination) cat_characterization Catalyst Characterization (XRD, TPD, etc.) cat_synthesis->cat_characterization reaction_setup Reaction Setup (Flask, Reflux Condenser, Stirring) cat_characterization->reaction_setup Add Catalyst reactant_prep Reactant Preparation (DMC, EtOH/DEC) reactant_prep->reaction_setup reaction_execution Reaction Execution (Heating, Stirring) reaction_setup->reaction_execution cooling Cooling to Room Temperature reaction_execution->cooling filtration Catalyst Filtration cooling->filtration analysis Product Analysis (GC, GC-MS) filtration->analysis cat_wash Catalyst Washing (e.g., with ethanol) filtration->cat_wash Recovered Catalyst cat_dry Catalyst Drying cat_wash->cat_dry cat_reuse Catalyst Reuse cat_dry->cat_reuse

General experimental workflow for EMC synthesis.

Experimental Protocols

The following are generalized protocols based on common methodologies for the synthesis of EMC using different types of heterogeneous catalysts.

Protocol 1: Synthesis of EMC using Mg-Al Mixed Oxide Catalyst

This protocol is based on the transesterification of DMC and DEC.[6]

  • Catalyst Preparation (Calcination of Mg-Al Layered Double Hydroxides):

    • Prepare Mg-Al layered double hydroxides (LDHs) with a specific Mg/Al molar ratio (e.g., 3) via co-precipitation.

    • Calcine the prepared Mg-Al LDH in a furnace at a specified temperature (e.g., 600°C) for a set duration to obtain the Mg-Al mixed oxide (MgAlO) catalyst.

  • Reaction Procedure:

    • To a 50 ml flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl carbonate (DMC; e.g., 9.00 g, 100 mmol) and diethyl carbonate (DEC; e.g., 11.80 g, 100 mmol).[6]

    • Add the prepared Mg-Al mixed oxide catalyst (e.g., 1 wt% of the total reactants).[6]

    • Heat the reaction mixture to the desired temperature (e.g., 100°C) with continuous stirring.[6]

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).

    • After the desired reaction time (e.g., 1.5 hours), cool the mixture to room temperature.[6]

  • Product Isolation and Catalyst Recycling:

    • Separate the solid catalyst from the reaction mixture by filtration.[6]

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol) and dry it for subsequent reuse.[6]

    • The liquid product mixture, containing EMC, unreacted DMC and DEC, can be analyzed for yield and selectivity.

Protocol 2: Synthesis of EMC using Zeolitic Imidazolate Framework (ZIF-8) Catalyst

This protocol can be adapted for the transesterification of DMC and DEC.[12]

  • Catalyst Preparation (ZIF-8):

    • Dissolve 2-methylimidazole (B133640) and zinc nitrate (B79036) hexahydrate separately in methanol.[12]

    • Mix the two solutions and stir at room temperature to allow for the formation of ZIF-8 crystals.

    • Collect the ZIF-8 powder by centrifugation, wash with methanol, and dry under vacuum.

  • Reaction Procedure:

    • In a reaction vessel, combine dimethyl carbonate (DMC) and diethyl carbonate (DEC) at the desired molar ratio.

    • Add the synthesized ZIF-8 catalyst. For enhanced activity, molecular sieves can be added to the reaction mixture.[12]

    • Heat the mixture to the reaction temperature under stirring.

    • Monitor the formation of EMC over time using GC analysis.

  • Work-up:

    • After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation. The catalyst can be washed and dried for reuse.[12]

Protocol 3: Synthesis of EMC using MgO/HZSM-5 Catalyst via Reactive Distillation

This method is suitable for the transesterification of DMC with ethanol.[13][14]

  • Catalyst Preparation:

    • Prepare the MgO/HZSM-5 catalyst by impregnating HZSM-5 zeolite with a magnesium salt solution, followed by drying and calcination.

  • Reactive Distillation Procedure:

    • Pack the catalytic distillation column with the prepared MgO/HZSM-5 catalyst.

    • Feed the reactants, dimethyl carbonate (DMC) and ethanol (EtOH), into the column at a specific molar ratio and liquid hourly space velocity (LHSV).[14]

    • Maintain the column at the desired operating temperature and reflux ratio.[14]

    • Continuously withdraw the product stream, which will be enriched in EMC and methanol, while unreacted DMC and ethanol are refluxed.

    • Analyze the product stream to determine the conversion of ethanol and the selectivity to EMC.[14]

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of EMC using heterogeneous catalysts.

CatalystReactantsTemperature (°C)Reaction Time (h)Catalyst LoadingEMC Yield (%)EMC Selectivity (%)Reference
MgAlO-3-600DMC, DEC1001.51 wt%51.6~100[6]
ZIF-8 with Molecular SievesDMC, DEC---84.7-[12]
2.3%MgO/HZSM-5DMC, EtOH----98.1 (99.4% EtOH conversion)[13][14]
Mg-Fe oxide (1:1 molar ratio)DMC, DEC1001.5-66-[6]
MgAl@NCDMC, DEC103---99.2 (50.0% DEC conversion)[7]
CaAl-1 HydrotalciteDMC, DEC10011.5 wt%50.6-[8]
14 wt% KATriz/Al2O3DMC, EtOH----99[10]

Reaction Mechanism

The transesterification reaction over solid base catalysts is generally believed to proceed through the activation of an alcohol (in the case of DMC and ethanol) or a carbonate molecule by the basic sites on the catalyst surface. This is followed by a nucleophilic attack of the activated species on the carbonyl carbon of the other reactant molecule, leading to the formation of EMC and a byproduct. For acid-base bifunctional catalysts, both acidic and basic sites can play a synergistic role in activating the reactants.[9]

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products DMC Dimethyl Carbonate (DMC) Activation Activation of Reactants on Catalyst Surface DMC->Activation EtOH Ethanol (EtOH) EtOH->Activation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Intermediate_Complex Intermediate Complex Nucleophilic_Attack->Intermediate_Complex EMC This compound (EMC) Intermediate_Complex->EMC Methanol Methanol Intermediate_Complex->Methanol

Simplified reaction pathway for EMC synthesis.

References

Application Notes and Protocols: The Role of Ethyl Methyl Carbonate in Solid Electrolyte Interphase (SEI) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of lithium-ion battery research and development, the formation and properties of the solid electrolyte interphase (SEI) are of paramount importance. The SEI is a passivation layer that forms on the anode surface during the initial charging cycles, and its composition and stability are critical determinants of battery performance, including cycle life, safety, and power density. Ethyl methyl carbonate (EMC) is a key linear carbonate solvent used in modern lithium-ion battery electrolytes, typically in conjunction with a cyclic carbonate like ethylene (B1197577) carbonate (EC). This document provides a detailed overview of the role of EMC in SEI formation, presenting quantitative data, experimental protocols for characterization, and visual representations of the underlying mechanisms.

The Synergistic Role of this compound (EMC) and Ethylene Carbonate (EC)

EMC is rarely used as a standalone solvent in lithium-ion battery electrolytes. Instead, it is most effective when blended with a high-permittivity cyclic carbonate, such as EC. This synergistic relationship is crucial for optimizing electrolyte properties:

  • Ethylene Carbonate (EC): Possesses a high dielectric constant, which is essential for dissolving lithium salts (e.g., LiPF6) and facilitating Li+ ion dissociation. However, its high viscosity can impede ion transport, especially at lower temperatures. EC is a primary SEI-forming agent, leading to the formation of a stable passivation layer.

  • This compound (EMC): As a linear carbonate, EMC has a lower viscosity and melting point compared to EC. Its primary role is to reduce the overall viscosity of the electrolyte, thereby enhancing ionic conductivity and improving low-temperature performance.[1][2] EMC also actively participates in the formation of the SEI, contributing to a more flexible and ionically conductive interphase.

The ratio of EC to EMC is a critical design parameter that allows for the fine-tuning of the electrolyte's properties and, consequently, the characteristics of the SEI.

Data Presentation: Impact of EC:EMC Ratio on Electrolyte and SEI Properties

The ratio of ethylene carbonate to this compound significantly influences the electrolyte's ionic conductivity and the composition and thickness of the SEI layer.

Table 1: Ionic Conductivity of 1 M LiPF6 in EC:EMC Electrolytes at Room Temperature
EC:EMC Ratio (v/v)Ionic Conductivity (mS/cm)
1:0 (Pure EC)19.54
1:1Not specified in the provided context, but expected to be high.
1:321.5
0:1 (Pure EMC)9.69

Data synthesized from a study on the effect of EC:EMC ratios on electrolyte properties.[2]

Table 2: Influence of EC:EMC Ratio on SEI Composition and Properties
EC:EMC RatioKey SEI ComponentsSEI CharacteristicsImpact on Performance
High ECPredominantly Lithium Ethylene Dicarbonate (LEDC), Li2CO3, LiFThicker, more rigid SEIGood passivation, but can increase impedance.
1:1 and 1:3Uniform distribution of Li2CO3 and LiF, along with organolithium species (LEC, LMC)Denser, more mechanically robust, and electrochemically stable SEIEnhanced cycling stability and performance.[1][2]
High EMCHigher proportion of Lithium Ethyl Carbonate (LEC) and Lithium Methyl Carbonate (LMC)Non-uniform, thinner SEICan lead to a less stable SEI and reduced cycle life.

LEC: Lithium Ethyl Carbonate, LMC: Lithium Methyl Carbonate

Experimental Protocols for SEI Characterization

The following are detailed methodologies for key experiments used to investigate the role of EMC in SEI formation.

X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis

Objective: To determine the elemental and chemical composition of the SEI layer.

Methodology:

  • Cell Disassembly:

    • Cycle the lithium-ion cell for the desired number of formation cycles in an argon-filled glovebox to prevent atmospheric contamination.

    • Carefully disassemble the cell and retrieve the anode.

  • Sample Preparation:

    • Gently rinse the anode with a high-purity, volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte. Note: Washing can alter the SEI composition, so unwashed samples should also be analyzed for comparison.

    • Allow the solvent to evaporate completely inside the glovebox.

    • Mount the anode on an XPS sample holder using conductive carbon tape.

  • Sample Transfer:

    • Use an air-sensitive sample transfer vessel to move the prepared anode from the glovebox to the XPS instrument without exposure to air and moisture.

  • XPS Analysis:

    • X-ray Source: Utilize a monochromatic Al Kα X-ray source (1486.6 eV). For depth profiling, a higher energy source like Ag Lα can be used to probe deeper into the SEI.

    • Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (typically <10^-9 Torr) in the analysis chamber.

    • Data Acquisition:

      • Acquire a survey spectrum to identify all elements present on the surface.

      • Acquire high-resolution spectra for the C 1s, O 1s, F 1s, and Li 1s regions to determine the chemical states of the elements.

    • Sputter Etching (Optional for Depth Profiling): Use an argon ion beam to incrementally remove layers of the SEI, acquiring high-resolution spectra at each depth to build a compositional profile.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to identify and quantify the different chemical species (e.g., Li2CO3, LiF, R-OCO2Li).

    • Reference the binding energies to a known standard (e.g., the adventitious carbon C 1s peak at 284.8 eV).

Electrochemical Impedance Spectroscopy (EIS) for SEI Resistance Measurement

Objective: To measure the ionic resistance of the SEI layer and understand its evolution during cycling.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell (with a lithium reference electrode) or a two-electrode coin cell.

  • Electrochemical Cycling: Perform the desired number of formation and aging cycles.

  • EIS Measurement:

    • Instrument: Use a potentiostat with a frequency response analyzer.

    • Frequency Range: Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measurement Conditions: Conduct the measurement at a stable open-circuit voltage (OCV) to ensure the system is in a pseudo-steady state.

  • Data Analysis:

    • Nyquist Plot: Plot the imaginary part of the impedance (-Z") against the real part (Z'). The high-to-medium frequency semicircle is typically attributed to the impedance of the SEI layer.

    • Equivalent Circuit Modeling: Fit the impedance data to an equivalent electrical circuit model to extract quantitative parameters. A common model includes:

      • Rs: Solution resistance

      • R_SEI: Resistance of the SEI layer

      • CPE_SEI: Constant phase element representing the capacitance of the SEI

      • R_ct: Charge transfer resistance

      • CPE_dl: Constant phase element for the double-layer capacitance

      • W: Warburg element for diffusion impedance

Fourier-Transform Infrared Spectroscopy (FTIR) for SEI Functional Group Identification

Objective: To identify the organic and inorganic functional groups present in the SEI.

Methodology:

  • Sample Preparation: Prepare the anode as described in the XPS protocol.

  • FTIR Measurement:

    • Technique: Use Attenuated Total Reflectance (ATR-FTIR) for surface-sensitive measurements.

    • Instrument: Place the anode surface in direct contact with the ATR crystal (e.g., diamond or germanium).

    • Data Acquisition: Acquire the infrared spectrum over the desired range (typically 4000-400 cm-1).

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups. For example:

      • C=O stretching in carbonates (e.g., Li2CO3, R-OCO2Li) around 1650-1800 cm-1.

      • C-O stretching in alkoxides and carbonates around 1000-1300 cm-1.

      • P-F stretching from LiPF6 decomposition products.

Visualizing the Role of EMC in SEI Formation

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of EMC in SEI formation.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Components cluster_anode Anode Surface cluster_sei SEI Components EC Ethylene Carbonate (EC) LEDC Lithium Ethylene Dicarbonate (LEDC) EC->LEDC Reduction Li2CO3 Lithium Carbonate (Li2CO3) EC->Li2CO3 Reduction EMC This compound (EMC) EMC->Li2CO3 Reduction LEC Lithium Ethyl Carbonate (LEC) EMC->LEC Reduction LMC Lithium Methyl Carbonate (LMC) EMC->LMC Reduction LiPF6 LiPF6 Salt LiF Lithium Fluoride (LiF) LiPF6->LiF Decomposition Anode Graphite Anode LEDC->Anode Forms SEI on Li2CO3->Anode Forms SEI on LEC->Anode Forms SEI on LMC->Anode Forms SEI on LiF->Anode Forms SEI on

Caption: SEI formation from electrolyte components.

Experimental_Workflow cluster_analysis SEI Characterization start Cell Cycling (Formation) disassembly Glovebox Disassembly start->disassembly EIS EIS (Impedance) start->EIS In-situ analysis anode_prep Anode Preparation (Rinsing/Drying) disassembly->anode_prep transfer Air-Sensitive Transfer anode_prep->transfer XPS XPS (Composition) transfer->XPS FTIR FTIR (Functional Groups) transfer->FTIR

Caption: Experimental workflow for SEI analysis.

EC_EMC_Ratio_Effect cluster_properties Properties cluster_performance Battery Performance ratio EC:EMC Ratio viscosity Viscosity ratio->viscosity Influences conductivity Ionic Conductivity ratio->conductivity Influences sei_comp SEI Composition (Li2CO3, LiF, Organics) ratio->sei_comp Determines viscosity->conductivity Affects cycle_life Cycle Life conductivity->cycle_life low_temp Low-Temp Performance conductivity->low_temp sei_comp->cycle_life safety Safety sei_comp->safety

Caption: Logical relationship of EC:EMC ratio and performance.

Conclusion

This compound plays a critical, multifaceted role in the formation of a stable and effective solid electrolyte interphase in lithium-ion batteries. Its function as a low-viscosity co-solvent enhances ionic conductivity, while its electrochemical reduction contributes to the formation of a robust and flexible SEI. The precise ratio of EMC to EC is a key factor that must be optimized to balance electrolyte properties and SEI characteristics for improved battery performance and longevity. The experimental protocols and analytical techniques detailed in this document provide a framework for researchers to systematically investigate and understand the intricate interplay between electrolyte composition and interfacial phenomena in lithium-ion batteries.

References

Application Notes and Protocols for Determining the Electrochemical Window of Ethyl Methyl Carbonate (EMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl carbonate (EMC) is a crucial component in the electrolyte systems of modern lithium-ion batteries. Its electrochemical stability window is a critical parameter that dictates the operational voltage range of the battery, directly impacting its energy density and lifespan. A wider electrochemical window allows for the use of higher voltage cathode materials, leading to batteries with higher energy densities. This document provides a detailed experimental setup and protocols for accurately determining the electrochemical window of EMC-based electrolytes using common electrochemical techniques.

The electrochemical window is the potential range over which the electrolyte remains stable without undergoing significant oxidation or reduction.[1] This stability is paramount for the long-term performance and safety of lithium-ion batteries.[2] The most common methods to determine this window are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[3] These techniques involve applying a linearly changing potential to a working electrode and measuring the resulting current. A sharp increase in current indicates the onset of electrolyte decomposition.[4]

Experimental Setup

A three-electrode electrochemical cell is the standard configuration for determining the electrochemical window of an electrolyte. This setup allows for the precise control and measurement of the working electrode's potential against a stable reference electrode, while the current flows between the working and counter electrodes.

Components of the Three-Electrode Cell:

  • Working Electrode (WE): This is the electrode where the electrochemical reaction of interest (electrolyte decomposition) occurs. For studying the intrinsic stability of the electrolyte, an inert material with a high surface area and good conductivity is chosen. Platinum (Pt) or glassy carbon (GC) are commonly used.[3]

  • Counter Electrode (CE) / Auxiliary Electrode: This electrode completes the electrical circuit. It is typically made of a material that is inert within the potential window of the experiment, such as a platinum wire or foil. Its surface area should be larger than that of the working electrode to ensure that the reactions at the WE are not limited by the CE.

  • Reference Electrode (RE): This electrode provides a stable potential against which the potential of the working electrode is measured. For non-aqueous systems like those involving EMC, a common choice is a silver/silver ion (Ag/Ag+) electrode or a lithium metal (Li/Li+) pseudo-reference electrode. When using a lithium metal reference, it also often serves as the counter electrode.

Instrumentation:

  • Potentiostat/Galvanostat: An electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current.

  • Electrochemical Cell: A vessel made of an inert material (e.g., glass or Teflon) to hold the electrolyte and the three electrodes.

  • Glovebox: An inert atmosphere (e.g., argon or nitrogen) glovebox is essential for assembling the electrochemical cell to prevent contamination from moisture and oxygen, which can interfere with the measurements.

Data Presentation: Electrochemical Window of Carbonate Electrolytes

The following table summarizes the electrochemical stability windows for various common carbonate-based electrolytes containing 1M LiPF6. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.01 mA/cm²).

Electrolyte SolventAnode MaterialCathode MaterialAnodic Limit (V vs. Li/Li+)Cathodic Limit (V vs. Li/Li+)Electrochemical Window (V)
This compound (EMC) LiPt~4.7~0.1~4.6
Ethylene Carbonate (EC) LiCarbon>5.5~0.9>4.6
Dimethyl Carbonate (DMC) LiPt~4.5~0.1~4.4
EC:EMC (1:1 wt.) LiPt~4.8~0.1~4.7
EC:DMC (1:1 wt.) LiPt~4.9~0.1~4.8
EC:EMC:DMC (1:1:1 wt.) LiPt>5.0~0.1>4.9

Note: The exact values can vary depending on the purity of the materials, the specific experimental conditions (e.g., scan rate, cutoff current density), and the type of working electrode used.

Experimental Protocols

Protocol for Linear Sweep Voltammetry (LSV)

LSV is used to determine the oxidative (anodic) and reductive (cathodic) stability limits of the electrolyte. Two separate experiments are typically performed: one sweeping to positive potentials to find the anodic limit, and another sweeping to negative potentials for the cathodic limit.

Materials and Reagents:

  • Electrolyte solution: 1M LiPF6 in EMC (or other solvent/blend)

  • Working Electrode: Polished Platinum (Pt) or Glassy Carbon (GC) disk electrode

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Lithium metal foil

  • High-purity argon or nitrogen gas

  • Anhydrous solvents for cleaning (e.g., dimethyl carbonate)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished electrode thoroughly with deionized water and then with an anhydrous solvent (e.g., DMC).

    • Dry the electrode under vacuum or in a stream of inert gas before transferring it into the glovebox.

  • Cell Assembly (inside an inert atmosphere glovebox):

    • Place the electrolyte solution into the electrochemical cell.

    • Position the working, counter, and reference electrodes in the cell, ensuring the tip of the reference electrode is close to the working electrode to minimize iR drop.

    • Seal the cell to prevent atmospheric contamination.

  • Anodic Stability Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the LSV parameters:

      • Initial Potential: Open Circuit Potential (OCP) of the cell.

      • Final Potential: A value expected to be well above the oxidation potential of the electrolyte (e.g., 6.0 V vs. Li/Li+).

      • Scan Rate: A slow scan rate, typically 0.5 to 5 mV/s, is used to allow the system to be near steady-state.[5]

    • Start the LSV scan and record the current as a function of the applied potential.

    • The anodic limit is determined as the potential at which a significant increase in current is observed, often defined by a specific current density threshold.

  • Cathodic Stability Measurement:

    • Use a fresh electrolyte sample and a clean set of electrodes if possible.

    • Set the LSV parameters:

      • Initial Potential: OCP of the cell.

      • Final Potential: A value expected to be below the reduction potential of the electrolyte (e.g., -0.5 V vs. Li/Li+).

      • Scan Rate: 0.5 to 5 mV/s.

    • Start the LSV scan and record the current.

    • The cathodic limit is determined by the potential at which a significant cathodic current flows.

Protocol for Cyclic Voltammetry (CV)

CV provides a broader overview of the electrochemical processes occurring within a potential range. It can be used to assess the reversibility of reactions and the overall stability window in a single experiment.

Materials and Reagents: Same as for LSV.

Procedure:

  • Electrode Preparation and Cell Assembly: Follow the same steps as in the LSV protocol.

  • CV Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the CV parameters:

      • Initial Potential: OCP of the cell.

      • Vertex 1 (Upper Potential Limit): e.g., 6.0 V vs. Li/Li+.

      • Vertex 2 (Lower Potential Limit): e.g., -0.5 V vs. Li/Li+.

      • Scan Rate: 0.5 to 5 mV/s.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Start the CV scan. The potential will sweep from the initial potential to Vertex 1, then reverse to Vertex 2, and finally return to the initial potential.

    • Record the current as a function of the applied potential. The resulting plot is a voltammogram.

    • The electrochemical window is the potential range between the onset of the sharp anodic and cathodic currents.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte (e.g., 1M LiPF6 in EMC) add_electrolyte Add Electrolyte to Cell prep_electrolyte->add_electrolyte polish_we Polish Working Electrode (Pt or GC) assemble_cell Assemble 3-Electrode Cell polish_we->assemble_cell clean_electrodes Clean all Electrodes clean_electrodes->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat add_electrolyte->assemble_cell set_parameters Set LSV/CV Parameters (Scan Rate, Potential Range) connect_potentiostat->set_parameters run_scan Run Scan (LSV or CV) set_parameters->run_scan record_data Record Current vs. Potential run_scan->record_data determine_limits Determine Anodic & Cathodic Limits record_data->determine_limits calculate_window Calculate Electrochemical Window determine_limits->calculate_window

Caption: Workflow for determining the electrochemical window.

Three-Electrode Cell Configuration

three_electrode_cell cluster_cell Electrochemical Cell cluster_potentiostat Potentiostat WE Working Electrode (WE) (Pt or GC) CE Counter Electrode (CE) (Pt foil) RE Reference Electrode (RE) (Li metal) Electrolyte Electrolyte (e.g., 1M LiPF6 in EMC) WE_conn WE Connection WE_conn->WE Controls Potential Measures Current CE_conn CE Connection CE_conn->CE Completes Circuit RE_conn RE Connection RE_conn->RE Measures Potential

References

Application Notes and Protocols: Ethyl Methyl Carbonate as a Co-Solvent with Ethylene Carbonate and Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl carbonate (EMC) is an asymmetric aliphatic carbonate solvent that has garnered significant attention as a co-solvent in various scientific and industrial applications.[1] This document provides detailed application notes and protocols on the use of EMC in conjunction with ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), a ternary solvent system with broad utility. While the predominant application of this co-solvent system is in the formulation of electrolytes for high-performance lithium-ion batteries, its favorable properties also make it relevant for consideration in pharmaceutical and organic synthesis contexts.[2][3][4]

In lithium-ion battery research, the EC/DMC/EMC ternary system is widely employed to optimize electrolyte properties. EC, a cyclic carbonate, is crucial for forming a stable solid electrolyte interphase (SEI) on the anode, but its high melting point and viscosity can limit low-temperature performance.[5] Linear carbonates like DMC and EMC are introduced to reduce the viscosity and freezing point of the electrolyte, thereby enhancing ionic conductivity and improving battery performance across a wider temperature range.[6][7] EMC, in particular, offers a balanced profile of low viscosity and a relatively high boiling point, contributing to both performance and safety.[8]

For drug development professionals, organic carbonates are being explored as green solvents and intermediates in organic synthesis.[9] EMC is used in the synthesis of certain drug compounds and as an intermediate in various pharmaceutical formulations.[2] Its low toxicity is a key advantage in such applications.[2] The solvent properties of this ternary system can be tailored by adjusting the component ratios, offering potential for solubilizing a range of active pharmaceutical ingredients (APIs) for formulation or synthesis purposes.

These application notes provide a compilation of physicochemical data, experimental protocols for characterization, and a logical workflow for the formulation and testing of this versatile co-solvent system.

Data Presentation

Physicochemical Properties of Individual Solvents

The fundamental properties of the individual carbonate solvents are crucial for understanding the characteristics of their mixtures.

PropertyEthylene Carbonate (EC)Dimethyl Carbonate (DMC)This compound (EMC)
CAS Number 96-49-1[10]616-38-6[9]623-53-0[3]
Molecular Formula C₃H₄O₃[11]C₃H₆O₃[12]C₄H₈O₃[2]
Molecular Weight ( g/mol ) 88.06[13]90.08[14]104.10[6]
Appearance White crystalline solid[10]Colorless liquid[9]Colorless liquid[6]
Melting Point (°C) 35-38[10]2-4[12]-14.5[3]
Boiling Point (°C) 243-244[10]90[12]107[6]
Density (g/mL at 25°C) 1.321[10]1.069[12]1.006[8]
Flash Point (°C) 143[15]17[12]23[3]
Solubility in Water Soluble[11]Slightly soluble[14]Insoluble[3]
Properties of EC:DMC:EMC Electrolyte Systems

The performance of the ternary solvent system as an electrolyte is highly dependent on the ratio of its components and the concentration of the dissolved lithium salt (commonly LiPF₆).

Table 2.2.1: Viscosity of EC:DMC:EMC Mixtures at 25°C [16]

EC (wt%)DMC (wt%)EMC (wt%)Viscosity (mPa·s)
1045450.620 (±0.007)
2040400.715 (±0.005)
3035350.816 (±0.000)
4030300.898 (±0.003)
5025250.989 (±0.004)

Table 2.2.2: Ionic Conductivity of 1.0M LiPF₆ in EC:DMC:EMC Electrolytes [17]

Solvent Ratio (EC:DMC:EMC by vol)Temperature (°C)Ionic Conductivity (mS/cm)
1:1:125~10.5
1:1:10~6.5
1:1:1-20~3.5
1:1:325~11.0
1:1:30~7.0
1:1:3-20~4.0

Table 2.2.3: Cycling Performance of Li-ion Cells with EC/DMC/EMC-based Electrolytes

Cathode/AnodeElectrolyte CompositionCycle NumberCapacity Retention (%)
NMC/Graphite1.0M LiPF₆ in EC:DMC:EMC (1:1:1)100~95
LiNiCoO₂/Carbon1.0M LiPF₆ in EC/EMC/MP (20:60:20 vol%)50~85 at -10°C
Li-SPAN1.0M LiPF₆ in EC/EMC/FEC300~90
LCO/Graphite1.0M LiPF₆ in EC/EMC (3:7 by wt)30099.4

Note: Performance is highly dependent on specific cell chemistry, cycling conditions, and additives.

Experimental Protocols

The following protocols provide standardized procedures for the preparation and characterization of EC:DMC:EMC co-solvent systems, primarily within the context of lithium-ion battery research. These methods can be adapted for other applications with appropriate modifications.

Protocol for Electrolyte Preparation (1.0M LiPF₆ in EC:DMC:EMC 1:1:1 by volume)

Materials:

  • Ethylene carbonate (EC), battery grade (anhydrous)

  • Dimethyl carbonate (DMC), battery grade (anhydrous)

  • This compound (EMC), battery grade (anhydrous)

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Environment: All procedures must be performed inside an argon-filled glovebox to prevent contamination from moisture and air.

  • Solvent Blending: a. As EC is a solid at room temperature, it must be gently heated to its melting point (around 40°C) inside the glovebox antechamber before transfer into the main box.[18] b. In a clean, dry volumetric flask, measure equal volumes of EC, DMC, and EMC (e.g., for 100 mL of solvent, use 33.3 mL of each). c. Mix the solvents thoroughly using a magnetic stirrer until a homogeneous solution is formed.

  • Salt Dissolution: a. Calculate the required mass of LiPF₆ for a 1.0M concentration in the total volume of the solvent mixture. b. Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring continuously.[18] c. Continue stirring until the salt is completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol for Viscosity Measurement

Apparatus:

  • Rotational or capillary viscometer (e.g., Ubbelohde-type)

  • Temperature-controlled bath

  • Calibrated thermometer

Procedure:

  • Instrument Calibration: Calibrate the viscometer using standard viscosity fluids at the desired measurement temperatures.

  • Sample Loading: Load the electrolyte sample into the viscometer according to the manufacturer's instructions. Ensure no air bubbles are trapped in the measurement path.

  • Temperature Equilibration: Place the viscometer in the temperature-controlled bath and allow the sample to reach thermal equilibrium (typically 15-20 minutes).

  • Measurement:

    • For Capillary Viscometer: Measure the efflux time of the liquid between two marked points. Repeat the measurement at least three times to ensure reproducibility.

    • For Rotational Viscometer: Set the desired shear rate and record the viscosity reading once it stabilizes.

  • Data Analysis: Calculate the kinematic or dynamic viscosity based on the instrument's calibration constants and the measured values.

Protocol for Ionic Conductivity Measurement

Apparatus:

  • Conductivity meter with a two- or four-electrode conductivity cell

  • Temperature-controlled chamber or bath

  • Frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS) (optional but recommended for higher accuracy)

Procedure:

  • Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity to determine the cell constant.

  • Sample Loading: Rinse the conductivity cell with a small amount of the electrolyte sample and then fill the cell, ensuring the electrodes are fully immersed.

  • Temperature Control: Place the cell in a temperature-controlled environment and allow it to equilibrate.

  • Measurement:

    • Using a Conductivity Meter: Record the conductivity reading directly from the instrument.

    • Using EIS: Apply a small AC voltage over a range of frequencies and measure the impedance. The bulk resistance (Rb) of the electrolyte can be determined from the Nyquist plot.

  • Data Analysis: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or use the cell constant).

Protocol for Coin Cell Assembly (CR2032)

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode and anode discs of appropriate diameters

  • Separator membrane (e.g., Celgard)

  • Prepared electrolyte

  • Crimping machine

  • Tweezers (non-metallic tips recommended)

  • Pipette

Procedure (to be performed in a glovebox):

  • Preparation: Lay out all coin cell components on a clean surface.[19]

  • Bottom Casing: Place the bottom casing (negative cap) into the crimping die.

  • Anode Placement: Place the anode disc in the center of the bottom casing.

  • Separator and Electrolyte: a. Place the separator membrane on top of the anode.[20] b. Add a few drops of the prepared electrolyte onto the separator, ensuring it is fully wetted.[19]

  • Cathode Placement: Place the cathode disc on top of the wetted separator.

  • Spacers and Spring: Add a spacer and then a spring on top of the cathode.[19]

  • Top Casing and Crimping: a. Place the top casing (positive cap) over the assembly. b. Transfer the die to the crimping machine and apply pressure to seal the coin cell.

  • Final Check: Inspect the sealed cell for any leaks or deformities. Clean the exterior of the cell.

Protocol for Battery Cycling Test

Apparatus:

  • Multi-channel battery cycler

  • Temperature-controlled chamber

  • Assembled coin cells

Procedure:

  • Rest Period: Allow the assembled coin cells to rest for several hours to ensure complete wetting of the electrodes by the electrolyte.

  • Formation Cycles: a. Perform one or two initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

  • Standard Cycling: a. Set the desired charge and discharge C-rates (e.g., C/5, 1C) and voltage window appropriate for the electrode materials. b. Cycle the cells for a predetermined number of cycles (e.g., 100, 500) or until the capacity fades to a certain percentage of the initial capacity (e.g., 80%).

  • Data Acquisition: The battery cycler will record the charge/discharge capacity, coulombic efficiency, and voltage profiles for each cycle.

  • Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling stability and performance of the electrolyte.

Visualizations

Electrolyte Formulation and Testing Workflow

The following diagram illustrates a typical workflow for the development and evaluation of an electrolyte formulation.

ElectrolyteWorkflow start Define Performance Targets (e.g., conductivity, stability) formulation Solvent & Salt Selection (EC, DMC, EMC, LiPF₆) start->formulation ratio Determine Component Ratios formulation->ratio prep Electrolyte Preparation (in glovebox) ratio->prep physchem Physicochemical Characterization prep->physchem electrochem Electrochemical Testing prep->electrochem viscosity Viscosity Measurement physchem->viscosity conductivity Ionic Conductivity Measurement physchem->conductivity thermal Thermal Analysis (DSC) physchem->thermal analysis Data Analysis & Performance Evaluation viscosity->analysis conductivity->analysis thermal->analysis assembly Coin Cell Assembly electrochem->assembly cycling Battery Cycling Tests assembly->cycling eis EIS Analysis assembly->eis cycling->analysis eis->analysis optimization Iterative Optimization analysis->optimization end Final Formulation analysis->end optimization->ratio Adjust Ratios

Caption: Workflow for Electrolyte Formulation and Evaluation.

Concluding Remarks

The ternary co-solvent system of ethylene carbonate, dimethyl carbonate, and this compound offers a highly tunable platform for a range of applications. In the field of energy storage, it is a cornerstone for the development of high-performance lithium-ion battery electrolytes. The protocols and data presented herein provide a foundational guide for researchers and scientists working in this area. For professionals in drug development and organic synthesis, the favorable solvent properties and low toxicity of EMC suggest that this and similar carbonate-based systems are worthy of exploration as "green" alternatives to traditional solvents. Further research into the solubility of a wider range of APIs in this ternary system could open new avenues for its application in pharmaceutical formulations. It is imperative that all experimental work is conducted with strict adherence to safety protocols, particularly concerning the handling of flammable solvents and reactive lithium salts.

References

Application Notes and Protocols for NMR and FTIR Analysis of Ethyl Methyl Carbonate and Its Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl carbonate (EMC) is an asymmetric organic carbonate that sees widespread use as a solvent, particularly as a component in the electrolyte of lithium-ion batteries.[1] Its chemical and electrochemical stability, low viscosity, and suitable dielectric constant make it a critical ingredient in advancing energy storage technologies. Furthermore, in the pharmaceutical and chemical synthesis sectors, EMC serves as a versatile reagent and a green solvent alternative.

The precise characterization and quantification of EMC, both in its pure form and within complex mixtures, are paramount for quality control, formulation development, and understanding reaction kinetics. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful analytical techniques that provide detailed structural and quantitative information about EMC and its mixtures.[2]

This document provides detailed application notes and protocols for the analysis of this compound and its mixtures using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

I. Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules.[3] For this compound (CH₃CH₂OCOOCH₃), ¹H and ¹³C NMR provide unambiguous identification and can be used for quantification.

1.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of pure this compound exhibits three distinct signals corresponding to the ethyl and methyl groups.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-OCH₃ ~3.77Singlet (s)N/A3H
-OCH₂ CH₃~4.21Quartet (q)~7.12H
-OCH₂CH₃ ~1.30Triplet (t)~7.13H

1.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of pure this compound shows four signals corresponding to the four unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ) ppm
C =O~155.1
-OC H₂CH₃~64.3
-OC H₃~52.2
-OCH₂C H₃~14.2
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and C-O stretching vibrations.[4]

Table 3: Characteristic FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~1750C=O stretchStrong
~1270asym. C-O-C stretchStrong
~1015sym. C-O-C stretchStrong
2900-3000C-H stretchMedium-Strong
~1450CH₂/CH₃ bendingMedium

II. Experimental Protocols

NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing and analyzing a liquid sample of this compound or its mixtures using a standard NMR spectrometer.

2.1.1. Materials

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Glass wool or filter plug

  • Vortex mixer

2.1.2. Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-25 mg of the EMC-containing sample into a clean, dry vial.

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of ¹³C.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]

    • Cap the vial and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.

    • Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be chosen to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).

    • Following ¹H NMR acquisition, set up the ¹³C NMR experiment.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 128 or more) depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock and Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Workflow for NMR sample preparation and analysis.

FTIR Sample Preparation and Analysis

This protocol describes the analysis of liquid this compound samples using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[8]

2.2.1. Materials

  • This compound sample

  • FTIR spectrometer with ATR accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

2.2.2. Protocol for FTIR-ATR Analysis

  • Instrument Preparation:

    • Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9]

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Analysis:

    • Place a small drop of the liquid EMC sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[10]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline correction.

    • Label the significant peaks in the spectrum.

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Diagram 2: Experimental Workflow for FTIR-ATR Analysis

FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction, Peak Picking) acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: Workflow for FTIR-ATR analysis of a liquid sample.

III. Analysis of this compound in Mixtures

Both NMR and FTIR can be used for the quantitative analysis of EMC in mixtures.

Quantitative NMR (qNMR)

¹H NMR is particularly well-suited for quantitative analysis due to the direct proportionality between the integral of a signal and the number of protons it represents.

Protocol for qNMR of EMC Mixtures:

  • Prepare the sample as described in the NMR protocol, ensuring the accurate weighing of both the sample mixture and an internal standard of known purity and concentration.

  • The internal standard should have a simple spectrum with at least one peak that does not overlap with any of the analyte signals.

  • Acquire the ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Integrate the characteristic, non-overlapping peaks of EMC (e.g., the singlet at ~3.77 ppm or the quartet at ~4.21 ppm) and a known peak of the internal standard.

  • Calculate the concentration of EMC using the following equation:

    C_EMC = (I_EMC / N_EMC) * (N_IS / I_IS) * (M_IS / M_EMC) * C_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • EMC refers to this compound and IS refers to the internal standard.

Quantitative FTIR

Quantitative FTIR analysis typically relies on the Beer-Lambert law, where the absorbance of a characteristic peak is proportional to the concentration of the analyte.[11]

Protocol for Quantitative FTIR of EMC Mixtures:

  • Prepare a series of calibration standards with known concentrations of EMC in the relevant matrix (e.g., another solvent).

  • Acquire the FTIR spectrum for each standard.

  • Identify a characteristic absorption band for EMC that is not significantly overlapped by bands from other components in the mixture (e.g., the C=O stretch at ~1750 cm⁻¹).

  • Measure the absorbance (peak height or area) of this band for each standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Acquire the FTIR spectrum of the unknown sample.

  • Measure the absorbance of the characteristic EMC peak in the unknown sample's spectrum.

  • Determine the concentration of EMC in the unknown sample by using the calibration curve.

Diagram 3: Relationship between Spectral Data and Molecular Structure

Structure_Spectra_Relationship cluster_structure Molecular Structure of EMC cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy struct CH₃-CH₂-O-C(=O)-O-CH₃ H_NMR ¹H NMR (Chemical Environment of Protons) struct->H_NMR Proton Signals C_NMR ¹³C NMR (Carbon Skeleton) struct->C_NMR Carbon Signals FTIR FTIR (Vibrational Modes of Functional Groups) struct->FTIR Functional Group Vibrations

References

Troubleshooting & Optimization

Troubleshooting guide for ethyl methyl carbonate synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl methyl carbonate (EMC).

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound (EMC)?

A1: The most promising and widely used method for EMC synthesis is the transesterification of dimethyl carbonate (DMC) with ethanol (B145695) (EtOH).[1][2] This method is favored due to its mild reaction conditions, ease of control, and lower environmental impact compared to other routes like the phosgene (B1210022) or carbonyl oxide methods.[1]

Q2: What are the primary side reactions to be aware of during EMC synthesis via transesterification?

A2: The main side reactions are:

  • Formation of Diethyl Carbonate (DEC): EMC can undergo a subsequent transesterification reaction with ethanol to produce DEC and methanol (B129727).[2]

  • Disproportionation: EMC can disproportionate into DMC and DEC.[3]

Q3: What types of catalysts are typically used for this synthesis?

A3: Both homogeneous and heterogeneous catalysts are employed.

  • Homogeneous catalysts: Sodium ethoxide is a common homogeneous catalyst that enhances the reaction rate.[4] However, its separation from the product mixture can be challenging.[5][6]

  • Heterogeneous catalysts: Various solid catalysts like MgO/HZSM-5, KATriz/Al2O3, and ZIF-8 have been shown to be effective.[7][8][9] These are generally easier to separate and can be reused.

Troubleshooting Guide

Problem 1: Low yield of this compound (EMC).

Q: My reaction is resulting in a low yield of EMC. What are the potential causes and how can I improve it?

A: Low EMC yield can be attributed to several factors, including catalyst issues, suboptimal reaction conditions, or equilibrium limitations.

  • Catalyst Inactivity:

    • Homogeneous Catalysts: Ensure the catalyst (e.g., sodium ethoxide) has not been deactivated by moisture. Use anhydrous reactants and solvents.

    • Heterogeneous Catalysts: The catalyst may require activation or regeneration. For instance, some catalysts may need to be dried at a specific temperature before use.[1]

  • Reaction Conditions:

    • Temperature: The transesterification of DMC with ethanol to form EMC is exothermic, favoring lower temperatures.[2] However, the subsequent reaction to form DEC is endothermic.[2] Operating at an optimal temperature (around 65°C under atmospheric pressure has been reported) is crucial.[2]

    • Molar Ratio of Reactants: An excess of DMC relative to ethanol can shift the equilibrium towards EMC production and suppress the formation of DEC.[8]

  • Equilibrium Limitations:

    • Product Removal: The transesterification reaction is reversible. To drive the reaction towards EMC formation, consider removing one of the products, such as methanol, as it is formed.[10] Reactive distillation is an effective technique for this.[1][7]

Problem 2: High concentration of Diethyl Carbonate (DEC) impurity.

Q: My final product contains a significant amount of Diethyl Carbonate (DEC). How can I minimize its formation?

A: The formation of DEC is a common side reaction. To improve the selectivity for EMC, consider the following:

  • Adjust Reactant Molar Ratio: Increasing the molar ratio of DMC to ethanol will favor the formation of EMC over DEC.[8] For example, one study showed that a DMC to ethanol ratio of 4:1 resulted in up to 99% selectivity for EMC.[8]

  • Control Reaction Temperature: As the formation of DEC is endothermic, running the reaction at a lower temperature can reduce its formation rate.[2]

  • Optimize Reaction Time: Shorter reaction times can minimize the subsequent transesterification of EMC to DEC. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal stopping point.[1]

Data on Molar Ratio Effect on Selectivity

DMC:Ethanol Molar RatioEMC Selectivity (%)DEC Selectivity (%)Reference
1:10Low (not specified)91[8]
4:199Low (not specified)[8]
1:1 to 5:182.8 to 95.4Not specified[3]

Problem 3: Difficulty in separating EMC from the reaction mixture.

Q: I am finding it challenging to purify the synthesized EMC due to the presence of other components. What are the best practices for separation?

A: The product mixture typically contains EMC, unreacted DMC and ethanol, methanol, and DEC. The formation of azeotropes can complicate separation by simple distillation.[11]

  • Reactive Distillation: This is a highly effective method where the reaction and separation occur in the same unit. By continuously removing the methanol byproduct, the equilibrium is shifted towards the products, and the separation of components is facilitated.[1][7]

  • Fractional Distillation: Careful fractional distillation under reduced pressure can be employed. The different boiling points of the components (DMC: 90 °C, EtOH: 78 °C, EMC: 107-109 °C, DEC: 126-128 °C, MeOH: 65 °C) allow for their separation, although azeotropes can still be an issue.

Experimental Protocols

General Protocol for Product Analysis by Gas Chromatography (GC)

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and cool it to room temperature. If a solid catalyst was used, filter it out.[1] Dilute the sample with a suitable solvent (e.g., methanol) if necessary.

  • GC Instrument: Use a gas chromatograph equipped with a flame ionization detector (FID).[1]

  • Column: A capillary column suitable for separating volatile organic compounds should be used.

  • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

  • Temperature Program:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate to separate the components based on their boiling points.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Analysis: Inject a small volume of the prepared sample into the GC. Identify the peaks corresponding to DMC, EtOH, MeOH, EMC, and DEC by comparing their retention times with those of pure standards. Quantify the components by integrating the peak areas and using a calibration curve or internal standard method.

Visualizations

Troubleshooting_EMC_Synthesis Start Problem with EMC Synthesis LowYield Low EMC Yield Start->LowYield HighDEC High DEC Impurity Start->HighDEC SeparationDifficulty Separation Difficulty Start->SeparationDifficulty Catalyst Catalyst Inactivity? LowYield->Catalyst Conditions Suboptimal Conditions? LowYield->Conditions Equilibrium Equilibrium Limitation? LowYield->Equilibrium MolarRatioDEC Incorrect Molar Ratio? HighDEC->MolarRatioDEC TempDEC High Reaction Temp? HighDEC->TempDEC TimeDEC Excessive Reaction Time? HighDEC->TimeDEC Azeotrope Azeotrope Formation? SeparationDifficulty->Azeotrope Sol_Catalyst Check Catalyst Activity/ Regenerate Catalyst->Sol_Catalyst Sol_Conditions Optimize Temp & Molar Ratio Conditions->Sol_Conditions Sol_Equilibrium Use Reactive Distillation/ Remove Methanol Equilibrium->Sol_Equilibrium Sol_MolarRatioDEC Increase DMC:EtOH Ratio MolarRatioDEC->Sol_MolarRatioDEC Sol_TempDEC Lower Reaction Temperature TempDEC->Sol_TempDEC Sol_TimeDEC Optimize Reaction Time TimeDEC->Sol_TimeDEC Sol_Azeotrope Use Reactive Distillation/ Fractional Distillation Azeotrope->Sol_Azeotrope

Caption: Troubleshooting flowchart for EMC synthesis side reactions.

EMC_Synthesis_Pathway DMC Dimethyl Carbonate (DMC) R1 DMC->R1 EtOH Ethanol (EtOH) EtOH->R1 R2 EtOH->R2 EMC This compound (EMC) EMC->R2 MeOH Methanol (MeOH) DEC Diethyl Carbonate (DEC) R1->EMC + MeOH R2->DEC + MeOH (Side Reaction)

Caption: Reaction pathway for EMC synthesis and side reaction.

References

Technical Support Center: Optimization of Ethyl Methyl Carbonate (EMC) Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl methyl carbonate (EMC) via transesterification.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for this compound (EMC) transesterification?

A1: EMC is typically synthesized through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695) or the transesterification of diethyl carbonate (DEC) with DMC. Both homogeneous and heterogeneous catalysts are employed for this reaction. Homogeneous catalysts like sodium ethoxide offer high activity.[1] Heterogeneous catalysts are often preferred for their ease of separation and reusability, with examples including zeolitic imidazolate frameworks (ZIF-8), molecular sieves, magnesium oxide (MgO) supported on various materials, and alkali-functionalized alumina.[2][3]

Q2: What is the typical temperature range for EMC transesterification?

A2: The optimal reaction temperature for EMC transesterification typically falls between 80°C and 120°C.[4][5] Increasing the temperature generally enhances the reaction rate; however, excessively high temperatures can lead to the formation of byproducts and may not significantly improve the yield of EMC, which is an intermediate in the consecutive reaction to form diethyl carbonate (DEC).[6]

Q3: How does the molar ratio of reactants affect EMC selectivity?

A3: The molar ratio of the reactants is a critical parameter for controlling the selectivity towards EMC. To favor the formation of EMC, which is the intermediate product, it is generally advisable to use a molar ratio of dimethyl carbonate (DMC) to ethanol that is greater than one. When ethanol is in excess, the reaction tends to proceed further to produce diethyl carbonate (DEC). For instance, a DMC to ethanol molar ratio of 4:1 can achieve an EMC selectivity of up to 99%.[1]

Q4: What are the primary causes of catalyst deactivation in this reaction?

A4: Catalyst deactivation can occur through several mechanisms. For solid base catalysts like CaO, deactivation can happen due to the reaction with trace amounts of water or carbon dioxide, leading to the formation of less active carbonates or hydroxides.[7][8][9][10] The active sites can also be poisoned by impurities in the reactants or blocked by the deposition of byproducts. For soluble base catalysts, interaction with dimethyl carbonate (DMC) can lead to the formation of inactive sodium carbonate.[7]

Q5: Are there any common side reactions to be aware of?

A5: The transesterification of DMC with ethanol is a consecutive reaction. The desired product, EMC, can further react with ethanol to form diethyl carbonate (DEC). Therefore, controlling the reaction conditions to maximize EMC selectivity is crucial. Under most conditions, the selectivity for EMC and DEC is very high, with minimal other side reactions reported.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Reactants 1. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or structural changes.[7][8] 2. Suboptimal Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics. 3. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to achieve the desired conversion within the given reaction time.1. Regenerate or Replace Catalyst: For heterogeneous catalysts, attempt regeneration according to literature procedures (e.g., calcination). If regeneration is ineffective, replace with fresh catalyst. Ensure reactants are free of impurities that could act as poisons. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the conversion at each step. Be mindful that excessively high temperatures can negatively impact selectivity. 3. Increase Catalyst Amount: Incrementally increase the catalyst loading. A common starting point for heterogeneous catalysts is 1-2 wt% of the total reactants.[12]
Low Selectivity to this compound (EMC) 1. Incorrect Reactant Molar Ratio: An excess of ethanol will favor the formation of the subsequent product, diethyl carbonate (DEC).[1] 2. Prolonged Reaction Time: As EMC is an intermediate, longer reaction times can lead to its conversion to DEC.1. Adjust Molar Ratio: Use a molar excess of dimethyl carbonate (DMC) relative to ethanol. A ratio of DMC:Ethanol of 2:1 or higher is often recommended to maximize EMC selectivity.[6] 2. Optimize Reaction Time: Conduct a time-course study to identify the point of maximum EMC concentration before it begins to decrease due to conversion to DEC.
Inconsistent Results Between Batches 1. Variability in Raw Material Quality: Impurities, especially water, in the reactants can significantly affect catalyst performance and reaction outcomes.[7][13] 2. Inaccurate Measurement of Reactants or Catalyst: Small errors in the amounts of reactants or catalyst can lead to significant variations in results.1. Ensure Reactant Purity: Use high-purity, anhydrous reactants. If necessary, dry the solvents and alcohols before use. 2. Precise Measurements: Use calibrated and precise measuring equipment for all components of the reaction mixture.
Difficulty in Catalyst Separation 1. Fine Catalyst Particles (Heterogeneous): The catalyst particles may be too fine, making filtration or centrifugation difficult. 2. Catalyst Leaching (Heterogeneous): Some active components of the catalyst may leach into the reaction mixture.1. Use Pelletized or Granular Catalyst: If available, use a catalyst in a form that is easier to separate. Alternatively, allow the mixture to settle for an extended period before decanting the liquid. 2. Test for Leaching: Analyze the product mixture for traces of the catalyst's metallic components. If leaching is significant, a different catalyst support or catalyst type may be necessary.

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for EMC Synthesis

CatalystReactantsTemperature (°C)Time (h)Reactant Conversion (%)EMC Selectivity (%)Reference
ZIF-8 + Molecular SievesDMC + DEC1002484.7 (DMC)98.4[14]
14 wt% KATriz/Al₂O₃DMC + Ethanol80845 (Ethanol)92[1]
MgAlO-3-600DMC + DEC1001.551.6 (DMC)-[15]
2.3% MgO/HZSM-5DMC + Ethanol--99.4 (Ethanol)98.1[3]

Note: Direct comparison should be made with caution as reaction conditions and reactant systems vary between studies.

Table 2: Effect of DMC:Ethanol Molar Ratio on EMC Selectivity (Catalyst: 14 wt% KATriz/Al₂O₃, 80°C)

DMC:Ethanol Molar RatioEthanol Conversion (%)EMC Selectivity (%)
1:1~60~75
2:1~45~92
4:1~30~99

Data extrapolated from graphical representations in the source material.[1]

Experimental Protocols

1. General Procedure for Batch Reactor Synthesis of EMC using a Heterogeneous Catalyst

  • Reactants: Dimethyl carbonate (DMC) and Ethanol.

  • Catalyst: e.g., 14 wt% KATriz/Al₂O₃.

Procedure:

  • Catalyst Preparation: Prepare the catalyst as per the specific literature procedure. For the 14 wt% KATriz/Al₂O₃, this involves dissolving 3-amino-1,2,4-triazole potassium (KATriz) in deionized water, followed by impregnation onto Al₂O₃, and drying.

  • Reactor Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used as the batch reactor.

  • Charging the Reactor: Charge the flask with the desired amounts of dimethyl carbonate, ethanol, and the prepared catalyst. For example, 10 mmol DMC, 20 mmol Ethanol, and 0.1 g of 14 wt% KATriz/Al₂O₃.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) with continuous stirring for the specified duration (e.g., 8 hours).

  • Product Analysis: After the reaction, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. Analyze the liquid product using gas chromatography (GC) to determine the conversion of reactants and the selectivity of EMC.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent (e.g., methanol), dried, and reused in subsequent reactions to test its stability.

Mandatory Visualizations

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products DMC Dimethyl Carbonate (DMC) ActiveSite Active Site DMC->ActiveSite Adsorption Ethanol Ethanol Ethanol->ActiveSite Adsorption & Activation EMC This compound (EMC) ActiveSite->EMC Surface Reaction Methanol Methanol ActiveSite->Methanol Desorption

Caption: Transesterification Reaction Pathway on a Heterogeneous Catalyst.

OptimizationWorkflow Start Define Objective: Maximize EMC Yield/Selectivity ScreenCatalyst Catalyst Screening Start->ScreenCatalyst OptimizeTemp Optimize Temperature ScreenCatalyst->OptimizeTemp OptimizeRatio Optimize Molar Ratio OptimizeTemp->OptimizeRatio OptimizeTime Optimize Reaction Time OptimizeRatio->OptimizeTime OptimizeLoading Optimize Catalyst Loading OptimizeTime->OptimizeLoading Validation Validate Optimal Conditions OptimizeLoading->Validation End Final Optimized Protocol Validation->End

Caption: Logical Workflow for Optimizing EMC Transesterification Conditions.

References

Strategies to minimize water content in ethyl methyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Methyl Carbonate (EMC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage and minimize water content in EMC for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize water content in this compound?

A1: Minimizing water content in EMC is crucial, especially when it is used as a solvent in lithium-ion battery electrolytes. High-quality battery-grade electrolytes require extremely low water content, typically below 10 parts per million (ppm), to achieve high electrochemical performance and stability.[1][2] Excess water can lead to the hydrolysis of the lithium salt (e.g., LiPF₆), generating hydrofluoric acid (HF), which degrades battery components and severely impacts performance and lifespan.

Q2: What is the acceptable water content for battery-grade EMC?

A2: The industry standard for high-purity, battery-grade EMC is a water content of less than 10 ppm.[1][2][3] The acid content should also be similarly low, often under 10 ppm.[1][3] Commercially available EMC can have an initial water content ranging from 100 to 1000 ppm, necessitating further drying for high-performance applications.[4]

Q3: How does EMC absorb water, and what are the proper storage conditions?

A3: EMC is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2] This property can degrade its purity and performance. To prevent moisture ingress, EMC should always be stored in a cool, dry, and well-ventilated area in tightly sealed, airtight containers.[5][6] It is also advisable to handle the solvent under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air.[7]

Q4: What are the most common laboratory methods for drying EMC?

A4: The most common and effective laboratory method for drying EMC to very low water levels (<20 ppm) is treatment with activated molecular sieves.[4][7] Other methods include distillation and azeotropic distillation, although these can be more complex to implement in a standard laboratory setting.[4][8]

Troubleshooting Guide

Q5: I dried my EMC with molecular sieves, but the water content is still high. What could be the issue?

A5: This is a common issue that can stem from several sources. Consider the following:

  • Improper Activation of Sieves: Molecular sieves must be properly activated (dried) before use to ensure they have the capacity to adsorb water. Incomplete activation is the most frequent cause of poor drying performance.

  • Insufficient Sieve Quantity: The amount of molecular sieves used may be insufficient for the volume of solvent and its initial water content. A general guideline is to use 10-20% of the solvent's weight in sieves.

  • Inadequate Contact Time: The sieves need sufficient time to adsorb the water. For static drying, allow the solvent to stand over the sieves for at least 48-72 hours.[7][9]

  • Sieve Pore Size: Type 3A molecular sieves are ideal for drying polar organic solvents like EMC because their ~3 Å pore size allows water molecules to enter while excluding the larger EMC molecules. Using a different type may be less effective.

  • Atmospheric Exposure: The dried solvent may have been exposed to atmospheric moisture during transfer or handling. Always work under an inert atmosphere when possible.

Q6: My Karl Fischer titration results for water content are inconsistent or seem inaccurate. Why?

A6: Inconsistent Karl Fischer (KF) titration results can be frustrating. Here are potential causes:

  • Side Reactions: While less common with esters like EMC compared to ketones, side reactions can occur.[10] If you observe a "dragging" endpoint where the titration proceeds very slowly, it could indicate a competing reaction. Ensure you are using a suitable KF reagent.

  • Atmospheric Moisture: The KF titrator is extremely sensitive to ambient moisture. Ensure all glassware is oven-dried, the titration cell is properly sealed, and the desiccant is fresh.

  • Improper Sample Handling: Introducing the sample into the titration cell without exposing it to air is critical. Use a dry syringe and weigh the sample by difference for accuracy.

  • Instrument Calibration: Ensure the titrator is properly calibrated and the titer of the KF reagent is accurately determined using a certified water standard.

Data Presentation

Table 1: Specifications for Commercial Battery-Grade this compound

ParameterSpecificationSource(s)
Purity (Assay) ≥99.9%[1][3]
Water Content <10 ppm (≤0.001%)[1][2][3]
Acid Content <10 ppm (≤0.001%)[1][2][3]

Table 2: Properties of Common Molecular Sieves for Solvent Drying

Sieve TypePore Size (Å)Primary ApplicationsNotes
3A ~3Drying polar liquids (e.g., methanol, ethanol) and unsaturated hydrocarbons.Recommended for EMC. Excludes most organic solvent molecules.
4A ~4General-purpose static dehydration in closed systems. Adsorbs molecules with a diameter <4 Å.May co-adsorb some small solvent molecules.
5A ~5Separation of normal paraffins from branched-chain and cyclic hydrocarbons.Not recommended for drying EMC.
Experimental Protocols
Protocol 1: Drying this compound with Activated 3A Molecular Sieves

This protocol describes the standard procedure for drying EMC to a water content of <20 ppm using 3A molecular sieves.

Materials:

  • This compound (reagent grade)

  • 3A Molecular Sieves (8-12 mesh beads)

  • Drying oven capable of reaching 250-300°C

  • Round-bottom flask with a ground-glass stopper (oven-dried)

  • Schlenk line or glovebox (recommended)

Procedure:

  • Activate Molecular Sieves:

    • Place the required amount of 3A molecular sieves in a suitable glass container (e.g., a large beaker or crystallizing dish).

    • Heat the sieves in a drying oven at 250-300°C for at least 3 hours under a vacuum or with a slow purge of dry nitrogen gas.[11]

    • After heating, allow the sieves to cool to room temperature in a desiccator or under vacuum to prevent re-adsorption of atmospheric water.

  • Solvent Drying:

    • Place the EMC to be dried into an oven-dried round-bottom flask.

    • Quickly add the activated molecular sieves to the solvent. A typical loading is 100-200 grams of sieves per liter of solvent (10-20% w/v).[11]

    • Seal the flask immediately with the ground-glass stopper. If available, perform this step in a glovebox or under a positive pressure of inert gas (e.g., argon or nitrogen).

    • Allow the mixture to stand for at least 48 hours, with occasional gentle swirling.[7]

  • Solvent Decanting:

    • After the drying period, carefully decant or cannula transfer the dried solvent into a clean, dry storage vessel, ensuring the molecular sieve beads are left behind.

    • Perform this transfer under an inert atmosphere to prevent recontamination with moisture.

    • The dried solvent is now ready for use or for verification of water content.

Protocol 2: Measuring Water Content via Volumetric Karl Fischer Titration

This protocol provides a general method for determining the water content in a dried EMC sample.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Appropriate Karl Fischer reagents (e.g., one-component titrant and solvent)

  • Certified water standard for titer determination

  • Gas-tight syringes and needles (oven-dried)

  • Sample of dried this compound

Procedure:

  • System Preparation:

    • Ensure the KF titrator's solvent vessel is clean, dry, and filled with fresh KF solvent.

    • Run a pre-titration to neutralize any moisture within the solvent, establishing a dry baseline. The instrument should indicate a low, stable "drift" value.

  • Titer Determination:

    • Using a clean, dry syringe, inject a precise amount of a certified water standard into the titration cell.

    • Run the titration. The instrument will measure the volume of titrant consumed.

    • Repeat this process at least three times to determine the average titer of the reagent (mg H₂O per mL of titrant).

  • Sample Analysis:

    • Using a clean, dry syringe, draw a sample of the dried EMC.

    • Weigh the filled syringe precisely.

    • Inject the EMC sample into the titration cell.

    • Immediately reweigh the empty syringe to determine the exact mass of the sample added.

    • Start the titration. The instrument will automatically titrate to the endpoint.

  • Calculation:

    • The instrument's software will typically calculate the water content automatically based on the sample mass, titrant volume consumed, and the predetermined titer. The result is usually expressed in ppm or weight percent.

    • ppm H₂O = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Mass (g)) × 1000

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_analysis Analysis & Storage start Start: EMC with Unknown Water Content add_sieves Add Activated Sieves to EMC (10-20% w/v) under Inert Atmosphere start->add_sieves activate_sieves Activate 3A Molecular Sieves (250-300°C, >3h) activate_sieves->add_sieves stand Let Stand for >48h with Occasional Swirling add_sieves->stand decant Decant Dried EMC under Inert Atmosphere stand->decant kf_analysis Measure Water Content (Karl Fischer Titration) decant->kf_analysis store Store Dried EMC in Airtight Container under Inert Gas kf_analysis->store end End: Battery-Grade EMC (<20 ppm H₂O) store->end

Caption: Workflow for drying this compound using molecular sieves.

Troubleshooting_Workflow problem Problem: High Water Content in 'Dried' EMC after KF Test cause1 Were sieves fully activated (250-300°C, >3h, vacuum)? problem->cause1 cause2 Was sufficient quantity of sieves used (10-20% w/v)? cause1->cause2 Yes solution1 Solution: Re-activate sieves properly and repeat drying. cause1->solution1 No cause3 Was contact time adequate (>48 hours)? cause2->cause3 Yes solution2 Solution: Increase the amount of activated sieves. cause2->solution2 No cause4 Was dried solvent exposed to atmosphere during transfer? cause3->cause4 Yes solution3 Solution: Increase standing time to >72 hours. cause3->solution3 No cause4->problem No, re-evaluate KF procedure solution4 Solution: Handle and transfer solvent under an inert atmosphere. cause4->solution4 Yes

Caption: Troubleshooting guide for ineffective drying of this compound.

References

Identifying and mitigating ethyl methyl carbonate decomposition pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl methyl carbonate (EMC). The information provided addresses common issues related to EMC decomposition, offering mitigation strategies and detailed experimental protocols for analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in the gas chromatography-mass spectrometry (GC-MS) analysis of my EMC-based solution. What could be the cause?

A1: Unexpected peaks in your GC-MS chromatogram often indicate the presence of decomposition products. The identity of these peaks can provide clues about the decomposition pathway. Common decomposition products of EMC include:

  • Transesterification Products: If your solution contains other carbonate solvents like dimethyl carbonate (DMC) or diethyl carbonate (DEC), or alcohol impurities (e.g., methanol, ethanol), transesterification can occur, leading to the formation of these other carbonate species.

  • Thermal Decomposition Products: At elevated temperatures, EMC can decompose to produce carbon dioxide, ethylene, and methanol.[1][2]

  • Electrochemical Decomposition Products: In electrochemical applications such as lithium-ion batteries, EMC can be reduced at the anode to form various alkyl carbonates and alkoxide species.[3]

Troubleshooting Steps:

  • Verify Purity: Ensure the initial purity of your EMC and other reagents. The presence of impurities, especially water and alcohols, can accelerate decomposition.

  • Analyze Blank Samples: Run a GC-MS analysis of your solvent and other components separately to rule out contamination.

  • Review Storage Conditions: EMC should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] Tightly sealed containers are crucial to prevent moisture absorption.

  • Consider Experimental Conditions: High temperatures, the presence of certain catalysts (e.g., strong acids or bases), or high electrochemical potentials can induce decomposition.

Q2: My lithium-ion battery with an EMC-based electrolyte is showing rapid capacity fade. Could EMC decomposition be the culprit?

A2: Yes, the decomposition of EMC is a known contributor to capacity fade in lithium-ion batteries. The decomposition products can adversely affect the solid electrolyte interphase (SEI) on the anode. The SEI is a critical passivation layer that allows for Li-ion transport while preventing further electrolyte reduction.

Decomposition of EMC can lead to:

  • Formation of a less stable SEI: The products of EMC reduction can form a mechanically or electrochemically unstable SEI, leading to continuous electrolyte consumption and loss of active lithium.

  • Increased impedance: A thicker or more resistive SEI layer resulting from EMC decomposition can impede Li-ion transport, increasing cell impedance and reducing power capability.

  • Gas generation: Decomposition can produce gases like CO2 and ethylene, leading to an increase in internal cell pressure and potential safety hazards.[1]

To investigate this, you can perform post-mortem analysis on the battery components, including GC-MS of the electrolyte and surface analysis of the electrodes (e.g., XPS, FTIR) to identify decomposition products.

Q3: How can I minimize EMC decomposition in my experiments?

A3: Minimizing EMC decomposition requires careful handling, storage, and consideration of experimental parameters.

  • Purification: Use high-purity, battery-grade EMC with low water and acid content. If necessary, EMC can be further purified by distillation over a suitable drying agent.

  • Inert Atmosphere: Handle EMC under an inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture and air.

  • Controlled Temperature: Avoid exposing EMC to high temperatures. Store it in a cool environment and use controlled temperature conditions during your experiments whenever possible.

  • Material Compatibility: Ensure that all materials in contact with EMC (e.g., reactors, seals, electrodes) are chemically compatible and do not catalyze decomposition.

  • Use of Stabilizers: In some applications, stabilizers can be added to inhibit decomposition pathways. Common stabilizers for organic carbonates include certain additives that can form a more stable SEI in battery applications or radical scavengers in other contexts.

Quantitative Data on EMC Decomposition

While extensive quantitative data on EMC decomposition in various conditions is application-specific, the following table summarizes key parameters related to its thermal breakdown in the gas phase. These values are useful for understanding the intrinsic stability of the molecule.

ParameterValueConditionsReference
Decomposition Temperature Onset at ~264 °CInert atmosphere[4]
Activation Energy (Ea) 182.0 kJ/molGas phase, 300-400 °C[1]
Pre-exponential Factor (A) 11.72 s⁻¹ (log A)Gas phase, 300-400 °C[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EMC and Decomposition Products

This protocol provides a general guideline for the analysis of EMC-based electrolytes.

a. Sample Preparation:

  • Work in an inert atmosphere (glovebox) to prevent contamination from air and moisture.

  • For liquid electrolyte samples, dilute a small aliquot (e.g., 10 µL) in a large volume of a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or acetonitrile). The dilution factor will depend on the expected concentration of analytes.

  • If the sample contains salts (e.g., LiPF6), these may need to be removed to prevent damage to the GC column. This can be achieved by precipitation with a non-polar solvent and centrifugation.

b. GC-MS Parameters:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating common carbonate solvents and their decomposition products.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-350 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

c. Data Analysis:

  • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards of expected compounds.

  • Quantification can be performed using an internal standard method.

Fourier-Transform Infrared (FTIR) Spectroscopy for In-situ Monitoring

Attenuated Total Reflectance (ATR)-FTIR is a powerful technique for monitoring changes in the electrolyte in real-time.

a. Experimental Setup:

  • Use an in-situ ATR-FTIR cell designed for electrochemical experiments. This typically involves a thin-film electrode coated onto the ATR crystal (e.g., silicon or germanium).[5]

  • Assemble the cell in a glovebox, with the working electrode (on the crystal), a reference electrode, a counter electrode, and the EMC-based electrolyte.

  • The IR beam passes through the crystal and interacts with the electrolyte near the electrode surface.

b. Data Acquisition:

  • Acquire a background spectrum of the crystal before introducing the electrolyte.

  • Fill the cell with the electrolyte and acquire spectra at regular intervals during your experiment (e.g., during electrochemical cycling).

  • Typical spectral range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

c. Data Analysis:

  • Look for changes in the characteristic vibrational bands of EMC, such as the C=O stretching (~1745 cm⁻¹), C-O stretching (~1265 cm⁻¹), and alkyl group vibrations.

  • The appearance of new peaks can indicate the formation of decomposition products. For example, the formation of lithium alkyl carbonates is often associated with new peaks in the 1650-1600 cm⁻¹ and 1100-1000 cm⁻¹ regions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification

NMR is an excellent tool for elucidating the structure of unknown decomposition products.

a. Sample Preparation:

  • Extract the electrolyte from your experimental setup in a glovebox.

  • If the electrolyte contains paramagnetic species (e.g., dissolved transition metals from a battery cathode), these may need to be removed as they can cause significant peak broadening.

  • Dissolve a small amount of the electrolyte in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃).

  • Add a known internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

b. NMR Analysis:

  • ¹H NMR: Provides information on the proton environments. For EMC, you would expect a quartet for the -CH₂- group and a triplet for the -CH₃ of the ethyl group, and a singlet for the methyl group. The appearance of new signals would indicate decomposition.

  • ¹³C NMR: Provides information on the carbon skeleton. This can be particularly useful for identifying changes in the carbonate functional group.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These techniques are invaluable for determining the connectivity of atoms in unknown decomposition products.

Visualizing Decomposition Pathways and Troubleshooting

EMC Decomposition Pathways

The following diagram illustrates the primary thermal and electrochemical decomposition pathways of this compound.

EMC This compound (EMC) Thermal_Decomp Thermal Decomposition EMC->Thermal_Decomp High Temperature Electrochem_Decomp Electrochemical Reduction EMC->Electrochem_Decomp e⁻, Li⁺ Transesterification Transesterification EMC->Transesterification Alcohol/H₂O Impurities CO2 Carbon Dioxide (CO2) Thermal_Decomp->CO2 Ethylene Ethylene (C2H4) Thermal_Decomp->Ethylene Methanol Methanol (CH3OH) Thermal_Decomp->Methanol Alkyl_Carbonates Lithium Alkyl Carbonates Electrochem_Decomp->Alkyl_Carbonates Alkoxides Lithium Alkoxides Electrochem_Decomp->Alkoxides DMC Dimethyl Carbonate (DMC) Transesterification->DMC DEC Diethyl Carbonate (DEC) Transesterification->DEC

Primary decomposition pathways of this compound.
Troubleshooting Workflow for Suspected EMC Decomposition

This workflow provides a logical sequence of steps to identify and address EMC decomposition issues.

Start Suspected EMC Decomposition (e.g., poor performance, extra GC peaks) Check_Purity Verify Purity of EMC and Reagents Start->Check_Purity Review_Conditions Review Experimental Conditions (Temp, Atmosphere, Materials) Check_Purity->Review_Conditions Purity OK Impure Source High-Purity Reagents or Purify Check_Purity->Impure Impure Analyze_Products Analyze Decomposition Products (GC-MS, FTIR, NMR) Review_Conditions->Analyze_Products Conditions OK Harsh_Conditions Optimize Conditions (Lower Temp, Inert Atm.) Review_Conditions->Harsh_Conditions Harsh Identify_Pathway Identify Decomposition Pathway (Thermal, Electro-, etc.) Analyze_Products->Identify_Pathway Impure->Start Harsh_Conditions->Start Mitigate Implement Mitigation Strategy (e.g., Additives, Scavengers) Identify_Pathway->Mitigate End Problem Resolved Mitigate->End

A logical workflow for troubleshooting EMC decomposition.

References

Technical Support Center: Ethyl Methyl Carbonate (EMC) Purification by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethyl methyl carbonate (EMC) by distillation.

Troubleshooting Guide

This guide addresses common challenges encountered during the distillation of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
T-01 Why is the purity of my distilled EMC not improving? - Formation of Azeotropes: EMC can form azeotropes with impurities, particularly ethanol (B145695), making separation by conventional distillation difficult.[1][2] - Inefficient Column: The distillation column may have an insufficient number of theoretical plates for the required separation. - Incorrect Reflux Ratio: The reflux ratio may be too low, leading to poor separation efficiency.- Azeotropic Distillation: Introduce an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for separation. - Extractive Distillation: Use a high-boiling solvent to alter the relative volatilities of the components. - Increase Column Efficiency: Use a column with a higher number of theoretical plates or a more efficient packing material. - Optimize Reflux Ratio: Gradually increase the reflux ratio and monitor the purity of the distillate.
T-02 My distillation is proceeding very slowly, or there is flooding in the column. - Excessive Heat Input: Too much heat can lead to a high boil-up rate, causing the column to flood. - Column Obstruction: There might be a blockage in the column packing or on the trays. - High Feed Rate: The rate at which the crude EMC is fed into the column might be too high.- Reduce Heat Input: Lower the temperature of the heating mantle or reboiler. - Inspect and Clean Column: Shut down the distillation, allow the column to cool, and inspect for and clear any obstructions. - Decrease Feed Rate: Reduce the feed rate to a level that the column can handle efficiently.
T-03 The color of my distilled EMC is off (e.g., yellowish). - Thermal Decomposition: EMC or impurities may be decomposing at the distillation temperature. - Presence of Catalyst Residues: Residual catalyst from the synthesis step may be causing side reactions or coloration. - Contamination from Equipment: The distillation apparatus may not be clean.- Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. - Pre-treatment of Crude EMC: Wash the crude EMC with deionized water to remove any residual catalyst before distillation. - Thoroughly Clean Equipment: Ensure all glassware and equipment are meticulously cleaned and dried before use.
T-04 I am observing unexpected side products in my purified EMC. - Transesterification Reactions: Residual alcohols (methanol, ethanol) can react with EMC, especially at elevated temperatures, leading to the formation of dimethyl carbonate (DMC) and diethyl carbonate (DEC).[3][4] - Catalyst-Induced Reactions: If catalyst carryover is significant, it can promote side reactions in the reboiler.- Efficient Removal of Alcohols: Ensure the initial distillation cuts effectively remove all residual alcohols. - Neutralize and Filter Crude EMC: Before distillation, neutralize any acidic or basic catalyst residues and filter the crude product.
T-05 How can I effectively remove water from my EMC? - Azeotropic Distillation with a Suitable Entrainer: Water can be removed by forming a low-boiling azeotrope. - Use of Drying Agents: Pre-drying the crude EMC before distillation.- Use of Toluene or Cyclohexane: These can be used as entrainers to form a heterogeneous azeotrope with water, which can be separated in a Dean-Stark trap. - Molecular Sieves: Treat the crude EMC with activated molecular sieves (e.g., 3A or 4A) to remove water before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthesis route. For EMC produced by transesterification of dimethyl carbonate (DDC) with ethanol, the primary impurities are unreacted starting materials (DMC and ethanol), the co-product methanol (B129727), and the side-product diethyl carbonate (DEC).[3][4] Residual catalyst and water may also be present.

Q2: Does this compound form azeotropes with common impurities?

A2: Yes, this compound is known to form a minimum-boiling azeotrope with ethanol.[1][2] The presence of this azeotrope is a significant challenge in achieving high-purity EMC by conventional distillation. Binary systems of EMC with methanol, dimethyl carbonate, and diethyl carbonate do not exhibit azeotropic behavior under atmospheric pressure.[1][2]

Q3: What analytical techniques are suitable for determining the purity of this compound?

A3: Gas chromatography (GC) with a flame ionization detector (FID) is a widely used and effective method for quantifying the purity of EMC and identifying volatile impurities.[5][6][7] High-performance liquid chromatography (HPLC) can also be employed. For water content determination, Karl Fischer titration is the standard method.

Q4: What is reactive distillation and how is it applied to EMC synthesis and purification?

A4: Reactive distillation is a process where the chemical reaction and the separation of products by distillation occur simultaneously in a single unit.[8] For EMC synthesis, the transesterification reaction is carried out in the distillation column. As the products are formed, they are continuously separated, which can drive the equilibrium-limited reaction towards higher conversions and potentially simplify the downstream purification process.[9]

Q5: How can catalyst deactivation or leaching affect my distillation process?

A5: If you are using a solid catalyst in a reactive distillation setup, the catalyst can deactivate over time due to poisoning, coking, or sintering.[10] Catalyst leaching, where the active components of the catalyst dissolve into the reaction mixture, can also occur.[11][12] This not only reduces the reaction efficiency but can also contaminate the product, potentially requiring additional purification steps and causing issues like coloration or side reactions in the reboiler.

Quantitative Data

The following tables summarize key physical properties and vapor-liquid equilibrium data for this compound and its common impurities.

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C at 1 atm)
This compound (EMC)C4H8O3104.10107.0
MethanolCH4O32.0464.7
EthanolC2H6O46.0778.3
Dimethyl Carbonate (DMC)C3H6O390.0890.1
Diethyl Carbonate (DEC)C5H10O3118.13125.8

Table 2: Azeotropic Data for Binary Systems Involving this compound at 101.3 kPa

System Azeotrope Type Boiling Point of Azeotrope (°C) Composition (Mole Fraction of Component 2)
EMC (1) + Methanol (2)No Azeotrope--
EMC (1) + Ethanol (2) Minimum Boiling 104.2 ~0.85
EMC (1) + Dimethyl Carbonate (2)No Azeotrope--
EMC (1) + Diethyl Carbonate (2)No Azeotrope--

Data sourced from experimental vapor-liquid equilibrium studies.[1][2]

Experimental Protocols

Protocol 1: Laboratory-Scale Fractional Distillation of Crude this compound

Objective: To purify crude this compound (containing DMC, ethanol, methanol, and DEC) to a purity of >99.5%.

Materials:

  • Crude this compound

  • Heating mantle with stirrer

  • Round-bottom flask (appropriate size for the volume of crude EMC)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and collection flask(s)

  • Thermometer

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Gas chromatograph for purity analysis

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Flask: Charge the round-bottom flask with the crude EMC and add a few boiling chips or a magnetic stir bar.

  • First Cut (Low-Boiling Impurities): Begin heating the flask gently. The first fraction to distill will be a mixture of methanol and any DMC-methanol azeotrope. Collect this fraction until the head temperature begins to rise above the boiling point of methanol (~65 °C).

  • Second Cut (Ethanol and Azeotrope): As the temperature increases, a mixture containing ethanol and the EMC-ethanol azeotrope will begin to distill. Collect this fraction in a separate receiving flask. The head temperature will plateau around the azeotropic boiling point (~104.2 °C) before rising again.[1][2]

  • Main Fraction (Pure EMC): Once the head temperature stabilizes at the boiling point of pure EMC (~107 °C), change the receiving flask to collect the purified product.

  • Final Cut (High-Boiling Impurities): Continue distillation until a small amount of residue remains in the flask. Do not distill to dryness. The residue will contain higher-boiling impurities such as DEC.

  • Analysis: Analyze the main fraction for purity using gas chromatography.

Visualizations

experimental_workflow Experimental Workflow for EMC Purification cluster_pretreatment Pre-treatment cluster_distillation Fractional Distillation cluster_analysis Analysis crude_emc Crude EMC washing Washing (optional, to remove catalyst) crude_emc->washing drying Drying (e.g., with molecular sieves) washing->drying distillation_setup Assemble Distillation Apparatus drying->distillation_setup first_cut First Cut: Methanol + DMC distillation_setup->first_cut second_cut Second Cut: Ethanol + Azeotrope first_cut->second_cut main_fraction Main Fraction: Pure EMC second_cut->main_fraction residue Residue: DEC + High Boilers main_fraction->residue gc_analysis GC Analysis of Main Fraction main_fraction->gc_analysis

Caption: Workflow for the purification of this compound by fractional distillation.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low EMC Purity check_temp Is head temperature stable at EMC boiling point? start->check_temp check_azeotrope Suspect azeotrope (especially with ethanol) check_temp->check_azeotrope No check_column Is column efficiency sufficient? check_temp->check_column Yes extractive_dist Consider extractive or azeotropic distillation check_azeotrope->extractive_dist increase_plates Increase theoretical plates (longer/more efficient column) check_column->increase_plates No check_reflux Is reflux ratio optimized? check_column->check_reflux Yes solution Purity should improve increase_plates->solution increase_reflux Increase reflux ratio check_reflux->increase_reflux No check_reflux->solution Yes increase_reflux->solution

Caption: Decision tree for troubleshooting low purity in EMC distillation.

References

Technical Support Center: Preventing Thermal Runaway in High EMC Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing thermal runaway in lithium-ion batteries containing high concentrations of Ethyl Methyl Carbonate (EMC).

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway and why is it a concern in batteries with high EMC content?

A1: Thermal runaway is a dangerous condition in lithium-ion batteries where an initial increase in temperature triggers a cascade of exothermic reactions, leading to an uncontrollable temperature rise.[1][2][3] This can result in the release of flammable gases, fire, and even explosions.[2][3] High concentrations of this compound (EMC), a common linear carbonate solvent in electrolytes, can contribute to this risk. While EMC itself is relatively stable, its decomposition can be catalyzed by the presence of the lithium salt (e.g., LiPF6), especially at elevated temperatures, leading to significant gas generation and heat release.[4][5]

Q2: What are the primary causes of thermal runaway in a laboratory setting?

A2: In a research environment, thermal runaway can be triggered by several factors, including:

  • Overcharging: Charging a battery beyond its specified voltage limit can lead to excessive heat generation and internal short circuits.[2][6]

  • Internal/External Short Circuits: Accidental shorting of the battery terminals or internal defects can cause a rapid and large current flow, leading to significant heat production.[6]

  • Mechanical Abuse: Physical damage to the battery, such as crushing or penetration during experimental setup, can create internal short circuits.[2][6]

  • High Ambient Temperatures: Exposing the battery to high temperatures during testing can accelerate exothermic decomposition reactions.[6]

Q3: How does the concentration of EMC in the electrolyte affect thermal stability?

A3: The ratio of EMC to other solvents, like Ethylene Carbonate (EC), is critical. While EMC helps reduce viscosity and improve ion mobility, higher concentrations can negatively impact thermal stability.[7] Studies have shown that increasing EMC content, particularly in the presence of LiPF6, can lower the onset temperature of thermal decomposition and increase the amount of heat released.[4][8] Finding an optimal balance between performance and safety is a key area of battery research.[7]

Q4: What are the initial warning signs of a battery approaching thermal runaway during an experiment?

A4: Key indicators to monitor during your experiments include:

  • A rapid and sudden increase in the battery's surface temperature.

  • A sudden drop in the battery's voltage.

  • Swelling or deformation of the battery casing.

  • The release of smoke or venting of gases.

Continuous monitoring of temperature and voltage is crucial for early detection.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with high EMC content batteries.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high cell temperature during cycling. - High ambient temperature in the testing environment.- Inadequate heat dissipation from the cell.- High internal resistance leading to excessive Joule heating.- Ensure the testing chamber is temperature-controlled.- Use heat sinks or forced air/liquid cooling to manage cell temperature.[10][11]- Verify the health of the cell; high internal resistance may indicate degradation.
Inconsistent cycling performance or rapid capacity fade. - Electrolyte decomposition.- Unstable Solid Electrolyte Interphase (SEI) formation.[12][13]- Non-optimal EC:EMC ratio affecting SEI properties.[7]- Consider using electrolyte additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to improve SEI stability.[14][15]- Re-evaluate the electrolyte formulation and the EC:EMC ratio.[7]- Perform post-mortem analysis (e.g., XPS) to characterize the SEI layer.[7][16]
Sudden voltage drop during a high-rate discharge test. - Increased internal resistance.- Onset of an internal short circuit.- Immediately stop the experiment and safely disconnect the battery.- Use a data logger to continuously monitor voltage and temperature to identify the onset of such events.[9]- Review the cell's specifications for maximum discharge rates.
Gas generation (cell swelling) observed at moderate temperatures. - EMC decomposition catalyzed by LiPF6.[4][5]- Reaction of intercalated lithium with the electrolyte.[1]- Stop the experiment and move the cell to a safe, ventilated area.- Consider using alternative lithium salts that are more thermally stable.- Incorporate flame-retardant additives or solvents into the electrolyte formulation.[12][17]

Experimental Protocols

Protocol 1: Accelerating Rate Calorimetry (ARC) for Thermal Stability Assessment

Objective: To determine the onset temperature of self-heating reactions and the potential for thermal runaway under adiabatic conditions.[1][18]

Methodology:

  • Place a fully charged (100% SOC) battery cell inside the ARC test chamber.

  • Use the "Heat-Wait-Search" mode:

    • Heat: The calorimeter heats the cell by a small temperature step (e.g., 5 °C).

    • Wait: The system waits for the cell to reach thermal equilibrium.

    • Search: The calorimeter monitors the cell's temperature for any self-heating.

  • If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode, tracking the temperature rise.[19]

  • The test continues until the cell undergoes thermal runaway or the reaction ceases.

  • Record the onset temperature, maximum temperature, and maximum self-heating rate.[19][20]

Protocol 2: Nail Penetration Test for Mechanical Abuse Simulation

Objective: To simulate an internal short circuit caused by mechanical damage and evaluate the battery's response.[6]

Methodology:

  • Securely fix a fully charged battery in a blast-proof test chamber.

  • Remotely drive a steel nail (e.g., 2-8 mm diameter) through the center of the battery at a constant speed.

  • Use high-speed cameras, thermocouples, and voltage sensors to record the event.

  • Monitor for key events: penetration time, voltage drop, temperature rise, smoke, fire, or explosion.

  • The test is considered a pass if the battery does not exhibit fire or explosion.

Data Summary

Table 1: Thermal Stability of Common Electrolyte Solvents (with LiPF6)

SolventOnset of Decomposition (°C)Moles of Gas / Moles of Electrolyte
Ethylene Carbonate (EC)~195 °C~1.5+
This compound (EMC) ~170-175 °C Variable, significant with LiPF6
Diethyl Carbonate (DEC)~170 °C~1.55
Dimethyl Carbonate (DMC)Stable, minimal gasVery Low
Data synthesized from studies on thermal breakdown of electrolyte components.[4][5][8]

Table 2: Effect of Additives on High-Voltage Cell Performance

Electrolyte AdditiveKey BenefitImpact on Thermal Stability
Vinylene Carbonate (VC) Forms a stable SEI on graphite (B72142) anodes.[14]Can improve cycling stability, mitigating degradation that could lead to heat generation.
Fluoroethylene Carbonate (FEC) Creates a stable SEI, especially at high voltages.[12][14]Improves cycling performance, but may not prevent mechanical-abuse-induced failure.[15]
Lithium Difluorophosphate (LiDFP) Suppresses electrode cross-talk and improves cycle life at high voltage.[15]Enhances overall cell stability, which indirectly contributes to safety.
Flame Retardants (e.g., TPP, TMP) Directly reduces the flammability of the electrolyte.[12][14][17]Can significantly delay or prevent the ignition of vented gases.

Visualizations

A DOT script for visualizing the thermal runaway process is provided below.

G Simplified Thermal Runaway Cascade in Li-ion Batteries Abuse Abuse Condition (Overcharge, Short, Heat) SEI_Decomp SEI Layer Decomposition (Starts ~80-120°C) Abuse->SEI_Decomp Initial Heat Anode_React Anode Reaction with Electrolyte SEI_Decomp->Anode_React Exothermic Separator_Melt Separator Melting (~130-190°C) Anode_React->Separator_Melt More Heat Elec_Decomp Electrolyte Decomposition & Gas Generation Anode_React->Elec_Decomp Internal_Short Internal Short Circuit Separator_Melt->Internal_Short Cathode_Decomp Cathode Decomposition & Oxygen Release Internal_Short->Cathode_Decomp Rapid Temp. Spike Internal_Short->Elec_Decomp Combustion Combustion of Flammable Gases with Oxygen Cathode_Decomp->Combustion O₂ Source TR Thermal Runaway (Fire/Explosion) Cathode_Decomp->TR Elec_Decomp->Combustion Fuel Source Combustion->TR G Troubleshooting Workflow for Cell Overheating Start Experiment Start: Monitor Temp & Voltage Check_Temp Is Temperature Rising Rapidly? Start->Check_Temp Stop_Test Immediate Action: STOP EXPERIMENT Check_Temp->Stop_Test Yes Continue Continue Monitoring Check_Temp->Continue No Isolate Isolate Cell in Safe, Ventilated Area Stop_Test->Isolate Investigate Investigate Root Cause Isolate->Investigate Check_Params Review Test Parameters (Charge/Discharge Rates) Investigate->Check_Params Check_Env Check Environmental Conditions (Ambient Temp) Investigate->Check_Env Check_Setup Inspect Physical Setup (Connections, Cooling) Investigate->Check_Setup Post_Mortem Perform Post-Mortem Analysis (if safe) Investigate->Post_Mortem Continue->Check_Temp

References

Technical Support Center: Enhancing Cycling Stability in EMC-based Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Ethyl Methyl Carbonate (EMC)-based electrolytes for lithium metal batteries (LMBs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on overcoming poor cycling stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
Rapid Capacity Fading 1. Unstable Solid Electrolyte Interphase (SEI) formation. 2. Continuous electrolyte decomposition. 3. Lithium dendrite growth causing short circuits. 4. High interfacial resistance.1. Optimize Electrolyte Composition: Introduce additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to promote the formation of a stable, LiF-rich SEI.[1] 2. Utilize Localized High-Concentration Electrolytes (LHCEs): This approach can create a more stable anion-derived SEI, reducing solvent decomposition.[1][2] 3. Introduce an Artificial SEI: Pre-treating the lithium metal with solutions containing precursors like ZnCl₂ or AlI₃ can form a protective layer, improving cycling stability.[3][4] 4. Adjust Cycling Protocol: Employing slower charging rates can promote more uniform lithium deposition and reduce dendrite formation.[5]
Low and Unstable Coulombic Efficiency (CE) 1. Incomplete lithium stripping/plating ("dead" lithium formation). 2. Continuous side reactions between lithium and the electrolyte. 3. Unstable SEI layer that breaks and reforms.1. Enhance SEI Robustness: Use of additives that create a mechanically robust and flexible SEI, such as those based on in-situ polymerization of ethyl α-cyanoacrylate with LiNO₃.[6] 2. Regulate Solvation Structure: Employing co-solvents or diluents like fluorinated ethers can modify the Li⁺ solvation sheath, leading to a more favorable SEI composition and improved CE.[1][2] 3. Optimize EC:EMC Ratio: The ratio of ethylene (B1197577) carbonate (EC) to EMC significantly affects the SEI composition. A balanced ratio can promote the formation of a denser, more effective SEI with a good balance of Li₂CO₃ and LiF.[7]
Evidence of Lithium Dendrite Growth (e.g., from post-mortem analysis) 1. High current densities during charging. 2. Inhomogeneous Li-ion flux at the anode surface. 3. A mechanically weak or ionically resistive SEI.1. Current Density Management: Lower the charging current density to reduce the propensity for dendritic growth.[8] 2. Artificial SEI Application: A pre-formed, uniform artificial SEI can help homogenize the Li-ion flux.[3][9] 3. Electrolyte Additives: Certain additives, like LiNO₃, are known to suppress dendrite growth. 4. Hybrid Electrolytes: Consider slurry-like hybrid electrolytes that can physically suppress dendrite growth.[10]
Increasing Overpotential During Cycling 1. Growth of a thick, resistive SEI layer. 2. Electrolyte depletion near the electrode surface. 3. Poor wetting of the separator and electrodes.1. SEI Engineering: Focus on forming a thin, ionically conductive SEI. The use of certain fluorinated additives can contribute to a less resistive SEI.[1] 2. Localized High-Concentration Electrolytes (LHCEs): These can improve ionic conductivity and wetting properties compared to traditional high-concentration electrolytes.[10] 3. Ensure Proper Cell Assembly: Use an adequate amount of electrolyte to ensure good wetting of all cell components. Lean electrolyte conditions can exacerbate overpotential issues.[8]
Sudden Cell Failure or Short Circuit 1. Penetration of the separator by lithium dendrites. 2. Severe electrolyte dry-out, leading to high internal resistance.[11]1. Review Dendrite Suppression Strategies: Implement the strategies mentioned above for dendrite mitigation. 2. Quantify Electrolyte Amount: Ensure sufficient electrolyte is used in the cell build to prevent premature dry-out. The electrolyte-to-cathode ratio is a critical parameter.[12] 3. Post-mortem Analysis: Disassemble the cell in an inert atmosphere to visually inspect for dendrite penetration and signs of electrolyte depletion.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor cycling stability in EMC-based lithium metal batteries?

The primary cause is the high reactivity of lithium metal with organic carbonate electrolytes like EMC. This leads to the continuous formation of an unstable Solid Electrolyte Interphase (SEI), consumption of the electrolyte and active lithium, and the growth of lithium dendrites, all of which contribute to rapid capacity fade and potential safety hazards.[6][13]

Q2: How do electrolyte additives improve cycling stability?

Electrolyte additives function by being preferentially reduced or oxidized on the electrode surfaces to form a more stable and protective SEI layer compared to the one formed by the base electrolyte alone. For example, additives can lead to the formation of an SEI rich in inorganic compounds like Lithium Fluoride (LiF), which can effectively suppress dendrite growth and reduce electrolyte decomposition.[1][14]

Q3: What is an artificial SEI and how is it beneficial?

An artificial SEI is a pre-formed protective layer applied to the lithium metal anode before cell assembly. This layer is designed to be chemically and mechanically stable, with good Li-ion conductivity. By creating a stable interface from the outset, an artificial SEI can significantly reduce side reactions with the electrolyte, promote uniform lithium deposition, and improve overall cycling stability and Coulombic efficiency.[3][6][15]

Q4: What is a Localized High-Concentration Electrolyte (LHCE) and how does it help?

An LHCE is an electrolyte formulation where a high concentration of lithium salt is dissolved in a solvent, and then a non-solvating diluent is added. This design maintains the beneficial properties of high-concentration electrolytes, such as a stable Li⁺ solvation structure that promotes the formation of a robust, anion-derived SEI, while overcoming drawbacks like high viscosity and poor wetting.[2][10]

Q5: What is the ideal composition of the SEI for stable cycling?

An ideal SEI should be a mosaic of organic and inorganic components. Inorganic species like LiF and Li₂CO₃ close to the electrode surface provide mechanical strength and block electron tunneling, while more flexible organic components closer to the electrolyte can accommodate volume changes during cycling.[3] The precise ratio of these components can be tuned through the electrolyte formulation, including the EC:EMC ratio and the use of additives.[7]

Experimental Protocols

Protocol 1: Preparation of an Artificial SEI using ZnCl₂ Precursor

This protocol describes the wet-processing method for forming an artificial SEI on a lithium metal surface.

Materials:

  • Lithium metal rod (e.g., 12 mm diameter)

  • Zinc Chloride (ZnCl₂)

  • This compound (EMC)

  • Tungsten wire

  • Cutting device

  • Argon-filled glovebox (O₂ ≤ 0.1 ppm, H₂O ≤ 0.1 ppm)

Procedure:

  • Prepare the precursor solution by dissolving a specific concentration of ZnCl₂ (e.g., 1 M) in EMC inside the glovebox.

  • Place a fresh piece of lithium metal rod into a cutting device.

  • Fill the cutting device with the prepared ZnCl₂-EMC precursor solution.

  • Cut the lithium metal rod using a tungsten wire while it is submerged in the precursor solution. This exposes a fresh lithium surface that immediately reacts with the solution.

  • Immediately disassemble the cutting device and carefully remove the coated lithium metal.

  • The freshly prepared lithium metal with the artificial SEI is now ready for cell assembly.

This protocol is adapted from the methodology described in Thanner et al. (2020).[3]

Protocol 2: Standard Electrochemical Cycling of Li||NMC Coin Cells

This protocol outlines a typical procedure for testing the cycling performance of a lithium metal anode against a cathode like NMC811.

Cell Components:

  • Lithium metal anode (with or without artificial SEI)

  • NMC811 cathode

  • Celgard separator

  • EMC-based electrolyte (with or without additives)

  • CR2032 coin cell parts

Procedure:

  • Cell Assembly (in an Argon-filled glovebox):

    • Place the cathode in the positive can.

    • Add a few drops of the electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal anode on top of the separator.

    • Add the spacer and spring.

    • Carefully place the negative cap and crimp the coin cell.

  • Formation Cycles:

    • Allow the assembled cell to rest for several hours to ensure complete wetting.

    • Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 2.8–4.4 V for NMC811).

  • Galvanostatic Cycling:

    • Cycle the cell at the desired C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the charge/discharge capacity and Coulombic efficiency for each cycle.

  • Rate Capability Test (Optional):

    • Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate to evaluate performance under different loads.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different stages of cycling (e.g., after formation, after 50 cycles, after 100 cycles) to monitor changes in interfacial resistance.

Data Presentation

Table 1: Comparison of Performance with Different Electrolyte Strategies
Electrolyte System Key Additive/Strategy Average Coulombic Efficiency Cycle Life (Cycles to 80% Capacity Retention) Key SEI Components Reference
Baseline EMC-basedNone< 95%< 100Unstable organic carbonatesGeneral Knowledge
EMC with ZnCl₂-based Artificial SEIZnCl₂ pretreatment> 98%> 200LiCl, Li₂CO₃, LiZn alloys[3]
LHCE with Fluorinated Ether1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (BTFEE)> 99%470 (with NMC811 cathode)Inorganic-rich (F, N, S, O species)[2]
EMC with in-situ polymerized SEIEthyl α-cyanoacrylate + LiNO₃> 99% after 500 cycles (at 2C)> 500Poly(ethyl α-cyanoacrylate)[6]
Dual-salt Ether ElectrolyteLiTFSI + LiNO₃> 99%> 500 (with NMC cathode)Stable layers on both anode and cathode[16]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Cycling Stability start Poor Cycling Stability Observed (e.g., Rapid Capacity Fade, Low CE) q1 Analyze Cycling Data: Is Coulombic Efficiency (CE) low and erratic? start->q1 q2 Post-Mortem Analysis: Are dendrites visible? Is there 'dead Li'? q1->q2 No sol1 Focus on SEI Stabilization: - Use additives (FEC, VC) - Implement LHCE - Form artificial SEI q1->sol1 Yes q3 EIS Analysis: Is interfacial resistance high and increasing? q2->q3 No sol2 Implement Dendrite Suppression Strategy: - Lower current density - Use dendrite-suppressing additives (LiNO3) - Apply artificial SEI q2->sol2 Yes sol3 Optimize SEI Ionic Conductivity: - Engineer SEI with additives - Ensure proper electrolyte wetting - Consider LHCE for better transport q3->sol3 Yes end_node Re-evaluate Performance q3->end_node No, consult further sol1->end_node sol2->end_node sol3->end_node

Caption: A troubleshooting flowchart for addressing poor cycling stability.

G cluster_sei_formation SEI Formation Pathways cluster_native Native SEI (Unstable) cluster_engineered Engineered SEI (Stable) emc EMC/EC Solvent unstable_sei Unstable SEI (Organic Carbonates) emc->unstable_sei Reduction li_metal Lithium Metal li_metal->unstable_sei dendrites Dendrite Growth & Continuous Decomposition unstable_sei->dendrites additives Additives (e.g., FEC) or LHCE stable_sei Stable SEI (LiF-rich, Inorganic) additives->stable_sei Preferential Reduction li_metal2 Lithium Metal li_metal2->stable_sei uniform_li Uniform Li Deposition & Stable Cycling stable_sei->uniform_li G cluster_workflow Experimental Workflow for Electrolyte Optimization step1 1. Formulate Electrolytes (Baseline vs. Modified) step2 2. Assemble Coin Cells (e.g., Li || NMC) step1->step2 step3 3. Electrochemical Testing - Formation Cycles - Galvanostatic Cycling - EIS step2->step3 step4 4. Performance Analysis - Capacity Retention - Coulombic Efficiency - Resistance Growth step3->step4 step5 5. Post-Mortem Characterization (SEM, XPS) step4->step5 If performance differs step6 6. Correlate Structure & Performance step4->step6 If performance is similar step5->step6

References

Technical Support Center: Reducing the Flammability of Ethyl Methyl Carbonate (EMC) Electrolyte Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and scientists working on enhancing the safety of lithium-ion batteries by reducing the flammability of ethyl methyl carbonate (EMC)-based electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during your research and development.

Troubleshooting Guide

This guide is designed to help you navigate common issues that arise when formulating and testing low-flammability EMC electrolytes.

Issue 1: Decreased Ionic Conductivity After Adding a Flame Retardant

Question Answer
Why is my electrolyte's ionic conductivity significantly lower after adding a flame retardant? Many flame-retardant additives, particularly phosphorus-based compounds, have a higher viscosity compared to standard carbonate solvents. This increased viscosity can impede the movement of lithium ions, leading to a decrease in ionic conductivity. Additionally, some additives may interact with lithium ions, reducing the number of free charge carriers. The addition of phosphates to electrolyte solutions has been shown to reduce overall flammability at the expense of ion conduction.[1]
How can I mitigate the drop in ionic conductivity? 1. Optimize Additive Concentration: Use the minimum concentration of the flame retardant that achieves the desired level of flammability reduction. 2. Co-additive Approach: Introduce a co-additive that can help dissociate lithium salts or reduce viscosity. For instance, some studies explore binary functional additives to create a more conductive and protective solid-electrolyte interphase (SEI).[1] 3. Fluorination of Additives: Fluorinated versions of phosphate-based flame retardants can exhibit lower viscosity and improved electrochemical stability, potentially mitigating the negative impact on conductivity.[1]

Issue 2: Poor Cycling Stability and Capacity Fading

Question Answer
My cell shows rapid capacity fading after introducing a flame-retardant additive. What is the likely cause? Poor cycling stability is often attributed to the electrochemical instability of the flame-retardant additive. Many phosphorus-based additives are prone to decomposition on the surface of the electrodes, particularly the anode.[1] This can lead to a continuously growing, unstable SEI layer, consuming lithium ions and electrolyte components, which results in capacity loss. The incompatibility of these additives with graphite (B72142) anodes is a well-documented issue.[2]
What are the strategies to improve the cycling performance of my flame-retardant electrolyte? 1. Film-Forming Additives: Incorporate film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC). These additives can help form a stable and protective SEI layer on the anode, preventing the decomposition of the flame retardant.[3] 2. Synergistic Additive Combinations: Investigate combinations of additives that can work synergistically to both reduce flammability and form a robust SEI. For example, tris(trimethylsilyl) phosphite (B83602) (TMSP) has been used to stabilize the LiPF6 salt and scavenge harmful hydrofluoric acid.[1] 3. Novel Flame Retardants: Explore newer generations of flame retardants with improved electrochemical stability, such as oligomeric phosphonates or fluorinated phosphazene compounds like (ethoxy)-penta-fluoro-cyclo-triphosphazene (PFPN).[1][4]

Issue 3: Incomplete Suppression of Flammability

Question Answer
I've added a flame retardant, but my electrolyte still ignites. How can I achieve complete non-flammability? Achieving complete non-flammability often requires a higher concentration of the flame-retardant additive, typically above 20% by volume or weight.[1] However, at such high concentrations, the negative impacts on electrochemical performance can be severe. A more effective approach may be to use a combination of strategies.
What methods can I use to further enhance the flame retardancy of my electrolyte? 1. High Concentration of Salt: Increasing the concentration of the lithium salt (e.g., LiPF6) can reduce the flammability of the electrolyte. For example, a 3 M LiPF6 in EMC/trimethyl phosphate (B84403) (TMP) mixture has shown significantly reduced burning time.[2][5] 2. Non-Flammable Co-solvents: Replace a portion of the flammable EMC with a non-flammable or less flammable co-solvent. Fluorinated carbonates or phosphates are potential candidates. The fluorination of alkyl substituents on phosphates can enhance flame-retarding efficiency.[1] 3. Multi-functional Additives: Utilize additives that offer multiple benefits, such as both flame retardancy and improved SEI formation. Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) is an example of such an additive.[4]

Frequently Asked Questions (FAQs)

General Knowledge

Question Answer
What makes this compound (EMC) flammable? EMC is an organic carbonate ester with a low flash point of approximately 17-23°C.[6][7] This means it can easily form a flammable vapor-air mixture at room temperature, posing a significant fire risk in lithium-ion batteries.[8]
What are the common classes of flame-retardant additives for EMC-based electrolytes? The most common flame-retardant additives are organophosphorus compounds, including phosphates (e.g., trimethyl phosphate (TMP), triethyl phosphate (TEP)), phosphazenes, and phosphonates.[6][9] Halogenated compounds are also effective but may have environmental concerns.
What is the mechanism by which phosphorus-based flame retardants work? Phosphorus-based flame retardants typically function in the gas phase during combustion. They interrupt the radical chain reactions of combustion by releasing phosphorus-containing radicals (e.g., PO•) that scavenge highly reactive H• and OH• radicals.

Experimental and Data Interpretation

Question Answer
How is the flammability of an electrolyte typically measured in a research setting? Common methods include: - Self-Extinguishing Time (SET): Measuring the time it takes for an electrolyte-soaked separator or cotton ball to self-extinguish after being ignited. - Flash Point Measurement: Determining the lowest temperature at which the electrolyte vapor will ignite with a spark or flame. - Limiting Oxygen Index (LOI): Finding the minimum oxygen concentration in an oxygen/nitrogen mixture that will support the combustion of the electrolyte.[6] - Wick Combustion Method: A quantitative method to determine the limiting oxygen concentration (LOC) of candle-like flames of electrolyte solvents.[6]
What are the key performance indicators to consider when evaluating a new flame-retardant electrolyte formulation? Beyond flammability, it is crucial to evaluate: - Ionic Conductivity: To ensure efficient lithium-ion transport. - Electrochemical Stability Window: To prevent decomposition at the desired operating voltages. - Cycling Stability: To ensure long battery life and good capacity retention. - Rate Capability: To assess the battery's performance under high charge and discharge currents. - Compatibility with Electrodes: To ensure the formation of a stable SEI and prevent electrode degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on reducing the flammability of EMC-based electrolytes.

Table 1: Flammability Characteristics of EMC and Formulations

Electrolyte FormulationTest MethodResultReference
Pure this compound (EMC)Flash Point23 °C[6]
1 M LiPF6-EMCBurning Time66 s[2][5]
3 M LiPF6-EMC/Trimethyl Phosphate (TMP) (7:3 by vol)Burning Time6 s[2][5]
Commercial Electrolyte + 15 wt% PPOSelf-Extinguishing Time70% reduction
Commercial Electrolyte + 15 wt% PPOTotal Heat Release54% reduction

Table 2: Electrochemical Performance of Flame-Retardant Electrolytes

Electrolyte FormulationCell TypeKey Performance MetricReference
3 M LiPF6-EMC/TMP (7:3 by vol)Li/graphite dual-ion battery92.3% capacity retention after 450 cycles[2][5]
Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) additiveGraphite‖LFP full pouch cells99.68% capacity retention over 500 cycles at 1C[4]

Experimental Protocols

Protocol 1: Preparation of a Flame-Retardant EMC-Based Electrolyte

This protocol describes the general procedure for preparing a flame-retardant electrolyte containing an additive. All procedures should be performed in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.

  • Solvent Preparation:

    • Dispense the required volume of this compound (EMC) into a clean, dry beaker.

    • If using a co-solvent (e.g., ethylene (B1197577) carbonate, EC), add the required volume to the EMC and stir until a homogeneous mixture is obtained.

  • Flame Retardant Addition:

    • Carefully measure and add the desired volume or weight percentage of the liquid flame-retardant additive (e.g., trimethyl phosphate) to the solvent mixture.

    • Stir the solution thoroughly for at least 30 minutes to ensure complete mixing.

  • Lithium Salt Dissolution:

    • Slowly add the pre-weighed lithium salt (e.g., LiPF6) to the solvent/additive mixture while stirring.

    • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Final Formulation:

    • The final electrolyte should be a clear, homogeneous solution.

    • Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Flammability Testing - Self-Extinguishing Time (SET)

This protocol outlines a common method for evaluating the flammability of an electrolyte.

  • Sample Preparation:

    • Cut a small, standardized piece of separator material (e.g., Celgard) or use a cotton ball.

    • Soak the material in the electrolyte to be tested for a specified amount of time to ensure it is fully saturated.

    • Remove the material and allow any excess electrolyte to drip off.

  • Ignition:

    • Using a butane (B89635) torch or a lighter, carefully bring the flame into contact with the edge of the saturated material for a brief, standardized period (e.g., 1-2 seconds).

  • Measurement:

    • Immediately after removing the ignition source, start a stopwatch.

    • Measure the time it takes for the flame on the material to self-extinguish.

    • Repeat the test multiple times for each electrolyte formulation to ensure reproducibility.

  • Data Reporting:

    • Report the average self-extinguishing time and standard deviation. A shorter SET indicates lower flammability.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation (in Glovebox) cluster_testing Characterization cluster_analysis Analysis & Optimization Solvents Mix Solvents (e.g., EMC, EC) Add_FR Add Flame Retardant Solvents->Add_FR Add_Salt Dissolve Li Salt Add_FR->Add_Salt Flammability Flammability Test (e.g., SET) Add_Salt->Flammability Electrochem Electrochemical Tests (Conductivity, CV, Cycling) Add_Salt->Electrochem Data Data Analysis Flammability->Data Electrochem->Data Optimize Optimize Formulation Data->Optimize Optimize->Solvents Iterate Troubleshooting_Logic Start Start: Formulate Electrolyte with Flame Retardant Check_Performance Evaluate Performance: - Flammability - Ionic Conductivity - Cycling Stability Start->Check_Performance Good_Performance Goal Achieved: Safe & High-Performance Electrolyte Check_Performance->Good_Performance All Good Poor_Conductivity Issue: Poor Ionic Conductivity Check_Performance->Poor_Conductivity Low σ Poor_Cycling Issue: Poor Cycling Stability Check_Performance->Poor_Cycling Capacity Fade Still_Flammable Issue: Still Flammable Check_Performance->Still_Flammable Fails Burn Test Action_Conductivity Action: - Optimize FR concentration - Use fluorinated FR - Add viscosity reducer Poor_Conductivity->Action_Conductivity Action_Cycling Action: - Add film-former (FEC, VC) - Use more stable FR - Synergistic additives Poor_Cycling->Action_Cycling Action_Flammable Action: - Increase FR concentration - Use non-flammable co-solvent - Increase salt concentration Still_Flammable->Action_Flammable Action_Conductivity->Start Reformulate Action_Cycling->Start Reformulate Action_Flammable->Start Reformulate

References

Technical Support Center: Catalyst Performance in Ethyl Methyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation and regeneration in the synthesis of ethyl methyl carbonate (EMC). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the transesterification synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: My reaction yield has significantly dropped after a few cycles. What are the likely causes?

A significant drop in EMC yield is a primary indicator of catalyst deactivation. The most common causes for heterogeneous solid base catalysts, such as alkali metal oxides (e.g., MgO, CaO) and mixed oxides (e.g., Mg-Al mixed oxides), include:

  • Poisoning by Water and Carbon Dioxide: Solid base catalysts are highly sensitive to water (H₂O) and carbon dioxide (CO₂)[1]. Trace amounts of these in your reactants or reaction environment can react with the active basic sites to form less active or inactive hydroxides and carbonates, respectively[1].

  • Leaching of Active Components: A portion of the active catalyst material may dissolve into the reaction medium during the synthesis, leading to a gradual loss of active sites[2]. This is more common with supported catalysts where the active species may not be strongly bound to the support.

  • Fouling or Coking: Although less common in this specific reaction compared to high-temperature processes, the deposition of organic byproducts or oligomers on the catalyst surface can physically block active sites and pores.

Issue 2: How can I determine the specific cause of my catalyst's deactivation?

To pinpoint the cause of deactivation, a combination of analytical techniques can be employed to compare the fresh and spent catalyst:

  • Thermogravimetric Analysis (TGA): TGA can reveal the presence of adsorbed species and thermal stability changes. A significant weight loss at lower temperatures in the spent catalyst compared to the fresh one might indicate the presence of adsorbed water or volatile impurities. Weight loss at higher temperatures can be indicative of coke deposition[3].

  • X-ray Diffraction (XRD): XRD analysis helps in identifying changes in the crystalline structure of the catalyst. The appearance of new peaks corresponding to carbonates or hydroxides on the spent catalyst can confirm poisoning[1]. A decrease in the intensity of peaks associated with the active phase may suggest leaching or amorphization.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology of the catalyst. Changes in particle size, agglomeration, or the appearance of new deposits on the surface of the spent catalyst can be visualized.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: A decrease in the specific surface area and pore volume of the spent catalyst compared to the fresh one can indicate pore blockage due to fouling or sintering of the catalyst particles[4].

Issue 3: My catalyst activity has decreased. Can it be regenerated?

Yes, in many cases, deactivated heterogeneous catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the deactivation mechanism.

  • For Poisoning by H₂O and CO₂: Calcination is a common and effective method. Heating the catalyst at a specific temperature in a controlled atmosphere can decompose the carbonates and hydroxides, restoring the active basic sites.

  • For Fouling/Coking: A controlled oxidation or "burn-off" procedure, which involves heating the catalyst in the presence of a dilute oxygen stream, can remove carbonaceous deposits.

  • For Leaching: Regeneration is more challenging in the case of significant leaching, as the active component is physically lost. In some instances, re-impregnation of the active species onto the support can be attempted.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation issues.

G Troubleshooting Workflow for Catalyst Deactivation start Start: Decreased EMC Yield Observed char_catalyst Characterize Fresh vs. Spent Catalyst (TGA, XRD, SEM, BET) start->char_catalyst deactivation_mech Identify Deactivation Mechanism char_catalyst->deactivation_mech poisoning Poisoning by H₂O/CO₂ (Confirmed by XRD/TGA) deactivation_mech->poisoning Carbonates/Hydroxides Detected fouling Fouling/Coking (Confirmed by TGA/SEM) deactivation_mech->fouling Significant Weight Loss at High Temp leaching Leaching of Active Sites (Confirmed by analysis of reaction mixture) deactivation_mech->leaching Loss of Active Phase regen_poisoning Regeneration: Calcination poisoning->regen_poisoning regen_fouling Regeneration: Controlled Oxidation fouling->regen_fouling regen_leaching Remediation: Re-impregnation or Synthesize Fresh Catalyst leaching->regen_leaching optimize_reactants Optimize Process: Dry Reactants and Solvents, Use Inert Atmosphere regen_poisoning->optimize_reactants optimize_conditions Optimize Process: Adjust Reaction Temperature or Reactant Ratios regen_fouling->optimize_conditions end End: Improved Catalyst Performance regen_leaching->end optimize_reactants->end optimize_conditions->end G Common Catalyst Deactivation Pathways in EMC Synthesis active_catalyst Active Catalyst (e.g., Metal Oxide) poisoning Poisoning active_catalyst->poisoning + H₂O, CO₂ leaching Leaching active_catalyst->leaching Solvation in reaction medium fouling Fouling/Coking active_catalyst->fouling Byproduct deposition deactivated_poisoned Deactivated Catalyst (Carbonates/Hydroxides form) poisoning->deactivated_poisoned deactivated_leached Deactivated Catalyst (Loss of active material) leaching->deactivated_leached deactivated_fouled Deactivated Catalyst (Blocked pores/sites) fouling->deactivated_fouled G Catalyst Regeneration Cycle fresh_catalyst Fresh/Active Catalyst reaction EMC Synthesis (Transesterification) fresh_catalyst->reaction Used in reaction deactivated_catalyst Deactivated Catalyst reaction->deactivated_catalyst Deactivation occurs regeneration Regeneration (Washing & Calcination) deactivated_catalyst->regeneration Regeneration process regeneration->fresh_catalyst Activity restored

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Ethyl Methyl Carbonate using GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of the purity of synthesized compounds is a cornerstone of scientific research and pharmaceutical development. Ethyl methyl carbonate (EMC), a key component in lithium-ion battery electrolytes and a versatile solvent in organic synthesis, is no exception. Its performance is intrinsically linked to its purity, with even trace impurities potentially impacting electrochemical stability or reaction kinetics. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive purity assessment of synthesized EMC, supported by experimental data and detailed protocols.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely employed technique for the purity validation of volatile and semi-volatile compounds like this compound. Its strength lies in its dual capability: the gas chromatograph separates individual components of a mixture, while the mass spectrometer provides definitive identification and quantification of these components. This makes GC-MS exceptionally well-suited for identifying and quantifying unknown impurities that may arise from the synthesis process.

Typical Impurities in Synthesized this compound

The common synthesis route for EMC is the transesterification of either dimethyl carbonate (DMC) with ethanol (B145695) or the reaction between DMC and diethyl carbonate (DEC).[1] Consequently, typical process-related impurities include:

  • Unreacted Starting Materials: Dimethyl carbonate (DMC), diethyl carbonate (DEC), ethanol.

  • Byproducts: Methanol (from the DMC and ethanol route).

  • Catalyst Residues: Depending on the catalyst used (e.g., sodium methoxide, organometallic compounds).

  • Water: A critical impurity, especially for electrolyte applications.[2]

Comparative Analysis of Analytical Methodologies

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. The following table summarizes the performance of GC-MS alongside quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), and Karl Fischer Titration.

Parameter GC-MS Quantitative NMR (qNMR) HPLC-RID Karl Fischer Titration
Primary Use Identification & Quantification of Volatile ImpuritiesAbsolute Purity Assay & Quantification of Major ComponentsQuantification of Non-Volatile or Thermally Labile ImpuritiesPrecise Quantification of Water Content
Specificity High (Mass Spectra)High (Chemical Shift)Moderate to LowHigh (for Water)
Sensitivity (LOD/LOQ) Low ppm to ppb range~0.1%Low to mid ppm rangeLow ppm range
Precision (%RSD) < 2%< 1%< 5%< 1%
Accuracy 98-102%99-101%95-105%98-102%
Sample Throughput ModerateLow to ModerateHighHigh
Key Advantage Excellent for identifying unknown volatile impurities.Provides an absolute purity value without the need for specific impurity standards.Suitable for non-volatile impurities.The "gold standard" for water determination.[3]
Key Limitation Not suitable for non-volatile or thermally labile impurities.Less sensitive for trace impurities compared to GC-MS.RID is a universal but less sensitive detector.Only measures water content.

Experimental Protocols

GC-MS for Purity and Volatile Impurity Profiling

This protocol outlines the general procedure for the analysis of neat synthesized this compound.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or acetone.

  • Transfer an aliquot of the solution into a GC vial.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 40 °C (hold for 5 min), ramp to 250 °C at 10 °C/min (hold for 5 min).

  • MSD Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Scan Range: 35-350 amu.

c. Data Analysis:

  • The purity of this compound is calculated by area normalization, assuming the response factors of the impurities are similar to that of the main component.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR) for Absolute Purity Assay

This method provides a direct measurement of the purity of the EMC sample.

a. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to the NMR tube and dissolve the sample and standard completely.

b. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D Proton NMR with a 90° pulse.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

c. Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

HPLC-RID for Non-Volatile Impurities

This method is suitable for detecting non-volatile or thermally sensitive impurities.

a. Sample Preparation:

  • Accurately weigh approximately 500 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: Bio-Rad Aminex HPX-87H or equivalent.

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 20 µL.

c. Data Analysis:

  • Quantification is typically performed using an external standard calibration curve of the expected non-volatile impurities.

Karl Fischer Titration for Water Content

This is a specific and highly accurate method for determining the water content.

a. Sample Preparation:

  • Directly inject a known weight of the synthesized this compound into the Karl Fischer titration vessel using a gas-tight syringe. The sample size will depend on the expected water content and the titrator's sensitivity.

b. Instrumentation and Conditions:

  • Titrator: Mettler Toledo C30 Coulometric Karl Fischer Titrator or equivalent.

  • Reagent: Commercially available Karl Fischer reagent for coulometers.

  • Titration Vessel: Maintained under a dry nitrogen atmosphere.

c. Data Analysis:

  • The instrument directly provides the water content in ppm or percentage. The precision of Karl Fischer titration is typically less than 1% RSD.[4]

Visualizing the Workflow and Method Comparison

To aid in understanding the process and selecting the appropriate analytical technique, the following diagrams illustrate the comprehensive purity validation workflow and a logical comparison of the methods.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Comprehensive Purity Analysis cluster_reporting Final Purity Statement Synthesis EMC Synthesis Purification Distillation/Filtration Synthesis->Purification GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS Sample qNMR qNMR Analysis (Absolute Purity) Purification->qNMR Sample HPLC HPLC-RID Analysis (Non-Volatile Impurities) Purification->HPLC Sample KF Karl Fischer Titration (Water Content) Purification->KF Sample Data_Integration Data Integration & Review GCMS->Data_Integration qNMR->Data_Integration HPLC->Data_Integration KF->Data_Integration Purity_Report Certificate of Analysis (Purity Statement) Data_Integration->Purity_Report

Caption: Comprehensive workflow for validating the purity of synthesized this compound.

Method_Comparison cluster_technique Analytical Technique cluster_attributes Key Attributes GCMS GC-MS Specificity Specificity GCMS->Specificity High Sensitivity Sensitivity GCMS->Sensitivity Very High (ppb) Quantitation_Type Quantitation Type GCMS->Quantitation_Type Relative Impurity_Scope Impurity Scope GCMS->Impurity_Scope Volatile qNMR qNMR qNMR->Specificity High qNMR->Sensitivity Moderate (%) qNMR->Quantitation_Type Absolute qNMR->Impurity_Scope Soluble HPLC HPLC-RID HPLC->Specificity Moderate HPLC->Sensitivity Low (ppm) HPLC->Quantitation_Type Relative HPLC->Impurity_Scope Non-Volatile KF Karl Fischer KF->Specificity Very High (Water) KF->Sensitivity High (ppm) KF->Quantitation_Type Absolute KF->Impurity_Scope Water

Caption: Logical comparison of analytical methods for EMC purity validation.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While GC-MS remains the primary technique for identifying and quantifying volatile impurities, its combination with orthogonal methods such as qNMR for absolute purity determination, HPLC-RID for non-volatile components, and Karl Fischer titration for precise water content measurement provides a comprehensive and robust assessment. The selection of the appropriate analytical strategy should be guided by the specific purity requirements of the intended application and the potential impurities associated with the synthetic route. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to establish a rigorous and reliable purity validation protocol for this compound.

References

Performance comparison of different catalysts for ethyl methyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl methyl carbonate (EMC), a key component in lithium-ion battery electrolytes and a versatile organic solvent, is a subject of significant research interest. The efficiency of EMC production is critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for EMC synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs. The primary route for EMC synthesis discussed herein is the transesterification of dimethyl carbonate (DMC) with either ethanol (B145695) (EtOH) or diethyl carbonate (DEC).

Performance Comparison of Catalysts

The selection of a catalyst for EMC synthesis involves a trade-off between activity, selectivity, cost, and reusability. The following table summarizes the performance of different types of catalysts under various reaction conditions as reported in the literature.

Catalyst TypeCatalystReactantsTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Heterogeneous 2.3% MgO/HZSM-5DMC + EtOH--99.4 (EtOH)98.1 (EMC)-[1][2]
MgAl@NCDMC + DEC103-50.0 (DEC)99.2 (EMC)-[3]
14 wt% KATriz/Al2O3DMC + EtOH80500~45 (EtOH)~92 (EMC)-[4][5]
γ-Al2O3 basedDMC + DEC1002-4-->56.2[6]
Calcined Ca-Al Hydrotalcite (CaAl-1)DMC + DEC1001--50.6[7]
ZIF-8 with Molecular SievesDMC + DEC----84.7[8]
Homogeneous Ionic Liquid ([EMIM]ATZ)DMC + EtOH25862 (DMC)-56 (EMC)
Sodium EthoxideDMC + EtOH----Not Obtained
1-methylimidazoleMethyl Chloroformate + EtOH----52
Enzymatic Immobilized Lipase (Novozyme 435®)Analogous Reactions60-80-QuantitativeHigh-[1]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for enzymatic catalysts are based on analogous carbonate synthesis, as direct data for EMC was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis and performance evaluation.

1. Heterogeneous Catalyst Preparation (Example: Impregnation Method for MgO/γ-Al2O3)

This method is suitable for preparing supported metal oxide catalysts.

  • Support Preparation: γ-Al2O3 is dried in an oven at 120°C for 4 hours to remove adsorbed water.

  • Impregnation: A calculated amount of magnesium nitrate (B79036) hexahydrate (Mg(NO3)2·6H2O) is dissolved in deionized water to form a solution of desired concentration. The dried γ-Al2O3 is added to this solution and stirred continuously for 24 hours at room temperature to ensure uniform impregnation.

  • Drying and Calcination: The impregnated support is dried at 110°C overnight to remove the solvent. The dried powder is then calcined in a muffle furnace at a specific temperature (e.g., 500°C) for a set duration (e.g., 4 hours) to decompose the nitrate precursor and form the final MgO/γ-Al2O3 catalyst.

  • Characterization: The prepared catalyst is characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phases, Brunauer-Emmett-Teller (BET) analysis for surface area, and Temperature-Programmed Desorption of CO2 (CO2-TPD) to quantify basic sites.

2. Catalyst Performance Evaluation in a Batch Reactor

This protocol describes a typical procedure for assessing catalyst activity in EMC synthesis.

  • Reaction Setup: A mixture of reactants, for instance, dimethyl carbonate (DMC) and ethanol (EtOH) in a specific molar ratio (e.g., 1:2), and a measured amount of the catalyst (e.g., 2 wt% of the total reactants) are charged into a sealed batch reactor equipped with a magnetic stirrer and a reflux condenser.[1]

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (e.g., 100°C) and stirred continuously for a specified duration (e.g., 24 hours).[1]

  • Product Analysis: After the reaction, the mixture is cooled to room temperature. The solid catalyst is separated by filtration or centrifugation. The liquid product mixture is then analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of reactants and the selectivity towards this compound.[1]

  • Catalyst Reusability Test: To evaluate stability, the recovered catalyst is washed with a suitable solvent (e.g., methanol), dried, and then reused in a subsequent reaction cycle under the same conditions.[1]

3. Enzymatic Catalyst Immobilization (Example: Adsorption and Cross-linking)

Immobilization enhances the stability and reusability of enzymes.

  • Support Material: A porous support, such as calcium carbonate microspheres, is used.

  • Enzyme Adsorption: A solution of the enzyme (e.g., lipase) in a suitable buffer is added to the support material and gently agitated to allow the enzyme to adsorb onto the surface and within the pores of the support.

  • Cross-linking: To prevent leaching, a cross-linking agent (e.g., glutaraldehyde) is added to the mixture. This forms covalent bonds between the enzyme molecules, effectively trapping them within the support matrix.

  • Washing and Drying: The immobilized enzyme is thoroughly washed with buffer to remove any unbound enzyme and the cross-linking agent, and then dried under mild conditions.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparison of different catalysts for this compound synthesis.

G cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Evaluation Homogeneous Homogeneous Catalyst (e.g., Ionic Liquid Synthesis) BatchReactor Batch Reactor (Controlled Temp. & Pressure) Homogeneous->BatchReactor Add Catalyst Heterogeneous Heterogeneous Catalyst (e.g., Impregnation, Co-precipitation) Heterogeneous->BatchReactor Add Catalyst Enzymatic Enzymatic Catalyst (e.g., Immobilization) Enzymatic->BatchReactor Add Catalyst Reactants Reactants (DMC + EtOH/DEC) Reactants->BatchReactor Separation Catalyst Separation (Filtration/Centrifugation) BatchReactor->Separation GC_Analysis Product Analysis (GC) - Conversion - Selectivity - Yield Separation->GC_Analysis Liquid Phase Reusability Catalyst Reusability Test Separation->Reusability Solid Catalyst Reusability->BatchReactor Recycle

Caption: General experimental workflow for catalyst performance comparison in EMC synthesis.

Signaling Pathways and Logical Relationships

The synthesis of this compound via transesterification can be represented by the following reaction pathways.

G cluster_path1 Pathway 1: From Dimethyl Carbonate and Ethanol cluster_path2 Pathway 2: From Dimethyl Carbonate and Diethyl Carbonate DMC1 Dimethyl Carbonate (DMC) EMC1 This compound (EMC) DMC1->EMC1 EtOH Ethanol (EtOH) EtOH->EMC1 MeOH Methanol (MeOH) EMC1->MeOH Catalyst1 Catalyst DMC2 Dimethyl Carbonate (DMC) EMC2 This compound (EMC) DMC2->EMC2 DEC Diethyl Carbonate (DEC) DEC->EMC2 Catalyst2 Catalyst

Caption: Reaction pathways for the synthesis of this compound.

References

Electrochemical performance of EMC versus diethyl carbonate in lithium-ion batteries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Performance of Ethyl Methyl Carbonate (EMC) versus Diethyl Carbonate (DEC) in Lithium-Ion Batteries

This compound (EMC) and diethyl carbonate (DEC) are key linear carbonate solvents used as low-viscosity components in the electrolyte of lithium-ion batteries. Their primary role is to be mixed with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), which has a high dielectric constant, to create an electrolyte with optimal ionic conductivity and a wide operating temperature range. The choice between EMC and DEC can significantly impact the battery's overall performance, including its safety, lifespan, and power capabilities. This guide provides an objective comparison of their electrochemical performance, supported by experimental data.

Data Presentation

The following table summarizes the key physical properties of neat EMC and DEC, along with the performance metrics of electrolytes containing these solvents. It is important to note that direct head-to-head comparisons in identical electrolyte formulations are not always available in the literature. Much of the data is derived from electrolytes where EMC or DEC are part of a multi-component solvent system, typically with EC and the lithium salt LiPF₆.

PropertyThis compound (EMC)Diethyl Carbonate (DEC)Significance in Battery Performance
Physical Properties
Molar Mass ( g/mol )104.10118.13Affects the physical properties of the electrolyte.
Melting Point (°C)-55-74.3A lower melting point is advantageous for low-temperature performance of the battery.
Boiling Point (°C)107127A higher boiling point contributes to the thermal stability and safety of the electrolyte at elevated temperatures.
Flash Point (°C)2333A higher flash point is desirable for improved battery safety as it indicates lower flammability.
Viscosity (mPa·s at 25°C)0.650~0.75Lower viscosity is crucial for high ionic mobility, leading to better ionic conductivity and rate capability.[1][2][3]
Electrochemical Performance in Electrolytes (Typically 1M LiPF₆ in EC/Linear Carbonate)
Ionic ConductivityElectrolytes containing EMC generally exhibit high ionic conductivity due to its low viscosity.[4]Electrolytes with DEC also provide good ionic conductivity, though potentially slightly lower than EMC-based ones due to higher viscosity.[5]High ionic conductivity is essential for efficient ion transport between the electrodes, enabling high power output and fast charging.[2]
Cycling StabilityGenerally provides good cycling stability, contributing to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode.Can also form a stable SEI, but its decomposition products may differ from those of EMC, affecting long-term stability.Good cycling stability, indicated by high capacity retention over many cycles, is critical for the longevity of the battery.[6]
Rate CapabilityThe low viscosity of EMC-containing electrolytes facilitates good rate capability.DEC-containing electrolytes also support good rate capability, though potentially limited by slightly higher viscosity compared to EMC.[6]High rate capability allows the battery to be charged and discharged quickly without significant capacity loss.
Thermal StabilityIn the presence of LiPF₆, EMC shows thermal decomposition starting around 170-175 °C.[7] It is generally considered more thermally stable than DEC.[7]With LiPF₆, DEC also begins to decompose around 170 °C.[7] The relative reactivity with LiPF₆ at elevated temperatures is generally higher than EMC.[7]Higher thermal stability of the electrolyte is crucial for battery safety, as decomposition can lead to gas generation, pressure buildup, and thermal runaway.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are as follows:

Electrolyte Preparation
  • Materials : High-purity (battery grade) solvents (EC, EMC, DEC) and lithium salt (LiPF₆) are used. All materials should be handled in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm to prevent contamination.[10]

  • Procedure :

    • If EC is used, it is first melted at a temperature above its melting point (around 40-45°C).[11]

    • The linear carbonate (EMC or DEC) is then mixed with the molten EC in the desired volumetric or weight ratio (e.g., 1:1 v/v).

    • The required amount of LiPF₆ is slowly added to the solvent mixture while stirring until it is completely dissolved. The standard concentration is typically 1 M.[10][11]

    • The solution is typically left to stir overnight to ensure homogeneity.[11]

Ionic Conductivity Measurement
  • Apparatus : A conductivity meter with a two-electrode or four-electrode conductivity cell.[2][12] The cell is placed in a temperature-controlled chamber.

  • Procedure :

    • The conductivity cell is filled with the electrolyte inside a glovebox.

    • The cell is placed in the temperature chamber and allowed to thermally equilibrate.

    • Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 0.01 Hz).[13]

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * S), where 'd' is the distance between the electrodes and 'S' is the effective area of the electrodes.[13]

Viscosity Measurement
  • Apparatus : A rotational viscometer or rheometer.[14][15]

  • Procedure :

    • The viscometer is calibrated using standard fluids.

    • A specific volume of the electrolyte is placed in the sample holder.

    • The measurement is performed at a controlled temperature.

    • The instrument applies a specific torque, and the resulting rotation of the spindle is measured to determine the viscosity.[15]

Electrochemical Cycling
  • Cell Assembly :

    • Coin cells (e.g., CR2032) are typically used for testing.

    • The cell consists of a cathode (e.g., NMC811), a separator, a lithium metal or graphite (B72142) anode, and the electrolyte.

    • Assembly is performed in an argon-filled glovebox.

  • Galvanostatic Cycling with Potential Limitation (GCPL) :

    • The assembled cells are placed in a battery cycler.

    • An initial formation cycle is often performed at a low C-rate (e.g., C/10) to form a stable SEI.[16]

    • For cycling stability tests, the cells are charged and discharged at a constant C-rate (e.g., 1C) for a large number of cycles (e.g., 100-500).[17] The discharge capacity is monitored over the cycles.

    • For rate capability tests, the cells are cycled at progressively increasing C-rates (e.g., C/10, C/5, 1C, 2C, 5C).[18] The capacity retention at higher C-rates is evaluated.

    • The charging protocol is typically constant current-constant voltage (CC-CV).[16]

Thermal Analysis
  • Apparatus : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][19][20]

  • Procedure :

    • A small, precise amount of the electrolyte is hermetically sealed in a DSC pan inside a glovebox. For some experiments, a small hole may be pierced in the lid to allow gases to vent.[8]

    • The sample is heated at a constant rate (e.g., 5 °C/min) in an inert atmosphere.[8][19]

    • The DSC measures the heat flow into or out of the sample, revealing exothermic (decomposition) and endothermic (melting, boiling) events.[19]

    • TGA measures the mass loss of the sample as a function of temperature, indicating the onset of solvent evaporation and decomposition.

Mandatory Visualization

G cluster_prep Electrolyte Formulation cluster_physicochem Physicochemical Characterization cluster_electrochem Electrochemical Performance Evaluation cluster_analysis Performance Analysis & Comparison EC Ethylene Carbonate (EC) (High Dielectric Constant) Cell_Assembly Coin Cell Assembly (e.g., NMC/Graphite) EC->Cell_Assembly Linear_Carbonate Linear Carbonate (EMC or DEC) (Low Viscosity) Linear_Carbonate->Cell_Assembly Li_Salt Lithium Salt (LiPF6) (Charge Carrier) Li_Salt->Cell_Assembly Viscosity Viscosity Measurement Comparison Comparative Analysis of EMC vs. DEC Viscosity->Comparison Conductivity Ionic Conductivity Measurement Conductivity->Comparison Thermal Thermal Analysis (DSC/TGA) Thermal->Comparison Cell_Assembly->Viscosity Electrolyte Sample Cell_Assembly->Conductivity Electrolyte Sample Cell_Assembly->Thermal Electrolyte Sample Formation Formation Cycling (SEI Formation) Cell_Assembly->Formation Cycling_Stability Long-Term Cycling Stability Test Formation->Cycling_Stability Rate_Capability Rate Capability Test Formation->Rate_Capability Cycling_Stability->Comparison Rate_Capability->Comparison

Caption: Workflow for the comparative evaluation of EMC and DEC in lithium-ion battery electrolytes.

References

A Comparative Analysis of EMC-Based Electrolytes: The Impact of Vinylene Carbonate and Fluoroethylene Carbonate Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Battery Technology

In the pursuit of enhancing the performance and safety of lithium-ion batteries, the composition of the electrolyte plays a pivotal role. Ethyl methyl carbonate (EMC) is a common linear carbonate solvent in electrolyte formulations, prized for its low viscosity and wide electrochemical stability window. However, to further improve interfacial stability on electrodes, additives are frequently incorporated. This guide provides a comparative study of EMC-based electrolytes with and without two common additives: Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC).

Performance Metrics: A Quantitative Comparison

The addition of VC and FEC to an EMC-based electrolyte (typically with a lithium salt like LiPF₆) significantly influences key performance indicators. The following tables summarize the comparative data gleaned from various studies.

Table 1: Ionic Conductivity
Electrolyte CompositionSalt Concentration (M)Temperature (°C)Ionic Conductivity (mS/cm)
LiPF₆ in EMC1.025~3.1[1][2]
LiPF₆ in EMC + 5% FEC1.025~3.5[1]
LiPF₆ in EMC + 10% FEC1.025~3.8[1]
LiPF₆ in EMC + VC--Data not readily available in direct comparison
Table 2: Electrochemical Stability Window (ESW)
Electrolyte CompositionAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)
LiPF₆ in EMC~4.5~0.8
LiPF₆ in EMC + 2% VC>4.5 (suppresses electrolyte oxidation)<0.8 (forms stable SEI)[3]
LiPF₆ in EMC + FEC>4.5 (enhances oxidative stability)[2]<0.8 (forms stable SEI)[2]

Note: The ESW is highly dependent on the electrode material and experimental conditions. The values presented are indicative of the general effect of the additives.

Table 3: Cycling Performance
Anode MaterialElectrolyte CompositionCycle NumberCapacity Retention (%)Coulombic Efficiency (%)
Graphite (B72142)LiPF₆ in EC:EMC (3:7)100-Improved with VC[3]
GraphiteLiPF₆ in EC:EMC (3:7) + 2% VC100Higher than without VC[3]Improved[3]
Silicon NanoparticlesLiPF₆ in EC:DMC (1:1)100~40~98.5
Silicon NanoparticlesLiPF₆ in FEC:DMC (1:1)100>90>99[4]
Silicon Thin FilmLiPF₆ in EC/DEC100~20~99.2[5]
Silicon Thin FilmLiPF₆ in EC/DEC + FEC100~80~99.8[5]

Note: Direct cycling data for a purely EMC-based electrolyte with and without these additives is limited. The data presented is from mixed solvent systems, which are common in practice and still highlight the significant impact of the additives.

The Role of Additives: Mechanisms of Action

The improvements in battery performance with the addition of VC and FEC are primarily attributed to their ability to form a stable and effective Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode.

Vinylene Carbonate (VC)

VC is known to be electrochemically reduced at a higher potential than the bulk solvent molecules. This preferential reduction leads to the formation of a polymeric SEI layer on the surface of the anode, primarily composed of poly(vinylene carbonate). This layer is more stable and less resistive to Li-ion transport than the SEI formed from the decomposition of EMC alone.

Fluoroethylene Carbonate (FEC)

Similar to VC, FEC also has a higher reduction potential than EMC. Its decomposition on the anode surface results in the formation of an SEI rich in lithium fluoride (B91410) (LiF). This LiF-containing SEI is believed to be more compact, stable, and effective at preventing further electrolyte decomposition and detrimental side reactions, especially on silicon anodes which undergo large volume changes during cycling.

Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Method: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel electrodes of a known cell constant is used. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.

  • Electrolyte Filling: The cell is filled with the electrolyte to be tested.

  • Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer module is used.

  • Measurement Parameters:

    • Frequency Range: Typically from 1 MHz to 1 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • Temperature Control: The cell is placed in a temperature-controlled chamber to perform measurements at various temperatures.

  • Data Analysis: The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Method: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil is typically used as both the counter and reference electrode. The working electrode can be an inert material like platinum or stainless steel.

  • Electrolyte Filling: The cell is filled with the electrolyte under investigation.

  • Instrumentation: A potentiostat is used to control the potential and measure the current.

  • Measurement Parameters:

    • Scan Rate: A slow scan rate (e.g., 0.1-1 mV/s) is applied to approximate steady-state conditions.

    • Potential Range: The potential is swept from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6 V vs. Li/Li⁺) to determine the oxidation limit, and in a separate experiment, from OCV to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺) to determine the reduction limit.

  • Data Analysis: The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A current density threshold (e.g., 0.01 mA/cm²) is often used to define these limits.

Battery Cycling Performance Evaluation

Objective: To evaluate the long-term cycling stability, capacity retention, and coulombic efficiency of a battery with the given electrolyte.

Method: Galvanostatic Cycling

  • Cell Assembly: Coin cells (e.g., CR2032) are typically assembled in a glovebox. The cell consists of a working electrode (e.g., graphite or silicon anode), a separator, and a counter electrode (e.g., lithium metal for half-cells or a cathode material for full-cells).

  • Electrolyte Filling: A specific amount of the electrolyte is added to the cell.

  • Instrumentation: A multi-channel battery cycler is used to charge and discharge the cells at a constant current.

  • Measurement Parameters:

    • C-rate: The charge and discharge current is typically set as a fraction of the theoretical capacity of the electrode (e.g., C/10 for slow cycling, 1C for faster cycling).

    • Voltage Window: The cell is cycled between defined upper and lower cutoff voltages.

    • Number of Cycles: The cycling is performed for a large number of cycles (e.g., 100 or more) to assess long-term stability.

  • Data Analysis:

    • Discharge Capacity: The amount of charge delivered during the discharge phase of each cycle.

    • Capacity Retention: The ratio of the discharge capacity at a given cycle to the initial discharge capacity, expressed as a percentage.

    • Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity in the same cycle, expressed as a percentage.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes occurring at the electrode-electrolyte interface.

SEI_Formation_without_Additive cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface EMC EMC Anode Graphite/Silicon Anode EMC->Anode Reduction Li+ Li+ Li+->Anode Intercalation Unstable_SEI Unstable SEI (e.g., Li₂CO₃, Alkoxides) Anode->Unstable_SEI Forms Unstable_SEI->Li+ Traps Li+

Caption: SEI formation in an EMC-based electrolyte without additives.

SEI_Formation_with_VC cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface VC Vinylene Carbonate (VC) Anode Graphite Anode VC->Anode Preferential Reduction Li+ Li+ Li+->Anode Facilitated Intercalation Poly_VC_SEI Stable Poly(VC) SEI Anode->Poly_VC_SEI Forms Poly_VC_SEI->Li+ Allows Li+ transport SEI_Formation_with_FEC cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface FEC Fluoroethylene Carbonate (FEC) Anode Silicon Anode FEC->Anode Preferential Reduction Li+ Li+ Li+->Anode Facilitated Intercalation LiF_SEI Stable LiF-rich SEI Anode->LiF_SEI Forms LiF_SEI->Anode Accommodates Volume Change Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation (EMC, LiPF6, +/- Additive) Cell_Assembly Cell Assembly (Glovebox) Electrolyte_Prep->Cell_Assembly Ionic_Conductivity Ionic Conductivity (EIS) Cell_Assembly->Ionic_Conductivity ESW ESW Determination (LSV) Cell_Assembly->ESW Cycling Cycling Performance (Galvanostatic Cycling) Cell_Assembly->Cycling Data_Analysis Data Analysis and Comparison Ionic_Conductivity->Data_Analysis ESW->Data_Analysis Cycling->Data_Analysis

References

Bridging Theory and Experiment: A Comparative Guide to Ethyl Methyl Carbonate's Electrochemical Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of a molecule's electrochemical properties is paramount. This guide provides a critical validation of theoretical models against experimental data for ethyl methyl carbonate (EMC), a key component in lithium-ion battery electrolytes. By presenting a side-by-side comparison of predicted and measured performance, this document aims to enhance the predictive power of computational models in electrochemical systems.

This compound (EMC) is a crucial co-solvent in the electrolyte mixture of commercial lithium-ion batteries, valued for its ability to enhance low-temperature performance due to its low viscosity and freezing point.[1] Understanding and accurately modeling its electrochemical behavior is essential for the design of safer and more efficient energy storage solutions. This guide delves into a comparative analysis of experimental findings and theoretical predictions concerning EMC's ionic conductivity, electrochemical stability, and its role in the formation of the solid electrolyte interphase (SEI).

Unveiling the Electrochemical Landscape: A Data-Driven Comparison

The electrochemical performance of EMC-based electrolytes is a complex interplay of various factors, including ionic conductivity and the formation of a stable SEI. The following tables present a summary of quantitative data from both experimental measurements and theoretical simulations, offering a direct comparison to validate the accuracy of current computational models.

Table 1: Ionic Conductivity of EC:EMC Electrolytes with 1 M LiPF₆

EC:EMC Ratio (v/v)Experimental Ionic Conductivity (mS/cm)Theoretical Ionic Conductivity (mS/cm)
0:1 (Pure EMC)~41.58
1:321.5-
1:1--

Note: Experimental data for pure EMC is an approximation from the literature.[2] The theoretical value is from a molecular dynamics simulation.

Table 2: Electrochemical Stability of this compound

PropertyExperimental FindingsTheoretical Predictions
Oxidative Stability EMC is a suitable cosolvent in high-voltage electrolytes.-
Reductive Stability The dominant reduction products in EMC-rich electrolytes are a mixture of Li₂CO₃ and ROCO₂Li.[3]The order of reduction potential in solution is predicted to be EC > PC > VC > DMC > EMC > DEC, suggesting EMC is less prone to reduction than EC.[4]

Table 3: Composition of the Solid Electrolyte Interphase (SEI) in EMC-containing Electrolytes

ConditionExperimental ObservationTheoretical Model Prediction
High EMC Ratios The SEI is primarily composed of a mixture of Li₂CO₃ and organolithium compounds (ROCO₂Li).[3]Mechanistic models suggest that as the SEI layer grows, organic species such as lithium ethyl carbonate (LEMC) and lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC) become the main components.

Illuminating the Path from Theory to Validation: Experimental Protocols and Modeling Workflows

The validation of theoretical models hinges on the meticulous execution of experiments and the transparent workflow of the computational approach. This section details the methodologies behind the data presented and illustrates the logical flow of the validation process.

Experimental Protocols

The experimental data cited in this guide were obtained through a series of well-established electrochemical techniques:

  • Ionic Conductivity Measurement: The ionic conductivity of the electrolyte solutions was measured using electrochemical impedance spectroscopy (EIS). The electrolyte was placed in a conductivity cell with two platinum electrodes of a known distance apart. By applying a small AC voltage and measuring the resulting current, the impedance of the electrolyte was determined. The ionic conductivity was then calculated from the impedance, the cell constant, and the temperature.

  • Electrochemical Stability Window Determination: The oxidative and reductive stability of the electrolytes was determined using cyclic voltammetry (CV). A three-electrode cell was used, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium foil). The potential of the working electrode was swept linearly with time, and the resulting current was measured. The potential at which a significant increase in current was observed was taken as the limit of the electrochemical stability window.

  • SEI Composition Analysis: The composition of the SEI layer formed on the electrode surface was analyzed using X-ray photoelectron spectroscopy (XPS). After cycling the battery, the cell was disassembled in an argon-filled glovebox, and the electrode was carefully rinsed to remove any residual electrolyte. The electrode was then transferred to the XPS chamber, where it was irradiated with X-rays. The kinetic energy and number of electrons that escaped from the surface were measured, providing information about the elemental composition and chemical states of the SEI components.

Modeling and Validation Workflow

The process of validating a theoretical model for the electrochemical behavior of a molecule like this compound involves a systematic workflow that integrates computational simulations with experimental verification.

Workflow for Validating Theoretical Models of EMC's Electrochemical Behavior cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Model Develop/Select Theoretical Model (e.g., DFT, MD) Computational_Simulations Perform Computational Simulations (e.g., Calculate Ionic Conductivity, Oxidation Potential) Theoretical_Model->Computational_Simulations Theoretical_Predictions Generate Quantitative Theoretical Predictions Computational_Simulations->Theoretical_Predictions Comparison Compare Theoretical Predictions with Experimental Data Theoretical_Predictions->Comparison Experimental_Design Design and Conduct Experiments (e.g., CV, EIS, XPS) Experimental_Data Collect Quantitative Experimental Data Experimental_Design->Experimental_Data Experimental_Data->Comparison Analysis Analyze Discrepancies and Refine Model Comparison->Analysis Analysis->Theoretical_Model Refinement Loop Validated_Model Validated Theoretical Model Analysis->Validated_Model

Workflow for validating theoretical models of EMC.

Conclusion

The comparison between experimental data and theoretical predictions for the electrochemical behavior of this compound reveals both areas of agreement and opportunities for model refinement. While molecular dynamics simulations show promise in predicting ionic conductivity, there is a clear need for more comprehensive theoretical studies that can provide quantitative data across a range of conditions, particularly for mixed solvent systems. Similarly, while DFT calculations offer insights into the relative stability of different solvents, more precise predictions of oxidation and reduction potentials are required for a direct and robust validation against experimental measurements. The continued synergy between advanced computational modeling and meticulous experimental work will be instrumental in developing a deeper understanding of the complex electrochemical processes at play in energy storage systems and in accelerating the design of next-generation materials.

References

A Comparative Guide to Cross-Laboratory Validation of Analytical Methods for Ethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ethyl methyl carbonate (EMC) is crucial, particularly in its role as a key component in electrolytes for lithium-ion batteries and as a specialty solvent.[1][2] This guide provides a framework for the cross-laboratory validation of analytical methods for EMC, offering a comparative overview of common analytical techniques and presenting illustrative experimental data.

The validation of an analytical method ensures its reliability, reproducibility, and fitness for a specific purpose. A cross-laboratory or inter-laboratory validation is the ultimate test of a method's robustness, demonstrating its transferability and consistency across different laboratories, equipment, and analysts. While a specific, comprehensive cross-laboratory study on this compound was not identified in the public domain, this guide synthesizes best practices and typical performance data from analogous analytical validations.

Comparative Analysis of Analytical Methods

The primary methods for the analysis of volatile organic compounds like this compound are gas chromatography-based techniques. High-performance liquid chromatography (HPLC) can also be employed, though it is less common for this specific analyte. The performance of these methods is compared below, with data representing typical validation parameters.

Table 1: Comparison of Key Performance Parameters for this compound Analysis

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 2 µg/mL5 - 20 µg/mL
Precision (RSD%) < 3%< 5%< 5%
Accuracy (Recovery %) 97 - 103%95 - 105%90 - 110%
Selectivity Moderate to HighVery HighModerate
Typical Run Time 10 - 20 minutes15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for quantifying organic compounds.[1]

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • For unknown samples, dissolve a precisely weighed amount in the chosen solvent. An internal standard (e.g., diethyl carbonate) can be added to improve quantitative accuracy.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: TG-35MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Inlet Temperature: 200°C.[1]

    • Injection Volume: 1 µL (split mode, e.g., 70:1 split ratio).[1]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2.5 minutes.

      • Ramp to 200°C at 30°C/min.

      • Hold at 200°C for 4 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Detector: Flame Ionization Detector (FID) at 250°C.[1]

    • Makeup Gas: Nitrogen at 30 mL/min.[1]

    • Hydrogen Flow: 35 mL/min.[1]

    • Air Flow: 350 mL/min.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides higher selectivity and structural information, which is invaluable for identification and confirmation.

  • Sample Preparation:

    • Sample preparation follows the same procedure as for GC-FID.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 250°C at 15°C/min.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 35-300) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 104, 75, 59).

Visualizing the Validation Workflow

A cross-laboratory validation study follows a structured workflow to ensure all parameters are rigorously tested.

Cross_Laboratory_Validation_Workflow A Method Development & In-House Validation B Protocol Standardization & Sample Preparation A->B Finalize Protocol C Distribution to Participating Laboratories B->C Ship Samples & Standards D Laboratory A Analysis C->D Initiate Testing E Laboratory B Analysis C->E Initiate Testing F Laboratory C Analysis C->F Initiate Testing G Data Collection & Centralized Review D->G Submit Results E->G Submit Results F->G Submit Results H Statistical Analysis (Repeatability & Reproducibility) G->H Compile Data I Method Performance Assessment H->I Evaluate Precision & Accuracy J Final Validation Report I->J Summarize Findings

Caption: Workflow for a typical cross-laboratory analytical method validation study.

Logical Relationships in Method Validation

The validation of an analytical method involves assessing several interconnected performance characteristics.

Method_Validation_Parameters Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Sensitivity Sensitivity Method->Sensitivity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantitation Sensitivity->LOQ

Caption: Interrelation of key performance parameters in analytical method validation.

References

A Comparative Safety Analysis of Ethyl Methyl Carbonate and Other Carbonate Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key safety characteristics of ethyl methyl carbonate (EMC) against other commonly used carbonate solvents: dimethyl carbonate (DMC), diethyl carbonate (DEC), and propylene (B89431) carbonate (PC). The information presented is collated from safety data sheets and academic research to assist in making informed decisions for laboratory and industrial applications.

Quantitative Safety Data Summary

The following table summarizes the key quantitative safety parameters for EMC and its alternatives. These values are essential for assessing the relative hazards associated with handling, storage, and use of these solvents.

Safety ParameterThis compound (EMC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Propylene Carbonate (PC)
Flash Point (°C) 231825132
Boiling Point (°C) 10790127242
Vapor Pressure (kPa at 20°C) 3.15.51.20.004
LD50 Oral (rat, mg/kg) > 500013000> 5000> 5000
LD50 Dermal (rabbit, mg/kg) > 2000> 5000> 5000> 20000
Autoignition Temperature (°C) 460458445455
Decomposition Temperature (°C) ~264[1]~247[1]Not readily available> 200

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols to ensure comparability and reliability. Below are detailed methodologies for the key experiments cited.

Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed-Cup Method)

The flash point, the lowest temperature at which a liquid can form an ignitable mixture in air, is a critical measure of its flammability. The Pensky-Martens closed-cup test is a widely accepted method for its determination.[2][3][4][5][6]

  • Apparatus: A brass test cup is filled with the sample and covered with a lid. The apparatus includes a heating source, a stirrer, and an ignition source applicator.

  • Procedure:

    • A specified volume of the solvent is placed in the test cup.

    • The sample is heated at a slow, constant rate while being continuously stirred to ensure temperature uniformity.

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is dipped into the vapor space above the liquid surface.

    • The flash point is recorded as the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

Acute Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method)

Acute oral toxicity provides information on the adverse effects of a substance after a single oral dose. The LD50 (Lethal Dose, 50%) is the dose required to be fatal to half the members of a tested population. The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals.[7][8]

  • Principle: This method uses a stepwise procedure with a starting dose, followed by sequentially higher or lower fixed doses depending on the observed outcome. The primary goal is to identify the dose range that causes mortality, allowing for classification of the substance's toxicity.

  • Procedure:

    • A small group of animals (typically rats, and often females as they can be slightly more sensitive) are fasted prior to dosing.

    • A single dose of the test substance is administered orally via gavage.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • If mortality occurs, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used in a subsequent group.

    • The LD50 value is then estimated based on the dose levels at which mortality was and was not observed.

Thermal Stability Analysis (Based on Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Thermal stability refers to the temperature at which a substance begins to chemically decompose. This is often evaluated using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature, and differential scanning calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated.

  • Apparatus: A TGA/DSC instrument consists of a high-precision balance with a sample pan located in a furnace, and a reference pan for DSC measurements.

  • Procedure:

    • A small, precisely weighed sample of the solvent is placed in the sample pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The TGA instrument records the change in mass of the sample as the temperature increases. The onset temperature of mass loss is considered the decomposition temperature.

    • Simultaneously, the DSC instrument measures the difference in heat flow between the sample and a reference pan, identifying exothermic or endothermic decomposition processes.

Visualizing Safety-Based Solvent Selection

The following diagrams illustrate logical workflows and relationships relevant to the safety assessment of carbonate solvents.

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Data Analysis & Comparison cluster_3 Decision & Implementation Application Requirements Application Requirements Identify Potential Solvents Identify Potential Solvents Application Requirements->Identify Potential Solvents Flammability Flammability Identify Potential Solvents->Flammability Toxicity Toxicity Identify Potential Solvents->Toxicity Thermal Stability Thermal Stability Identify Potential Solvents->Thermal Stability Flash Point Flash Point Flammability->Flash Point Boiling Point Boiling Point Flammability->Boiling Point Vapor Pressure Vapor Pressure Flammability->Vapor Pressure LD50 Values LD50 Values Toxicity->LD50 Values Decomposition Temperature Decomposition Temperature Thermal Stability->Decomposition Temperature Risk Assessment Risk Assessment Flash Point->Risk Assessment Boiling Point->Risk Assessment Vapor Pressure->Risk Assessment LD50 Values->Risk Assessment Decomposition Temperature->Risk Assessment Select Optimal Solvent Select Optimal Solvent Risk Assessment->Select Optimal Solvent Implement Safety Protocols Implement Safety Protocols Select Optimal Solvent->Implement Safety Protocols

A logical workflow for selecting carbonate solvents based on safety characteristics.

Thermal_Decomposition_Pathway Carbonate Solvent Carbonate Solvent Decomposition Decomposition Carbonate Solvent->Decomposition Heat Heat Heat->Decomposition Gaseous Products Gaseous Products Decomposition->Gaseous Products CO2 CO2 Gaseous Products->CO2 Flammable Gases Flammable Gases Gaseous Products->Flammable Gases

A simplified diagram of the thermal decomposition pathway for carbonate solvents.

References

Safety Operating Guide

Proper Disposal of Ethyl Methyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Ethyl methyl carbonate (EMC), a flammable organic solvent, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential safety information and a step-by-step plan for the proper disposal of EMC from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and the necessary safety precautions.

Key Hazards:

  • Flammability: EMC is a highly flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to ignition sources.

  • Inhalation: Avoid breathing vapors or mist, as it can cause respiratory irritation.[3]

  • Eye and Skin Contact: May cause irritation upon contact.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use suitable chemical-resistant gloves (e.g., Butyl caoutchouc).[1]

  • Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.

  • Respiratory Protection: If ventilation is inadequate or vapors/aerosols are generated, use a respirator.[2]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 623-53-0
Appearance Colorless liquid[3]
Boiling Point 101-107 °C[3][5]
Melting Point -55 °C[3][5]
Flash Point 23.9 °C[3]
Water Solubility 46.8 g/L at 20 °C[3]
Vapor Pressure 43 hPa at 25 °C[3]

Step-by-Step Disposal Plan for this compound

The proper disposal of this compound should be handled systematically to ensure safety and regulatory compliance. Do not dispose of EMC down the drain.[3][6]

Step 1: Waste Collection and Segregation

  • Original Containers: Whenever possible, leave the chemical in its original container.[3]

  • Waste Container: If transferring to a designated waste container, ensure it is properly labeled, compatible with EMC, and can be tightly sealed.

  • No Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., flammable liquid).

  • Include the accumulation start date and the name of the generating laboratory or researcher.

Step 3: Storage of Waste

  • Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[3][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking in the storage area.[2][3]

  • Container Integrity: Ensure containers are tightly closed and stored upright to prevent leakage.[3]

Step 4: Arranging for Disposal

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company.[3][8]

  • Regulatory Compliance: Waste material must be disposed of in accordance with all local, regional, national, and international regulations.[3][6][9]

Step 5: Handling Spills and Contaminated Materials

  • Small Spills: For small spills, contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[3] Place the absorbed material into a suitable container for disposal.

  • Contaminated PPE: Any PPE that becomes contaminated with this compound should be disposed of as hazardous waste.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3][8]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite experimental protocols.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated decision1 Is the waste in its original container? start->decision1 transfer Transfer to a labeled, compatible waste container decision1->transfer No label_orig Ensure original label is clear and intact decision1->label_orig Yes label_new Label with 'Hazardous Waste', 'this compound', and pictograms transfer->label_new store Store in a cool, dry, well-ventilated area away from ignition sources label_orig->store label_new->store contact Contact licensed hazardous waste disposal company for pickup store->contact end Disposal Complete contact->end spill Accidental Spill contain Contain spill with non-combustible absorbent material spill->contain collect Collect absorbed material into a sealed container for disposal contain->collect collect->store

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ethyl methyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl methyl carbonate (EMC). Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is a highly flammable liquid and vapor, necessitating stringent safety protocols to mitigate risks.[1] Proper personal protective equipment (PPE), correct handling and storage techniques, and established emergency procedures are paramount.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4][5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

Protection Type Specific Requirement Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber).[6]Prevents skin contact.
Skin and Body Flame-retardant and impervious clothing.[1]Protects against fire and chemical splashes.
Respiratory Full-face respirator if exposure limits are exceeded or symptoms occur.[1]Prevents inhalation of harmful vapors.

Handling Procedures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5] No smoking in the handling area.[1][2][3][5]

  • Use non-sparking tools.[1][3]

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[2]

  • Keep containers tightly closed when not in use.[1][2][3][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4][5]

  • Keep containers tightly closed.[1][3][5]

  • Store away from incompatible materials such as strong oxidizers.[6][7]

Emergency and Disposal Plan

First-Aid Measures:

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected area with plenty of water.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Spill Response: In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation spill->ventilate ignition Remove all ignition sources spill->ignition ppe Don appropriate PPE spill->ppe contain Contain spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect container Place in a suitable, closed container for disposal collect->container decontaminate Decontaminate the area container->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Workflow for handling an this compound spill.

Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable extinguishing media: Do not use a water jet.[7]

  • Specific hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

  • Do not mix with other waste.[2]

  • Handle uncleaned containers as you would the product itself.[2]

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Reference
CAS Number 623-53-0[1]
Chemical Formula C4H8O3[4]
Boiling Point 107°C[8]
Melting Point -55°C[8]
Flash Point 23°C (closed cup)-
Flammability Highly flammable liquid and vapor (Category 2 or 3)[1][3]
Storage Temperature 15-25°C[4]

This guide is intended to provide essential, immediate safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for complete details before handling this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl methyl carbonate
Reactant of Route 2
Reactant of Route 2
Ethyl methyl carbonate

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.